3,4-Dimethoxy-2'-hydroxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79140-20-8 | |
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dimethoxy-2'-hydroxychalcone mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dimethoxy-2'-hydroxychalcone
Introduction: The Privileged Scaffold of Chalcones
Chalcones represent a significant class of natural compounds within the flavonoid family, chemically defined as 1,3-diaryl-2-propen-1-ones.[1] They are often referred to as 'privileged scaffolds' in medicinal chemistry, a designation owed to their versatile structure that allows interaction with a multitude of biological targets.[1] The core of their activity lies in the α,β-unsaturated carbonyl system, which serves as a key pharmacophore.[1]
This guide focuses on a specific synthetic derivative, This compound (DMHC). With the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol , DMHC's structure is distinguished by two methoxy groups on its B-ring and a hydroxyl group on the A-ring.[1] This specific arrangement of functional groups modulates its electronic properties and hydrogen-bonding capacity, which is crucial for its biological interactions.[1] Typically synthesized via a Claisen-Schmidt condensation reaction, DMHC has garnered significant interest for its potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6]
Part 1: Anticancer Mechanism of Action: A Multi-pronged Assault
This compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, while showing lesser effects on normal cells.[1][7] Its anticancer activity is not mediated by a single pathway but rather through a coordinated induction of apoptosis, autophagy, and cell cycle arrest.
Induction of Caspase-Dependent Intrinsic Apoptosis
The primary mechanism of DMHC-induced cancer cell death is through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process is a tightly regulated cascade of molecular events initiated from within the cell.
-
Generation of Oxidative Stress : A key initiating event is the significant accumulation of intracellular reactive oxygen species (ROS).[1] DMHC treatment disrupts the cellular redox balance, leading to oxidative stress that damages cellular components and triggers the apoptotic cascade.[1]
-
Mitochondrial Disruption : The elevated ROS levels lead to a critical loss of the mitochondrial membrane potential (ΔΨm).[1] This disruption of mitochondrial integrity is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1]
-
Activation of Caspases : The released factors activate a cascade of cysteine-aspartic proteases known as caspases. Studies confirm that DMHC-induced apoptosis is caspase-dependent, culminating in the execution phase of cell death.[1]
Caption: Anti-inflammatory pathways modulated by DMHC.
Part 3: Data Summary & Experimental Protocols
The study of this compound relies on a series of well-established chemical and biological assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1][8] |
| Appearance | Yellow to Orange Solid | [8] |
| Melting Point | 113 - 115 °C | [3][8] |
| Boiling Point | 466.4 ± 45.0 °C (Predicted) | [3][8] |
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This reaction forms the chalcone scaffold by condensing an acetophenone with a benzaldehyde under basic conditions. [2][3]
-
Reactant Preparation : Dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (veratraldehyde, 1 equivalent) in ethanol in a round-bottom flask. [2]2. Catalyst Addition : While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH). [2]3. Reaction Monitoring : Continue stirring the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Precipitation : Once complete, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product. [2]5. Purification : Collect the precipitate by filtration and purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound. [3]
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of DMHC to inhibit the production of inflammatory mediators in macrophages.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 96-well plates and allow them to adhere overnight. [6]2. Treatment : Pre-treat the cells with various concentrations of DMHC for 1-2 hours.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include a vehicle control (LPS only) and a negative control (no LPS). [6]4. Incubation : Incubate the plates for 24 hours.
-
Mediator Measurement :
-
Nitric Oxide (NO) : Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. [9] * Cytokines (TNF-α, IL-6) : Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions. [6]6. Data Analysis : Calculate the percentage inhibition of each mediator relative to the LPS-only control. Determine the IC50 value, which is the concentration of DMHC required to inhibit 50% of the inflammatory response.
-
Caption: General experimental workflow for DMHC evaluation.
Conclusion and Future Directions
This compound is a potent bioactive compound with a well-defined, multi-faceted mechanism of action. Its ability to selectively induce apoptosis in cancer cells via oxidative stress and mitochondrial disruption, coupled with its capacity to suppress key inflammatory pathways like NF-κB, makes it an exceptionally promising scaffold for therapeutic development. [1]The strategic placement of its hydroxyl and methoxy groups is critical to this activity, highlighting the importance of its chemical structure. [1] Future research should focus on optimizing this scaffold through medicinal chemistry to enhance potency and improve pharmacokinetic profiles. [10]Investigating its efficacy in in vivo models of cancer and inflammatory diseases will be a critical next step in translating the profound in vitro findings into tangible clinical applications. The continued exploration of chalcones like DMHC is a testament to how nature's chemical blueprints can inspire the development of next-generation therapeutics.
References
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- (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116. PubChem. [Link]
- Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]
- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm
- 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. PMC - PubMed Central. [Link]
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The Multifaceted Biological Activities of 3,4-Dimethoxy-2'-hydroxychalcone: A Technical Guide for Drug Discovery Professionals
Abstract
Chalcones, belonging to the flavonoid family, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Among these, 3,4-Dimethoxy-2'-hydroxychalcone has emerged as a compound of significant interest due to its potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound, delving into its mechanisms of action, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Chemical and Biological Landscape of this compound
This compound is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] Its structure features two methoxy groups on the B-ring and a hydroxyl group on the A-ring, which are crucial for its biological effects.[1] The α,β-unsaturated ketone moiety is a key pharmacophore that contributes to its diverse bioactivities by interacting with various biological targets.[1] This guide will explore the key therapeutic areas where this compound has shown promise, focusing on its anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. This compound and related 2'-hydroxychalcones have demonstrated significant anti-inflammatory potential through the modulation of key signaling pathways.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Studies on 2'-hydroxychalcones have shown their ability to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[2][4]
Experimental Protocol: Western Blot Analysis of NF-κB Activation
This protocol outlines the steps to assess the inhibitory effect of this compound on NF-κB activation in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-p65, p65, IκBα, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the p-p65/p65 ratio and an increase in IκBα levels in treated cells would indicate inhibition of the NF-κB pathway.
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial defense mechanism against oxidative stress.[6] Chalcones can activate Nrf2, leading to the expression of cytoprotective genes, including heme oxygenase-1 (HO-1), which contributes to their anti-inflammatory effects.[1]
Signaling Pathway Diagram: Nrf2 Activation by this compound
Caption: Activation of the Nrf2 signaling pathway.
Antioxidant Activity: Scavenging Free Radicals and Inhibiting Lipid Peroxidation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. This compound exhibits potent antioxidant properties by directly scavenging free radicals and inhibiting lipid peroxidation.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer Activity: A Multi-pronged Approach to Inhibit Cancer Cell Growth
This compound has demonstrated promising anticancer activity against various cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.[8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[1][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Compound | Hela | A549 | HepG2 | MCF-7 |
|---|---|---|---|---|
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 3.204 | - | - | 3.849 |
| 2,4,6-trimethoxy-4′-nitrochalcone | - | 9.43 | - | 4.97 |
Note: Data for closely related chalcone derivatives are presented due to the limited availability of specific IC50 values for this compound in the reviewed literature.[11][12]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The ability of chalcones to modulate this pathway contributes to their anticancer effects.
Signaling Pathway Diagram: Modulation of the PI3K/Akt Pathway
Caption: Modulation of the PI3K/Akt signaling pathway.
Enzyme Inhibition: Targeting Lipoxygenase
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Certain chalcone derivatives have shown promising inhibitory activity against LOX, further highlighting their anti-inflammatory potential.[1] While specific data for this compound is limited, related 2'-hydroxychalcones have demonstrated LOX inhibition.[13]
Experimental Protocol: Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, typically using soybean LOX as a model.
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing borate buffer, the enzyme solution, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, linoleic acid.
-
Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.
-
Calculation: Determine the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.
Data Analysis: Calculate the IC50 value for lipoxygenase inhibition.
In Vivo Studies and Toxicological Profile
While in vitro studies provide valuable insights, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole organism. Studies on related 2'-hydroxychalcones have shown topical anti-inflammatory effects in mice.[7] However, comprehensive in vivo efficacy and toxicology data for this compound are not yet widely available in the public domain. Preliminary toxicological assessments of 2-hydroxychalcone have indicated low toxicity in both in vitro 3D cell culture models and in vivo invertebrate models.[14][15] Further research is warranted to establish the in vivo therapeutic potential and safety profile of this compound.
Conclusion and Future Directions
This compound is a promising bioactive molecule with a well-documented portfolio of anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and PI3K/Akt, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its pharmacological properties.
Future research should focus on obtaining more specific quantitative data, particularly IC50 values for this compound across a wider range of assays and cell lines. Comprehensive in vivo studies are crucial to validate its efficacy in disease models and to establish a clear toxicological profile. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the chalcone scaffold to enhance potency and selectivity, paving the way for the development of novel and effective therapeutic agents.
References
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- ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a.
- Kim, B., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6523. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of 3,4-Dimethoxy-2'-hydroxychalcone
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets.[1] The specific derivative, 3,4-Dimethoxy-2'-hydroxychalcone, has emerged as a compound of significant interest, demonstrating a robust profile of anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive analysis of its structure-activity relationship (SAR), dissecting the role of each structural component—the A-ring, the B-ring, and the central α,β-unsaturated carbonyl system—in defining its biological function. We will explore the causality behind its mechanisms of action, detail validated experimental protocols for its synthesis and evaluation, and synthesize the current body of knowledge to inform future drug discovery and development efforts based on this versatile scaffold.
The Core Scaffold: Synthesis and Foundational Properties
The journey into the SAR of any compound begins with its synthesis and an understanding of its fundamental physicochemical characteristics. The this compound scaffold is readily accessible and possesses distinct structural features that are pivotal to its biological activity.
Synthesis via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and a benzaldehyde.[4][5] For the title compound, this involves the reaction of 2'-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde.[1][5]
Causality of the Reaction: The mechanism is initiated by the abstraction of an α-proton from the 2'-hydroxyacetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.[2][6]
Caption: The reaction pathway for chalcone synthesis.
Key Structural and Physicochemical Properties
The biological activity of this compound is not merely a sum of its parts but is profoundly influenced by its three-dimensional conformation and electronic properties.
-
Stereochemistry: The Claisen-Schmidt condensation overwhelmingly produces the trans (E) isomer, which is thermodynamically more stable than the cis (Z) isomer. This planarity is crucial for effective binding to target proteins.[1]
-
Intramolecular Hydrogen Bonding: A defining feature is the strong intramolecular hydrogen bond formed between the 2'-hydroxyl group and the adjacent carbonyl oxygen.[7] This interaction locks the A-ring and the carbonyl group into a nearly planar conformation, which influences receptor recognition and can modulate the reactivity of the carbonyl group.
A Dissection of the Structure-Activity Relationship (SAR)
The therapeutic potential of this chalcone can be rationally optimized by understanding how modifications to each part of its structure impact biological activity.
The α,β-Unsaturated Carbonyl System: A Reactive Hub
The enone moiety (–C=C–C=O) is the lynchpin of chalcone bioactivity. It functions as an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from the thiol groups of cysteine residues found in many enzymes and transcription factors.[1][8] This ability to form covalent bonds is a primary mechanism behind its broad-spectrum activity, including enzyme inhibition and the disruption of signaling pathways.
Caption: Covalent modification via Michael addition.
The A-Ring (2'-Hydroxyphenyl Moiety): The Anchor
The substitution pattern on the A-ring, derived from the acetophenone, is critical for directing the molecule's activity.
-
The 2'-Hydroxyl Group: This group is arguably the most important substituent for many of the compound's key activities. Its presence is strongly correlated with potent anticancer and anti-inflammatory effects, particularly those mediated by the inhibition of the NF-κB pathway.[1][3][9] The hydrogen-donating ability of this phenolic hydroxyl also contributes significantly to the molecule's antioxidant properties.[1]
-
Modifications to the A-Ring: While the 2'-OH is often conserved, further substitutions can fine-tune activity. For instance, the introduction of halogens like chlorine has been shown to enhance the antimicrobial potency of related chalcones.[10]
The B-Ring (3,4-Dimethoxyphenyl Moiety): The Modulator
The B-ring, originating from the benzaldehyde, plays a crucial role in modulating the potency and selectivity of the chalcone.
-
The 3,4-Dimethoxy Pattern: The presence of two electron-donating methoxy groups at the 3 and 4 positions significantly enhances bioactivity. This pattern is associated with improved antibacterial efficacy and potent enzyme inhibition.[2][11] These groups increase the electron density of the ring system, which can influence binding affinity to protein targets.
-
Impact of Methoxy Group Variation: The number and position of methoxy groups are key SAR determinants.
-
Anticancer Activity: The 3,4,5-trimethoxy substitution pattern is a well-known feature in highly potent tubulin polymerization inhibitors and other anticancer agents, suggesting that adding a 5-methoxy group could be a strategy to enhance cytotoxicity.[12]
-
Enzyme Selectivity: In the context of monoamine oxidase (MAO) inhibition, most chalcones show selectivity for the MAO-B isoform. However, introducing a 2,4,6-trimethoxy pattern on the B-ring can shift this selectivity towards MAO-A.[13][14]
-
-
Hydroxyl vs. Methoxy Groups: Replacing methoxy groups with hydroxyl groups can have a profound impact. While hydroxyl groups often increase antioxidant activity through direct radical scavenging, methoxy groups can improve metabolic stability and membrane permeability (lipophilicity), which are critical pharmacokinetic parameters.[1][4]
Therapeutic Applications and Mechanistic Insights
The SAR principles outlined above translate into tangible therapeutic potential, particularly in oncology and infectious diseases.
Anticancer Activity
This compound and its analogs exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][15]
-
Mechanism of Action: A primary anticancer mechanism is the potent inhibition of the pro-survival transcription factor NF-κB.[3][9] By preventing NF-κB activation, the chalcone sensitizes cancer cells to apoptosis. It also induces cell cycle arrest and triggers autophagy, a cellular self-degradation process that can lead to cell death in cancer.[1][3]
Caption: Chalcone-mediated inhibition of the NF-κB pathway.
Table 1: Representative Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Chalcone with 4-methoxy on B-ring | MCF-7 (Breast) | 3.44 µM | [15] |
| Chalcone with 4-methoxy on B-ring | HepG2 (Liver) | 4.64 µM | [15] |
| Chalcone with 4-methoxy on B-ring | HCT116 (Colon) | 6.31 µM | [15] |
| 2'-Hydroxychalcone | MCF-7 (Breast) | Significant Cytotoxicity | [3] |
| Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 µg/mL | [15] |
Antimicrobial Activity
The title compound has demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[2] The α,β-unsaturated keto moiety is considered essential for this activity, likely acting via the disruption of bacterial proteins and enzymes.[2]
Table 2: Antibacterial Activity of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive | 125 µg/mL | [2] |
| Bacillus subtilis | Gram-positive | 62.5 µg/mL | [2] |
| Escherichia coli | Gram-negative | 250 µg/mL | [2] |
| Pseudomonas aeruginosa | Gram-negative | 125 µg/mL | [2] |
Key Experimental Protocols for SAR Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of chalcone analogs.
Protocol 1: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation[6]
-
Reactant Preparation: Dissolve 2'-hydroxyacetophenone (or its substituted analog, 10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Base Catalysis: Prepare a 40% (w/v) aqueous solution of potassium hydroxide (KOH). While stirring the ethanolic solution vigorously at room temperature, add the KOH solution dropwise (approx. 15 mL).
-
Reaction: Continue stirring the reaction mixture at room temperature. The formation of a solid precipitate often indicates product formation. Monitor the reaction's completion using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water (200 mL). Carefully acidify the mixture to a pH of ~5-6 using dilute hydrochloric acid (HCl). This will precipitate the chalcone product.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product. For high purity, recrystallize the solid from ethanol.
-
Validation: Confirm the structure and purity of the synthesized analog using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[2]
-
Preparation: Prepare a stock solution of the test chalcone in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare a 2X concentrated Mueller-Hinton Broth (MHB). Adjust a bacterial culture to a 0.5 McFarland turbidity standard, then dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the chalcone stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without chalcone) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Validation & Reading: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the chalcone at which there is no visible bacterial growth. This can be confirmed by adding a viability indicator like resazurin.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity[16]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) in methanol at 1 mg/mL.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Test Addition: Add 100 µL of various dilutions (e.g., 10 to 500 µg/mL) of the test chalcones and the standard to the wells. For the control well, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Validation & Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined to quantify antioxidant potency for SAR comparison.
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Conclusion and Future Directions
This compound is a highly tractable medicinal chemistry scaffold. The SAR data clearly indicate that its biological activity is a finely tuned interplay between the electrophilic enone system, the anchoring 2'-hydroxyl group on the A-ring, and the modulating 3,4-dimethoxy substituents on the B-ring.
Key SAR Takeaways:
-
The α,β-unsaturated ketone is the essential pharmacophore for covalent interactions.
-
The 2'-hydroxyl group is critical for anticancer and anti-inflammatory activities.
-
The 3,4-dimethoxy pattern on the B-ring enhances potency across multiple therapeutic areas.
Future Directions:
-
Rational Design: Future work should focus on the rational design of analogs based on these SAR principles. For example, introducing a third methoxy group at the 5-position of the B-ring could enhance anticancer activity.
-
Hybrid Molecules: Synthesizing hybrid molecules that conjugate the chalcone scaffold with other known pharmacophores (e.g., benzimidazolium salts) could lead to compounds with novel or dual mechanisms of action.[12]
-
In Vivo Evaluation: Promising candidates identified through in vitro SAR studies must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles, which are critical steps in the drug development pipeline.
This guide provides the foundational knowledge for researchers to effectively leverage the this compound scaffold in the pursuit of novel therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxy-2'-hydroxychalcone
Introduction
3,4-Dimethoxy-2'-hydroxychalcone, a member of the chalcone family of compounds, represents a significant scaffold in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to a wide array of flavonoids and isoflavonoids.[1] The specific substitution pattern of this compound, featuring two methoxy groups on the B-ring and a hydroxyl group on the A-ring, imparts distinct electronic and hydrogen-bonding characteristics crucial for its biological interactions.[2] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, spectral characterization, and a review of its potential therapeutic applications, with a focus on its anti-inflammatory and anticancer activities.[2][3]
Physicochemical Properties
This compound is a yellow to orange crystalline solid.[4] Its core physicochemical parameters are essential for its identification, purification, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [2][3] |
| Molecular Weight | 284.31 g/mol | [2][3][4] |
| Melting Point | 113 - 115 °C | [3][4][5] |
| Boiling Point (Predicted) | 466.4 ± 45.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [3][5] |
| Appearance | Yellow to Orange Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |
Synthesis and Purification
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][6] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation
Reactants:
-
2'-Hydroxyacetophenone (1 equivalent)
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as a catalyst
-
Ethanol as a solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with stirring at room temperature.[1]
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (40-50% w/v) to the stirred mixture.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][7]
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.[1]
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.[7] For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[7] An alternative method involves recrystallization from ethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.[7]
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings, the vinylic protons of the α,β-unsaturated system, and the methoxy and hydroxyl protons. The coupling constant between the vinylic protons (typically around 15-16 Hz) confirms the trans (E) configuration of the double bond.[2][8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically in the range of δ 186-197 ppm), the carbons of the two aromatic rings, the vinylic carbons, and the methoxy carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
A strong absorption band for the conjugated carbonyl (C=O) group, typically observed between 1650 and 1697 cm⁻¹.[8]
-
Bands corresponding to aromatic C-H stretching and C=C stretching.[8]
-
A broad band indicating the presence of the hydroxyl (-OH) group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[7] Electrospray ionization (ESI) is a common technique, and the mass spectrum will typically show peaks corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[7]
Biological Activities and Potential Applications
This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, primarily as an anti-inflammatory and anticancer agent.[1][2]
Anti-inflammatory Properties
Chalcone derivatives are known to modulate key signaling pathways involved in inflammation.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[9][10] The anti-inflammatory action is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][9] Studies on related 2'-hydroxychalcone derivatives have demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]
Anticancer Potential
This chalcone derivative has shown promise as a selective cytotoxic agent against various cancer cell lines, including breast cancer.[2] Its anticancer activity is attributed to its ability to modulate critical signaling pathways involved in cancer progression.[2] Mechanisms of action for related chalcones include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[2][12]
Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB inflammatory pathway by chalcones.
Conclusion
This compound is a synthetically accessible compound with well-defined physicochemical and spectral properties. Its promising anti-inflammatory and anticancer activities make it a valuable scaffold for further investigation and development in the field of medicinal chemistry. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this and related chalcone derivatives.
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3,4-Dimethoxy-2'-hydroxychalcone CAS number 19152-36-4 properties
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethoxy-2'-hydroxychalcone (CAS No. 19152-36-4), a synthetic chalcone derivative of significant interest to the fields of medicinal chemistry and drug development. Chalcones, belonging to the flavonoid family, are recognized for their "privileged scaffold," enabling interaction with a multitude of biological targets.[1] This document delves into the core physicochemical properties, detailed spectroscopic data, and established synthesis protocols for this compound. Furthermore, it explores its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, grounding these insights in current research.[2][3] This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and application of this promising molecule.
Introduction and Molecular Profile
This compound, systematically named (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, is a flavonoid derivative characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone.[4][2] Its structure features two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The B-ring is substituted with two methoxy groups at the 3 and 4 positions, while the A-ring possesses a hydroxyl group at the 2' position.[4] This specific substitution pattern, particularly the 2'-hydroxyl group, allows for strong intramolecular hydrogen bonding with the carbonyl group, influencing the molecule's conformation and reactivity.[5] The presence of both electron-donating methoxy and hydroxyl groups modulates the electronic properties and hydrogen-bonding capacity, which is critical for its interaction with biological targets.[4]
The α,β-unsaturated ketone moiety is a key pharmacophore, rendering the molecule susceptible to nucleophilic attack and contributing to its diverse biological activities.[4] Due to its conjugated system, this compound typically appears as a yellow to orange crystalline solid.[2][6]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is fundamental for its identification, purification, and handling in a research setting.[7]
Physicochemical Data
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₄ | [7][5][8] |
| Molecular Weight | 284.31 g/mol | [7][5][8] |
| Appearance | Yellow to Orange Solid | [2][6] |
| Melting Point | 113 - 115 °C | [7][6][9] |
| Boiling Point (Predicted) | 466.4 ± 45.0 °C at 760 mmHg | [9] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [10][9] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6][10] |
| pKa (Predicted) | 7.67 ± 0.30 | [10] |
Spectroscopic Data
Structural elucidation is confirmed through a combination of spectroscopic techniques.[5]
¹H NMR Spectroscopy (Approximated) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | 2'-OH (phenolic hydroxyl) |
| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β (vinyl proton) |
| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α (vinyl proton) |
| ~6.9-7.5 | Multiplet | 5H | Aromatic protons |
| ~3.9 | Singlet | 6H | -OCH₃ (methoxy protons) |
| Note: The significant downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[5] |
¹³C NMR Spectroscopy (Approximated) [5]
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (carbonyl carbon) |
| ~162 | C-2' (aromatic carbon attached to -OH) |
| ~110-152 | Aromatic and vinyl carbons |
| ~56 | -OCH₃ (methoxy carbons) |
Infrared (IR) Spectroscopy (Characteristic Absorptions) [5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenolic, intramolecularly H-bonded) |
| ~1640 | C=O stretch (α,β-unsaturated ketone) |
| ~1600-1450 | C=C stretch (aromatic and vinyl) |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS) [5]
Mass spectral analysis, typically using electrospray ionization (ESI), is used to confirm the molecular weight. The expected ions would be [M+H]⁺ at m/z 285.1121 and [M-H]⁻ at m/z 283.0976.[11]
Synthesis and Purification
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[7] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
Synthesis Workflow
Caption: General workflow for synthesis and characterization.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
2'-Hydroxyacetophenone (1 equivalent)
-
Veratraldehyde (3,4-dimethoxybenzaldehyde) (1 equivalent)[7]
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)[8]
-
Ethanol or Anhydrous Tetrahydrofuran (THF)[8]
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine
Procedure (using NaOH in Ethanol): [12][13]
-
Dissolution: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 eq.) and 3,4-dimethoxybenzaldehyde (1 eq.) in ethanol with stirring at room temperature.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) to the stirred mixture. Maintain the temperature at or below room temperature.[12]
-
Reaction Monitoring: Continue stirring the reaction mixture for several hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials.[12][13]
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water or a mixture of ice and dilute HCl to precipitate the crude product.[12][13]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the crude product.
Alternative Procedure (using NaH in THF): [7][8]
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous THF (25 mL) with vigorous stirring.[7][8]
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 25 mmol) in portions. Hydrogen gas will be evolved.[7][8]
-
Aldehyde Addition: Once hydrogen evolution ceases, slowly add a solution of veratraldehyde (10 mmol) in anhydrous THF (25 mL) dropwise over 15 minutes.[7][8]
-
Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.[7][8]
-
Quenching: After the reaction is complete, carefully pour the mixture into 100 mL of ice water to quench the excess NaH.[7][8]
-
Acidification & Extraction: Acidify the mixture with 25% HCl. Extract the product with ethyl acetate (3 x 50 mL).[7][8]
-
Washing & Drying: Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine (50 mL). Dry the organic layer with anhydrous MgSO₄.[7][8]
-
Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]
Purification
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol is often sufficient to yield a pure product.[13]
-
Column Chromatography: If an oily product is obtained, or if higher purity is required, purification by column chromatography on silica gel is recommended. A common eluent system is a gradient of hexane and ethyl acetate.[7][13]
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Solution(s) |
| Oily/Gummy Product | - Incomplete dehydration of aldol adduct- Excess unreacted starting materials | - Ensure sufficient reaction time or slightly increase temperature towards the end.- Use an acidic work-up to facilitate dehydration.- Purify via column chromatography.[13] |
| Low Yield | - Incomplete reaction- Formation of side products | - Monitor reaction by TLC to ensure completion.- Optimize stoichiometry and reaction time.[13] |
| Flavanone Side Product | - Intramolecular cyclization of the 2'-hydroxychalcone, often catalyzed by acid, base, or heat.[13] | - Maintain lower reaction and work-up temperatures.- Carefully control pH during work-up; avoid prolonged exposure to strong acid/base.[13] |
Biological Activities and Research Applications
This compound serves as a valuable scaffold for investigating various biological pathways, with research pointing towards its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[4][2][12]
Antioxidant and Anti-inflammatory Properties
Chalcones are known for their antioxidant capabilities. The phenolic hydroxyl group and the overall conjugated structure of this compound are believed to contribute to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][12]
Its anti-inflammatory action is an area of significant research interest. Studies on related chalcone derivatives suggest that they can modulate key inflammatory pathways.[4] Potential mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Some chalcones exhibit inhibitory activity against enzymes like lipoxygenase (LOX), which are involved in the inflammatory cascade.[4]
-
Modulation of Signaling Pathways: Research indicates that chalcones can suppress the activation of transcription factors like NF-κB, a master regulator of pro-inflammatory cytokines.[4] Furthermore, some derivatives can induce the expression of heme oxygenase-1 (HO-1) via NRF2 activation, contributing to cytoprotective and anti-inflammatory effects.[4]
Antimicrobial and Anticancer Potential
The chalcone scaffold is a recurring motif in compounds with antimicrobial activity. This compound is used as a building block for the synthesis of new flavonoid and chalcone derivatives with potential as antimicrobial agents.[8][10]
Additionally, the anticancer potential of chalcones is widely explored. Research has shown that certain chalcones can induce autophagy and apoptosis in cancer cells and modulate critical signaling pathways involved in cancer progression.[4][14] They can exhibit selective cytotoxicity against various cancer cell lines, making them attractive candidates for further investigation in oncology.[4]
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. It may cause skin and serious eye irritation, as well as respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[15][16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10] The compound may be light-sensitive.[2][10]
This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. [4]
Conclusion
This compound (CAS 19152-36-4) is a synthetically accessible and versatile chemical entity. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthesis protocols, make it an excellent tool for chemical and biological research. The growing body of evidence highlighting its antioxidant, anti-inflammatory, and other biological activities underscores its potential as a lead compound in drug discovery and development. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this intriguing chalcone derivative.
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- Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
- This compound - Physico-chemical Properties. ChemBK.
- Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
- This compound | 19152-36-4. ChemicalBook.
- This compound CAS#: 19152-36-4. ChemicalBook.
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- This compound|CAS 19152-36-4. Benchchem.
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A Technical Guide to the In Vitro Anticancer Mechanisms of 3,4-Dimethoxy-2'-hydroxychalcone
Executive Summary
Chalcones, a class of 1,3-diaryl-2-propen-1-ones, represent a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets to exert a wide range of pharmacological effects.[1] This technical guide provides an in-depth examination of a specific synthetic chalcone derivative, 3,4-Dimethoxy-2'-hydroxychalcone. We will dissect its potent in vitro anticancer activities, focusing on the molecular machinery it commandeers to induce programmed cell death and halt the proliferation of cancer cells. This document synthesizes current research to offer a detailed perspective on its mechanisms of action, presents validated experimental protocols for its evaluation, and outlines its potential as a scaffold for future anticancer drug development.
Introduction to this compound: A Privileged Scaffold
This compound (DMHC) is a synthetic flavonoid precursor with the molecular formula C₁₇H₁₆O₄.[1] Its structure is defined by two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore.[1][2] The specific substitution pattern—two methoxy groups at the 3 and 4 positions of the B-ring and a hydroxyl group at the 2' position of the A-ring—is crucial for its biological activity, modulating its electronic properties and hydrogen-bonding capacity.[1]
The synthesis of DMHC is typically achieved via a Claisen-Schmidt condensation reaction, a robust and well-established method involving the base-catalyzed reaction between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.[1] The resulting trans (E) isomer is the more thermodynamically stable and predominant configuration.[1] The presence of this chalcone framework has positioned DMHC and its analogs as promising candidates for anticancer research, demonstrating selective cytotoxicity against various cancer cell lines.[1][3]
Core Anticancer Mechanisms: A Multi-Pronged Attack
DMHC exerts its anticancer effects not through a single mechanism but by orchestrating a multi-pronged assault on cancer cell survival and proliferation. The primary modes of action identified in vitro are the induction of mitochondrial-mediated apoptosis and the arrest of the cell cycle.
Induction of Intrinsic Apoptosis
A hallmark of an effective chemotherapeutic agent is its ability to induce apoptosis, or programmed cell death, thereby eliminating malignant cells without triggering an inflammatory response.[1][2] DMHC is a potent inducer of the intrinsic, or mitochondrial, apoptotic pathway.
Causality of Action: The process is initiated by the compound's ability to disrupt the mitochondrial membrane potential (ΔΨm), a critical event that signifies irreversible commitment to apoptosis.[1] This disruption leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This cascade activates a series of cysteine proteases known as caspases, including initiator caspase-9 and executioner caspases-3 and -7, which then cleave essential cellular substrates, culminating in cell death.[2][4] This pathway is tightly regulated by the Bcl-2 family of proteins, with chalcones shown to upregulate pro-apoptotic members (e.g., Bax) and downregulate anti-apoptotic members (e.g., Bcl-2).[5]
Caption: Proposed intrinsic apoptosis pathway induced by DMHC.
Induction of Cell Cycle Arrest
Uncontrolled proliferation is a fundamental characteristic of cancer cells. DMHC effectively halts this by inducing cell cycle arrest, preventing cells from progressing through the division cycle and replicating their DNA.[3]
Causality of Action: Studies on DMHC and structurally similar chalcones show they can arrest the cell cycle at the G0/G1 and G2/M phases.[1][6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, G2/M arrest is often associated with the inhibition of the Cyclin B1/CDK1 complex.[3] G1 arrest can be mediated through the downregulation of Cyclin D1 and CDK4.[7] This disruption of the cell cycle machinery provides a window for apoptotic processes to be initiated or for DNA repair mechanisms to be overwhelmed, ultimately leading to cell death.
Caption: Mechanism of DMHC-induced cell cycle arrest.
Other Contributing Mechanisms
While apoptosis and cell cycle arrest are primary effects, the broader family of chalcones, including close analogs of DMHC, engage other pathways that contribute to their anticancer profile:
-
Autophagy Modulation: 3,4-Dimethoxychalcone (a closely related analog lacking the 2'-hydroxyl group) has been identified as a potent inducer of autophagy.[8][9] It activates the transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis and autophagy.[8][9][10] In some contexts, autophagy can promote cell death, and modulating it can enhance the efficacy of anticancer therapies.[5][8]
-
ROS Generation: Many cytotoxic chalcones exert their effects by increasing the intracellular levels of Reactive Oxygen Species (ROS).[2][5] This oxidative stress can damage cellular components and trigger the mitochondrial apoptotic pathway.[2][4]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[11] Chalcones have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[1]
Quantitative Assessment of In Vitro Activity
The potency of an anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | Reported IC50 Values for Related Chalcones (µM) | Reference |
| HeLa | Cervical Cancer | Selectively cytotoxic | [1] |
| MCF-7 | Breast Cancer (ER+) | Selectively cytotoxic; IC50 values for active analogs often < 10 µM | [1][2][4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Induces G1 phase arrest | [6] |
| U266 | Multiple Myeloma | IC50 = 15.02 µM for an analog | [12] |
| HCT116 | Colon Cancer | Subject to apoptosis and cell cycle arrest | [3] |
Note: Specific IC50 values for this compound are not consistently reported across all cell lines in the provided literature; data from closely related and structurally similar chalcones are used to indicate the general potency and spectrum of activity.
Validated Experimental Protocols & Workflow
A systematic evaluation is crucial for elucidating the anticancer potential of a compound. The workflow begins with broad cytotoxicity screening, followed by specific mechanistic assays.
Caption: General experimental workflow for evaluating anticancer activity.
Protocol: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMHC in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the chalcone. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) under standard culture conditions.[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DMHC at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Protocol: Western Blot Analysis of Apoptotic Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. It is used here to measure changes in the expression levels of key proteins involved in the apoptosis and cell cycle pathways following treatment with DMHC.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with DMHC as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.[13]
-
Analysis: Perform densitometric analysis of the bands using software like ImageJ, normalizing the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has demonstrated significant potential as an in vitro anticancer agent. Its efficacy stems from a multi-faceted mechanism that includes the potent induction of mitochondrial apoptosis and the disruption of the cancer cell cycle. Its well-defined chemical structure and straightforward synthesis make it an attractive scaffold for further medicinal chemistry optimization.
Future research should focus on:
-
In Vivo Efficacy: Validating the promising in vitro results in relevant animal models of cancer to assess bioavailability, toxicity, and anti-tumor activity.
-
Combination Therapy: Investigating synergistic effects when combined with existing chemotherapeutic agents or radiotherapy to potentially lower required dosages and overcome drug resistance.
-
Target Deconvolution: Employing advanced techniques like proteomics and chemical biology to definitively identify the direct molecular targets of DMHC within cancer cells.
The continued exploration of this and other chalcone derivatives holds considerable promise for the development of novel, effective, and selective cancer therapies.
References
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- NIH. (n.d.). Synthesis of Chalcones with Anticancer Activities. National Institutes of Health.
- Pietrocola, F., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine.
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- Lee, C-C., et al. (2025). Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone. Natural Product Research.
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- NIH. (n.d.). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. *National Institutes ofih.gov/pmc/articles/PMC7058866/]([Link])
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- Nam, D-H., et al. (2004). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Biological & Pharmaceutical Bulletin.
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- NIH. (n.d.). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. National Institutes of Health.
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An In-Depth Technical Guide to the Anti-inflammatory Pathways of 2'-Hydroxychalcones
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry, with the 2'-hydroxy substitution being particularly significant for conferring potent anti-inflammatory activity.[1][2] This technical guide provides a comprehensive exploration of the molecular pathways modulated by 2'-hydroxychalcones to exert their anti-inflammatory effects. We delve into the three core mechanistic pillars: the inhibition of the canonical NF-κB signaling pathway, the modulation of Mitogen-Activated Protein Kinase (MAPK) cascades, and the activation of the cytoprotective Nrf2 antioxidant response. By synthesizing data from cellular and preclinical models, this document explains the causality behind their multi-pronged mechanism of action. Detailed, field-proven experimental protocols are provided to enable researchers to validate these activities, supported by quantitative data and visual pathway diagrams to facilitate a deeper understanding for drug discovery and development applications.
Introduction to 2'-Hydroxychalcones and Inflammation
The Chalcone Scaffold: A Privileged Structure
Chalcones are biosynthetic precursors to flavonoids and are abundant in various natural sources.[3][4] Their structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, makes them highly versatile for chemical modification and endows them with a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][5] The presence of a hydroxyl group at the 2'-position of the A-ring is a critical determinant of their anti-inflammatory potential, enhancing their interaction with key biological targets.[1]
The Inflammatory Cascade: Key Targets for Therapeutic Intervention
Inflammation is a defensive response to harmful stimuli, but its dysregulation leads to chronic diseases. Key molecular events in inflammation include the activation of transcription factors like Nuclear Factor-kappaB (NF-κB) and Activator protein-1 (AP-1), which drive the expression of pro-inflammatory genes.[6] This results in the production of mediators such as prostaglandins (e.g., PGE2), nitric oxide (NO), and cytokines (e.g., TNF-α, IL-1β, IL-6), orchestrated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] 2'-Hydroxychalcones have been shown to effectively target multiple nodes within this complex network.
Core Mechanistic Pillar 1: Inhibition of the NF-κB Signaling Pathway
Mechanism of Action: Preventing Nuclear Translocation of NF-κB
The NF-κB pathway is a cornerstone of the inflammatory response.[5] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, liberating NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[7] 2'-Hydroxychalcones primarily exert their anti-inflammatory effect by intervening in this process. Evidence demonstrates that they inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and blocking the downstream expression of inflammatory mediators like iNOS, COX-2, and various cell adhesion molecules (ICAM-1, VCAM-1, E-selectin).[6][7][8]
Diagram: NF-κB Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by 2'-hydroxychalcones.
Quantitative Efficacy Data: NF-κB Pathway Inhibition
| Compound | Cell Line | Assay | Target | IC50 / Effective Conc. | Reference |
| 2'-Hydroxychalcone | MCF-7, CMT-1211 | Western Blot | p-NF-κBp65 | Significant reduction at 10-30 μM | [8] |
| 2'-Hydroxychalcone | HUVEC | EMSA | NF-κB Activation | Concentration-dependent inhibition | [7] |
| Chalcone Derivatives | RAW 264.7 | Luciferase Assay | NF-κB Activity | Suppression of LPS-induced activity | [6] |
| Licochalcone A | Dendritic Cells | ELISA | IL-6/TNF-α Secretion | Potent inhibition | [9] |
Experimental Protocol: Western Blot Analysis of Phosphorylated IκBα and NF-κB p65
-
Causality: This protocol is designed to directly measure the phosphorylation status of key proteins in the NF-κB pathway. A decrease in the phosphorylated forms of IκBα and p65 upon treatment with a 2'-hydroxychalcone provides direct evidence of the compound's inhibitory action upstream of NF-κB nuclear translocation.
-
Self-Validation: The protocol includes positive (LPS-stimulated) and negative (unstimulated) controls to ensure the assay is working correctly. The use of a loading control (e.g., β-actin or GAPDH) validates that equal amounts of protein were loaded in each lane, ensuring that observed changes are due to the treatment and not loading artifacts.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of the 2'-hydroxychalcone test compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 μg/mL) to the wells (except for the negative control group) and incubate for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 μg of protein from each sample by boiling with Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, phospho-NF-κB p65, total IκBα, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Core Mechanistic Pillar 2: Modulation of MAPK Signaling Cascades
Mechanism of Action: Attenuation of Stress-Activated Kinases
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical transducers of extracellular signals to cellular responses, including inflammation.[10] Upon stimulation by inflammatory agents like LPS, these kinases are activated via phosphorylation and, in turn, activate transcription factors such as AP-1, leading to the production of inflammatory mediators.[11] Several studies have shown that 2'-hydroxychalcones can suppress the phosphorylation of JNK and p38, and in some cases ERK, in LPS-stimulated macrophages.[3][8][11] This attenuation of MAPK signaling contributes significantly to the downregulation of iNOS, COX-2, TNF-α, and IL-6.[11]
Diagram: MAPK Pathway Modulation
Caption: Modulation of MAPK signaling by 2'-hydroxychalcones.
Quantitative Efficacy Data: Inhibition of Inflammatory Mediators
| Compound/Derivative | Cell Line | Mediator Inhibited | IC50 / Effective Conc. | Reference |
| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | NO Production | ~72% inhibition at 10 μM | [11] |
| 2'-Hydroxychalcone Derivatives | RAW 264.7 | NO Production | Potent Inhibition | [6] |
| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | BV2 Macrophages | NO, TNF-α, IL-1β, IL-6 | Concentration-dependent inhibition | [1] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | In vitro assay | COX activity | Highest activity in series | [1] |
| Chalcone Derivative 4b | RAW 264.7 | PGE2, TNF-α | IC50 = 37.13 nM, 58.15 nM | [12] |
Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
-
Causality: This protocol quantifies the end-products (cytokines, NO, PGE2) of inflammatory signaling. By measuring the reduction in these mediators in the presence of a 2'-hydroxychalcone, a direct link is established between the compound's activity and its functional anti-inflammatory effect. It serves as a crucial validation for the upstream pathway inhibition observed in Western blots.
-
Self-Validation: The inclusion of an LPS-only group confirms the inflammatory response. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in inflammatory mediators is due to specific anti-inflammatory activity and not general cytotoxicity.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with serially diluted 2'-hydroxychalcone for 1-2 hours.
-
Stimulation: Add LPS (1 μg/mL) to stimulate inflammation and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 μL of the cell culture supernatant.
-
Add 50 μL of Griess Reagent A (sulfanilamide solution) followed by 50 μL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine/PGE2 Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6) and PGE2.
-
Follow the manufacturer's instructions precisely for coating, blocking, sample/standard addition, antibody incubation, and substrate development.
-
Measure the absorbance at the specified wavelength and calculate concentrations based on the standard curve.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 μL of MTT solution (0.5 mg/mL) to the remaining cells in each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Discard the MTT solution and add 100 μL of DMSO to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Core Mechanistic Pillar 3: Activation of the Nrf2 Antioxidant Response
Mechanism of Action: Induction of Cytoprotective Genes
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[13][14] Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Electrophilic compounds, like chalcones, can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE).[13][15] This activates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][16] By bolstering the cell's antioxidant defenses, 2'-hydroxychalcones mitigate the oxidative stress that often accompanies and exacerbates inflammation.[16][17]
Diagram: Nrf2-Keap1 Pathway Activation
Caption: Activation of the Nrf2 pathway by 2'-hydroxychalcones.
Quantitative Efficacy Data: Nrf2 Pathway Activation
| Compound | Cell Line | Assay | Target/Effect | Result | Reference |
| AN07 (2-Hydroxy-4'-methoxychalcone) | RAW 264.7 | Western Blot | HO-1, Nrf2 | Upregulation of expression | [16] |
| Chalcones | PC12 cells | Western Blot | HO-1, NQO1, GSH | Upregulation of cytoprotective proteins | [13] |
| Various Chalcones | - | Review | Nrf2 Activation | General mechanism described | [14][17] |
Experimental Protocol: Nrf2 Nuclear Translocation Assay by Immunofluorescence
-
Causality: This protocol visually confirms the pivotal event in Nrf2 pathway activation: the movement of the Nrf2 protein from the cytoplasm to the nucleus. Observing increased nuclear fluorescence of Nrf2 post-treatment provides strong evidence that the compound engages this specific cytoprotective pathway.
-
Self-Validation: The use of a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle-treated group as a negative control is essential. DAPI staining validates the location of the nucleus, allowing for accurate co-localization analysis.
Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 or HepG2) on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat the cells with the 2'-hydroxychalcone, vehicle control, or a positive control for a defined period (e.g., 4-6 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash again with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against Nrf2 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the Nrf2 (green) and DAPI (blue) channels. Analyze the images to quantify the co-localization of Nrf2 within the nucleus. An increase in nuclear Nrf2 fluorescence in the treated group compared to the control indicates activation.
In Vivo Validation of Anti-inflammatory Efficacy
Rationale for Model Selection: Acute vs. Chronic Inflammation
While in vitro assays are crucial for mechanistic elucidation, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for screening acute anti-inflammatory activity.[18] Carrageenan injection induces a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, making it an excellent model to test compounds that interfere with these mediators.[18] Other models like TPA-induced ear edema are used for topical inflammation.[19]
Diagram: Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the in vivo paw edema assay.
Quantitative Efficacy Data: In Vivo Models
| Compound/Derivative | Animal Model | Dose & Route | % Inhibition of Edema | Reference |
| 2'-Hydroxychalcone | CMT-1211 Xenograft | 20-60 mg/kg; i.p. | Suppressed tumor growth (anti-inflammatory component) | [8] |
| Indole-Chalcone Hybrid 4 | Carrageenan Paw Edema | 10 mg/kg; i.p. | Highest efficacy in series | [18] |
| Chalcone Derivative 4b | Carrageenan Paw Edema | - | 37.05% | [12] |
| Flavanone Analogue 2c | TPA Ear Edema | 1 mg/ear; topical | 98.62% | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Causality: This protocol provides a holistic measure of a compound's ability to suppress acute inflammation in a living organism, integrating its effects on vascular permeability, cell migration, and mediator production. A positive result strongly supports the therapeutic potential of the test compound.
-
Self-Validation: The use of a vehicle control group is mandatory to establish the baseline inflammatory response. A positive control group treated with a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac) validates the model's sensitivity and provides a benchmark for the efficacy of the test compound.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test groups with different doses of the 2'-hydroxychalcone.
-
-
Initial Paw Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Compound Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Conclusion and Future Directions
2'-Hydroxychalcones represent a compelling class of multi-target anti-inflammatory agents. Their ability to simultaneously inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the cytoprotective Nrf2 pathway provides a robust and synergistic mechanism for quenching inflammation and mitigating associated oxidative stress. The experimental frameworks detailed in this guide offer a clear roadmap for researchers to rigorously evaluate novel chalcone derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, exploring advanced delivery systems to improve bioavailability, and advancing the most promising candidates into more complex chronic inflammation and disease-specific preclinical models.
References
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- The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.
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- 2'-hydroxychalcone Inhibits Nuclear factor-kappaB and Blocks Tumor Necrosis Factor-Alpha- And Lipopolysaccharide-Induced Adhesion of Neutrophils to Human Umbilical Vein Endothelial Cells. PubMed. [Link]
- Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]
- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Deriv
- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH. [Link]
- Protective effect of 2ʹ-Hydroxychalcone on the inflammatory response to...
- Synthesis and Anti-inflammatory Effect of Chalcones and Rel
- In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
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- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
- Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activ
- Synthesis and Pharmacological Evaluation of 2'-Hydroxychalcones and Flavones as Inhibitors of Inflammatory Mediators Generation.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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- Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simul
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3,4-Dimethoxy-2'-hydroxychalcone molecular formula and weight
An In-Depth Technical Guide to 3,4-Dimethoxy-2'-hydroxychalcone: Synthesis, Characterization, and Biological Significance
Introduction
Chalcones, often referred to as open-chain flavonoids, represent a critical class of natural and synthetic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings.[1][2] In the field of medicinal chemistry, they are recognized as 'privileged scaffolds' due to their versatile structure that allows for interaction with a multitude of biological targets.[1] This guide focuses on a specific derivative, this compound, a synthetic chalcone that embodies the therapeutic potential of this chemical class. Its structure is distinguished by two methoxy groups on its B-ring and a hydroxyl group on its A-ring, features that critically modulate its electronic properties, hydrogen-bonding capacity, and ultimately, its biological activity.[1]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's physicochemical properties, detailed protocols for its synthesis and purification, methods for its structural characterization, and an exploration of its significance as a scaffold for developing novel therapeutic agents.
Physicochemical Properties
This compound is a yellow to orange crystalline solid at room temperature.[3][4] Its core chemical and physical attributes are fundamental to its handling, purification, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₄ | [1][5][6][7] |
| Molecular Weight | 284.31 g/mol | [1][5][6] |
| CAS Number | 19152-36-4 | [1][4] |
| Appearance | Yellow to Orange Solid | [3][4] |
| Melting Point | 113 - 115 °C | [3][4][7] |
| Boiling Point | 466.4 ± 45.0 °C (Predicted) | [4][7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [3][4] |
| pKa | 7.67 ± 0.30 (Predicted) | [4] |
Synthesis and Purification
The cornerstone of producing this compound is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[7][8] This method is efficient for creating the characteristic α,β-unsaturated ketone core of the chalcone.
Causality Behind Experimental Choices
The choice of a strong base like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) is critical. The base deprotonates the α-carbon of 2'-hydroxyacetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde). The subsequent dehydration of the aldol adduct is often facilitated by the reaction conditions, yielding the thermodynamically stable trans (E) isomer of the chalcone.[1] Performing the reaction at or below room temperature helps to minimize the formation of side products.[9]
Detailed Experimental Protocol: Synthesis
-
Reactants:
-
2'-Hydroxyacetophenone (1 equivalent)
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1 equivalent)
-
Sodium Hydroxide (aqueous solution, 40-50% w/v) or Sodium Hydride (in THF)
-
Solvent: Ethanol or Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure (using NaOH):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 eq.) and 3,4-dimethoxybenzaldehyde (1 eq.) in ethanol.[8]
-
Cool the flask in an ice bath to maintain a low temperature.
-
While stirring vigorously, slowly add the aqueous sodium hydroxide solution dropwise to the mixture.[8]
-
Continue stirring at room temperature for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[9]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water.[8]
-
Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic, which will cause the chalcone to precipitate out of the solution.[6][8]
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[6]
-
Dry the crude product in a desiccator or a vacuum oven.
-
Detailed Experimental Protocol: Purification
The crude product often contains unreacted starting materials or side products, necessitating purification.[9]
-
Method 1: Recrystallization
-
If the crude product is a solid, dissolve it in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them. This method is effective if the impurities have significantly different solubilities than the product.[9]
-
-
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate.[6]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the hexane-ethyl acetate mixture, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]
-
Workflow Diagram: Synthesis and Characterization
Caption: Workflow for synthesis and spectroscopic characterization.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques.[6] Each method provides unique information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[6]
-
¹H NMR Data: Provides information on the number and environment of protons. The large coupling constant (J ≈ 15 Hz) for the vinyl protons is characteristic of the trans configuration. The significant downfield shift of the 2'-OH proton indicates strong intramolecular hydrogen bonding with the adjacent carbonyl group.[6]
| Chemical Shift (δ) ppm (Approx.) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | 2'-OH (phenolic) |
| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β (vinyl proton) |
| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α (vinyl proton) |
| ~6.9-7.5 | Multiplet | 5H | Aromatic protons |
| ~3.9 | Singlet | 6H | -OCH₃ protons (two groups) |
-
¹³C NMR Data: Identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Approx.) | Assignment |
| ~192 | C=O (carbonyl carbon) |
| ~162 | C-2' (aromatic C attached to -OH) |
| ~110-152 | Aromatic and vinyl carbons |
| ~56 | -OCH₃ (methoxy carbons) |
Infrared (IR) Spectroscopy
-
Protocol: A KBr pellet is prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]
-
Data: IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Approx.) | Functional Group |
| 3200-3500 (broad) | O-H stretch (phenolic) |
| 1640-1660 | C=O stretch (α,β-unsaturated ketone) |
| 1580-1600 | C=C stretch (alkene and aromatic) |
| 1200-1300 | C-O stretch (ethers) |
Mass Spectrometry (MS)
-
Protocol: The sample is dissolved in a solvent like methanol or acetonitrile and analyzed via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.[6]
-
Data: MS provides the exact molecular weight of the compound.
| Ion Mode | Expected m/z |
| Positive [M+H]⁺ | ~285.11 |
| Negative [M-H]⁻ | ~283.10 |
Biological Significance and Therapeutic Potential
This compound serves as a valuable scaffold for investigating various biological pathways, primarily due to its antioxidant and anti-inflammatory potential.[1][7] The bioactivity of chalcones is intrinsically linked to the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.[1]
| Potential Biological Activity | Mechanistic Insight | Relevant Research Context |
| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways, such as the suppression of NF-κB activation.[1] NF-κB is a key regulator of inflammatory cytokines. | Studies on related 2'-hydroxychalcones show potent anti-inflammatory effects.[1][8] |
| Antioxidant | Scavenging of free radicals and inhibition of lipid peroxidation. The phenolic hydroxyl group is a key contributor to this activity.[1] | The strategic placement of hydroxyl and methoxy groups modulates the compound's antioxidant capacity.[1] |
| Anticancer | Modulation of cancer-related signaling pathways, induction of apoptosis, and cell cycle arrest.[1] | Various chalcone derivatives have demonstrated selective cytotoxicity against cancer cell lines like HeLa and MCF-7.[1][2] |
| Enzyme Inhibition | Potential to inhibit enzymes such as lipoxygenase (LOX), which is involved in inflammatory processes.[1] | Multi-methoxylated chalcone analogs have shown promising LOX inhibitory activity.[1] |
Conclusion and Future Directions
This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its well-defined structure, characterized by key functional groups, makes it an excellent starting point for the development of new therapeutic agents. The detailed protocols for its synthesis and characterization provided herein offer a robust framework for its utilization in a research setting.
Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships (SAR). Investigating the compound's effects in more complex biological systems, including in vivo models, will be crucial to validate its therapeutic potential for inflammatory diseases, cancer, and other conditions. Furthermore, exploring its specific molecular targets will provide deeper insights into its mechanism of action and pave the way for the rational design of next-generation chalcone-based drugs.
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An In-Depth Technical Guide to the Biosynthetic Pathway of 2'-Hydroxychalcones
Abstract
2'-Hydroxychalcones represent a significant subclass of chalconoids, serving as crucial biosynthetic precursors to a vast array of bioactive flavonoids and exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This technical guide provides a comprehensive exploration of the biosynthetic pathway leading to 2'-hydroxychalcones, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic steps, from the general phenylpropanoid pathway to the formation of the chalcone scaffold, and critically examine the yet-to-be-fully-elucidated 2'-hydroxylation step. This guide integrates field-proven insights with detailed experimental protocols, quantitative data, and visual representations of the biochemical transformations to provide a robust resource for understanding and manipulating this important metabolic pathway.
Introduction: The Significance of 2'-Hydroxychalcones
Chalcones are open-chain flavonoids that occupy a central position in the biosynthesis of all major classes of flavonoids.[4] The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature that not only defines 2'-hydroxychalcones but also serves as a critical prerequisite for their subsequent oxidative cyclization into flavanones and aurones.[5] The biological activities of 2'-hydroxychalcones are intrinsically linked to their chemical structure, making the study of their biosynthesis a pivotal area of research for the discovery and development of novel therapeutics.[6] A thorough understanding of the enzymatic machinery and regulatory networks governing their production is essential for harnessing their potential through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Pathway: From L-Phenylalanine to the Chalcone Scaffold
The journey to 2'-hydroxychalcones begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants that converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary starter molecule for chalcone synthesis. This foundational pathway is orchestrated by a trio of key enzymes.
Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme
The biosynthesis of phenylpropanoids is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia.[4] This reaction represents the first committed step, directing carbon flux from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[7]
Cinnamate-4-Hydroxylase (C4H): A Cytochrome P450 Monooxygenase
Following the formation of trans-cinnamic acid, the cytochrome P450-dependent monooxygenase Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91) catalyzes the hydroxylation of the C4 position of the aromatic ring to produce p-coumaric acid.[8][9] This reaction requires NADPH and molecular oxygen.
4-Coumarate-CoA Ligase (4CL): Activation for Chalcone Synthesis
The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid by 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12). This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond between p-coumaric acid and coenzyme A, yielding 4-coumaroyl-CoA.[10] This activated molecule is now primed for entry into the flavonoid biosynthetic pathway.
Chalcone Synthase (CHS): The Architect of the Chalcone Scaffold
Chalcone Synthase (CHS; EC 2.3.1.74) is the first committed enzyme in flavonoid biosynthesis and is responsible for the formation of the characteristic C6-C3-C6 chalcone backbone.[11] CHS is a type III polyketide synthase that catalyzes the iterative condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[12]
The Enigmatic 2'-Hydroxylation Step: A Critical Unanswered Question
The precise enzymatic mechanism leading to the 2'-hydroxy functionality on the chalcone A-ring is not as well-defined as the preceding steps. While the formation of naringenin chalcone, which possesses a 2'-hydroxyl group, is the canonical reaction of CHS, the biosynthesis of other 2'-hydroxychalcones with different substitution patterns on the A- and B-rings raises questions about the specificity and potential alternative routes.
Current research suggests two primary hypotheses for the introduction of the 2'-hydroxyl group:
-
Direct synthesis by specialized Chalcone Synthases: It is plausible that specific isoforms of CHS exist in different plant species that can utilize alternative starter CoA molecules or possess a modified active site architecture, leading to the direct formation of various 2'-hydroxychalcones.
-
Post-synthesis modification by hydroxylases: Another possibility is that a chalcone, initially synthesized without a 2'-hydroxyl group, is subsequently hydroxylated by a specific hydroxylase, likely a cytochrome P450 monooxygenase.[13][14] However, a dedicated "chalcone 2'-hydroxylase" has yet to be definitively identified and characterized. The promiscuous nature of some flavonoid hydroxylases could also play a role.[15]
Further research, including gene discovery in plants known to produce diverse 2'-hydroxychalcones and biochemical characterization of candidate enzymes, is necessary to fully elucidate this critical step in the pathway.
Visualization of the Biosynthetic Pathway
The General Phenylpropanoid Pathway and Chalcone Synthesis
Caption: Biosynthetic pathway to 2'-hydroxychalcones.
Experimental Protocols for Pathway Analysis
Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This protocol measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[16][17][18]
a. Materials and Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Spectrophotometer capable of reading absorbance at 290 nm.
-
Quartz cuvettes.
b. Procedure:
-
Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude enzyme extract.
-
Prepare a reaction mixture containing 900 µL of substrate solution and 100 µL of the crude enzyme extract.
-
Immediately measure the change in absorbance at 290 nm over time at a constant temperature (e.g., 37°C).
-
Calculate PAL activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹cm⁻¹).
Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)
This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 380 nm.
a. Materials and Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).
-
Substrate Stock Solutions: 10 mM 4-coumaroyl-CoA and 20 mM malonyl-CoA in assay buffer.
-
Spectrophotometer capable of reading absorbance at 380 nm.
b. Procedure:
-
Purify recombinant CHS or use a partially purified plant extract.
-
Prepare a reaction mixture containing assay buffer, 2 µL of 4-coumaroyl-CoA stock, and the enzyme solution.
-
Initiate the reaction by adding 2 µL of malonyl-CoA stock.
-
Monitor the increase in absorbance at 380 nm.
-
Calculate CHS activity using the molar extinction coefficient of naringenin chalcone (ε ≈ 30,000 M⁻¹cm⁻¹).
Workflow for Enzyme Characterization
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Spectroscopic Blueprint of a Bioactive Scaffold: A Technical Guide to 3,4-Dimethoxy-2'-hydroxychalcone
Foreword: The Chalcone Core in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, represent a privileged scaffold in medicinal chemistry.[1][2][3] Their core structure, a 1,3-diaryl-2-propen-1-one backbone, is a versatile template for developing novel therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The compound of interest, 3,4-Dimethoxy-2'-hydroxychalcone, is a synthetic derivative that embodies the therapeutic potential of this class. Its specific substitution pattern, featuring two methoxy groups on the B-ring and a hydroxyl group on the A-ring, is strategically designed to modulate its electronic properties and biological activity.[2][3]
This technical guide provides an in-depth spectroscopic characterization of this compound (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ).[2][5][6] It is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a cohesive narrative on how each spectroscopic technique contributes to the unequivocal structural elucidation and purity assessment of this important synthetic chalcone.
Synthesis and Purification: The Genesis of the Molecule
A robust spectroscopic analysis is predicated on the purity of the analyte. The primary route to synthesizing this compound is the Claisen-Schmidt condensation .[1][7] This base-catalyzed reaction involves the condensation of 2'-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde (veratraldehyde).[1][7][8][9]
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation : Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol within a round-bottom flask.[1][5]
-
Base Addition : While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 20-50% w/v).[1][5] The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[5][10] Prolonged reaction times can lead to side product formation.[10]
-
Work-up and Precipitation : Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).[1][5][10] This neutralizes the base and precipitates the crude chalcone.
-
Purification : The collected crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield the pure, solid this compound.[5][7] Recrystallization from ethanol can also be an effective purification method.[10]
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Interrogation: Unveiling the Molecular Architecture
The following sections detail the application of key spectroscopic techniques for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the placement of substituents.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Analysis : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]
-
¹³C NMR Analysis : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[5]
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The key diagnostic signals for this compound are summarized below.
| Chemical Shift (δ) ppm (Approx.) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet | 1H | 2'-OH | The significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group.[5] |
| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β | The large coupling constant (J) is characteristic of a trans-alkene configuration. |
| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α | Coupled to H-β, confirming the α,β-unsaturated system. |
| ~6.9-7.5 | Multiplet | 5H | Aromatic protons | Signals corresponding to the protons on both the A and B aromatic rings. |
| ~3.9 | Singlet | 6H | -OCH₃ | Two sharp singlets (or a single singlet for 6H) corresponding to the two methoxy groups. |
Note: The chemical shifts are approximate and based on typical values for 2'-hydroxychalcones.[5]
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Approx.) | Assignment | Rationale |
| ~192 | C=O | The carbonyl carbon of the α,β-unsaturated ketone is characteristically downfield. |
| ~162 | C-2' | The aromatic carbon attached to the hydroxyl group is shifted downfield due to the oxygen's deshielding effect. |
| ~110-152 | Aromatic and vinyl carbons | A complex region of signals corresponding to the remaining sp² hybridized carbons. |
| ~56 | -OCH₃ | The carbons of the two methoxy groups appear at a characteristic upfield position. |
Note: The chemical shifts are approximate and based on typical values for this class of compounds.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.[5]
-
Instrumentation : Record the FT-IR spectrum using a Fourier-transform infrared spectrophotometer.[5]
-
Analysis : Scan the sample over the range of 4000-400 cm⁻¹.[5]
| Wavenumber (cm⁻¹) (Approx.) | Vibration Type | Functional Group | Significance |
| 3000-3500 (broad) | O-H stretch | Phenolic -OH | The broadness indicates hydrogen bonding, consistent with the 2'-hydroxy group. |
| ~1640-1680 | C=O stretch | α,β-Unsaturated Ketone | The conjugation lowers the frequency compared to a simple ketone. |
| ~1580-1600 | C=C stretch | Aromatic and Alkene | Confirms the presence of the aromatic rings and the propenone double bond. |
| ~1200-1300 | C-O stretch | Aryl ether | Characteristic of the methoxy groups attached to the aromatic ring. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.[5]
-
Instrumentation : Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[5]
-
Analysis : Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight.[5] Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.[5][11]
-
Molecular Ion Peak : The molecular formula C₁₇H₁₆O₄ corresponds to a molecular weight of 284.31 g/mol .[5][6]
-
Fragmentation Pattern : MS/MS analysis of the [M-H]⁻ ion (m/z 283) would likely show characteristic losses, such as the loss of a methyl group (-CH₃) leading to a fragment at m/z ≈ 268, and further fragmentation providing clues about the connectivity of the molecule.[6][12]
Caption: A simplified representation of a potential MS/MS fragmentation pathway.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system within the chalcone structure. A related compound, 3,4-dimethoxychalcone, is known to absorb in the UVA region, with a maximum wavelength (λmax) around 356 nm.[13] It is expected that this compound will exhibit similar absorption properties due to its extensive conjugated system.
Conclusion: A Multi-faceted Approach to Structural Validation
The comprehensive spectroscopic characterization of this compound is a testament to the power of a multi-technique approach. From the foundational synthesis via Claisen-Schmidt condensation to the detailed atomic-level insights provided by NMR, and the functional group and molecular weight confirmation by FT-IR and MS, each analysis provides a crucial piece of the structural puzzle. This guide has outlined the standard, validated protocols for these analyses, offering a blueprint for researchers working with this and other related bioactive chalcones. The data presented herein confirms the identity and structure of this compound, providing the necessary foundation for its further investigation in drug discovery and development.
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An In-depth Technical Guide to 3,4-Dimethoxy-2'-hydroxychalcone: Synthesis, Properties, and Biological Significance
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, represent a class of organic compounds that have garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and drug discovery.[1][2] These open-chain flavonoids are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a structural motif that serves as a cornerstone for the biosynthesis of a vast array of flavonoids and isoflavonoids.[1][2] Among the myriad of chalcone derivatives, 3,4-Dimethoxy-2'-hydroxychalcone emerges as a compound of particular interest. Its unique substitution pattern, featuring two methoxy groups on one aromatic ring and a hydroxyl group on the other, bestows upon it a distinct set of physicochemical properties and a diverse pharmacological profile.[3] This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthetic methodologies, physical and chemical characteristics, and its established and putative biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines.
Chemical Identity: Nomenclature and Structural Elucidation
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides the definitive nomenclature and structural representation of this compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .[4] The (E) designation specifies the stereochemistry of the double bond within the propenone linker, indicating a trans configuration of the substituent groups.
Synonyms and Common Names
In scientific literature and chemical databases, this compound is also known by several synonyms, which include:
-
2'-Hydroxy-3,4-dimethoxychalcone[5]
-
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[4]
-
(E)-2'-Hydroxy-3,4-dimethoxychalcone[4]
-
CAS Number: 19152-36-4[5]
Chemical Structure
The molecular structure of this compound is depicted below:
Figure 1. Chemical structure of this compound.
Synthesis and Physicochemical Characterization
The laboratory synthesis and a thorough understanding of the physicochemical properties of this compound are fundamental for its application in research and development.
Synthesis via Claisen-Schmidt Condensation
The most prevalent and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[1][6] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.[1][6] In the case of this compound, the precursors are 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2'-hydroxyacetophenone.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically at a concentration of 40-50% (w/v).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] The formation of a precipitate is often indicative of product formation.[6]
-
Work-up and Isolation: Once the reaction is complete, as determined by TLC, the reaction mixture is poured into cold water and acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.[1]
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.[9] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a yellow to orange solid.[8][10]
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [4] |
| Molecular Weight | 284.31 g/mol | [4][10][11] |
| Appearance | Yellow to orange solid | [10] |
| Melting Point | 113 - 115 °C | [8][10] |
| Boiling Point (Predicted) | 466.4 ± 45.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [8] |
| Solubility | Slightly soluble in chloroform and ethyl acetate | [8][10] |
| pKa (Predicted) | 7.67 ± 0.30 | [8] |
Biological Activities and Mechanisms of Action
This compound and its structural analogs have been the subject of numerous studies to elucidate their biological activities. The presence of hydroxyl and methoxy functional groups plays a pivotal role in modulating their pharmacological effects.[1]
Antioxidant Activity
Chalcones are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[3] The antioxidant capacity of hydroxylated chalcones is influenced by the number and position of the hydroxyl groups.[12] The 3,4-dihydroxy substitution pattern, in particular, has been shown to confer potent antioxidant activity.[12]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[13]
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of this compound in a suitable solvent.[13]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compound. A control containing only the DPPH solution and a blank containing the solvent should also be included.[13]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period, typically 20-30 minutes.[13]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the test compound.[13]
Anti-inflammatory Properties
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Chalcones have demonstrated significant anti-inflammatory potential, primarily through the modulation of key signaling pathways.[3][14]
Studies on structurally related chalcones suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][15]
-
NF-κB Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][16] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2] Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Certain chalcones have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[2]
-
MAPK Pathway: The MAPK signaling cascade, which includes kinases such as p38 and JNK, also plays a crucial role in the inflammatory response.[15] Chalcone derivatives have been observed to suppress the phosphorylation and activation of these kinases in response to inflammatory stimuli.[15]
Caption: Putative anti-inflammatory mechanism of this compound.
Conclusion and Future Perspectives
This compound stands out as a versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with its significant antioxidant and anti-inflammatory properties, makes it an attractive candidate for further investigation and development. The insights provided in this technical guide, from its fundamental chemical identity to its intricate biological mechanisms of action, are intended to empower researchers to explore the full therapeutic potential of this remarkable compound. Future research should focus on a more detailed elucidation of its structure-activity relationships, in vivo efficacy studies, and the exploration of its potential in treating a wider range of diseases underpinned by oxidative stress and inflammation.
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solubility and stability of 3,4-Dimethoxy-2'-hydroxychalcone
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethoxy-2'-hydroxychalcone
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a flavonoid derivative belonging to the chalcone family, compounds recognized for their potential antioxidant and anti-inflammatory properties[1][2]. As with any compound intended for drug development and preclinical screening, a thorough understanding of its physicochemical properties is paramount to ensure data integrity, reproducibility, and the development of viable formulations. This guide provides a comprehensive technical overview of the , offering field-proven insights and detailed experimental protocols for its handling, storage, and analysis. We delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a self-validating framework for their investigations.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is the starting point for all subsequent experimental design. This compound is a yellow to orange crystalline solid[3][4]. Its core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is characteristic of all chalcones[5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₇H₁₆O₄ | [1][6] |
| Molecular Weight | 284.31 g/mol | [1][6] |
| Appearance | Yellow to Orange Solid | [3][4] |
| Melting Point | 113 - 115 °C | [1][3][4] |
| pKa (Predicted) | 7.67 ± 0.30 | [4] |
| Log P (Predicted) | 3.8 |[6][7] |
Solubility Characteristics and Optimization
The solubility of a compound dictates its bioavailability and is a critical parameter for in vitro and in vivo assay development.
General Solubility
This compound is characterized as being practically insoluble in water[7]. However, it exhibits slight solubility in organic solvents such as Chloroform and Ethyl Acetate[3][4]. For research applications, it is most commonly dissolved in Dimethyl Sulfoxide (DMSO)[8].
The Challenge: Precipitation Upon Dilution
A frequent and critical issue encountered by researchers is the precipitation of the compound when a concentrated DMSO stock solution is diluted into an aqueous buffer for biological assays[8]. This occurs because the solvent environment shifts from a favorable organic solvent to a predominantly aqueous one, causing the compound to crash out of solution as it exceeds its aqueous solubility limit. This phenomenon can lead to inaccurate and irreproducible experimental results.
Protocol: Preparation of Aqueous Working Solutions from DMSO Stock
The following protocol is designed to mitigate precipitation and determine a practical working concentration for in vitro screening. The core principle is to maintain the final DMSO concentration at a low, consistent, and non-toxic level (typically ≤1%).
Experimental Workflow: Aqueous Solubility Assessment
Caption: Workflow for assessing compound solubility for in vitro screening.
Methodology:
-
Prepare High-Concentration Stock: Accurately weigh and dissolve this compound in 100% DMSO to a concentration of 10-20 mM[8].
-
Perform Serial Dilution: In a 96-well plate, create a series of dilutions of the DMSO stock using 100% DMSO as the diluent.
-
Transfer to Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, cell culture media). Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to the corresponding well of the aqueous plate[8].
-
Equilibrate and Observe: Mix gently and incubate under assay conditions. Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the upper limit for your working solution under those conditions.
-
Causality: This method ensures the final DMSO concentration remains constant across all tested concentrations of the compound, isolating the compound's solubility as the variable. By identifying the solubility limit beforehand, researchers can avoid artifacts from compound precipitation in their experiments.
Stability Profile and Degradation Pathways
The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. While specific degradation kinetics for this compound are not extensively published, the general behavior of the chalcone scaffold provides authoritative guidance on its potential liabilities[9]. Chalcones are known to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions[10][11]. The compound is also noted to be light-sensitive[4].
Potential Degradation Pathways for Chalcones
Caption: Conceptual diagram of potential chalcone degradation pathways.
-
Acid/Base Hydrolysis: The α,β-unsaturated ketone moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to cleavage of the molecule[9][10]. Phenolic compounds are generally more prone to degradation in alkaline conditions[12].
-
Oxidative Degradation: The electron-rich double bond is a potential site for oxidation, which can be initiated by exposure to air (oxygen), peroxides, or metal ions. This can lead to the formation of epoxides or cleavage of the double bond[9][11].
-
Photodegradation: Exposure to UV light is a significant concern for chalcones. It can induce the isomerization of the thermodynamically stable trans-double bond to the cis-isomer. Further exposure can lead to photodimerization, resulting in the formation of cyclobutane derivatives[10][11].
Experimental Protocols for Stability Assessment
To proactively identify stability issues, a forced degradation study is an indispensable tool in drug development. It provides insights into potential degradation pathways and is essential for developing a stability-indicating analytical method[10][13].
Protocol: Forced Degradation (Stress Testing)
This protocol outlines the typical stress conditions applied to a drug substance as per International Council for Harmonisation (ICH) guidelines to evaluate its intrinsic stability[10][14].
Workflow: Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent mixture (e.g., acetonitrile/water) to ensure solubility throughout the experiment.
-
Stress Conditions: Expose the compound to the following conditions in parallel, including an unstressed control sample.
-
Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.[10][11]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C for 48 hours).[9][11]
-
Photostability: Expose a solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m²[14].
-
Time Points: Sample at multiple time points (e.g., 0, 4, 8, 24, 48 hours) to observe the rate of degradation.
-
Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its peak from all potential degradation product peaks[12].
Methodology:
-
Column and Mobile Phase Scouting: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with an acid modifier like 0.1% formic acid or trifluoroacetic acid) to achieve good peak shape and retention for the parent compound.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to improve the resolution between closely eluting peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This confirms that the parent peak is free from any co-eluting degradants, which is the defining characteristic of a stability-indicating method.
Summary and Recommendations for Handling and Storage
A comprehensive understanding of the is essential for its successful application in research.
-
Solubility: The compound is poorly soluble in water but soluble in DMSO. Researchers must be vigilant about the potential for precipitation when diluting DMSO stocks into aqueous media and should experimentally determine the solubility limit for their specific assay conditions.
-
Stability: As a chalcone, the compound is susceptible to degradation by hydrolysis (especially in alkaline conditions), oxidation, and light.
Recommendations:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment (refrigeration at 2-8°C is advisable)[11].
-
Solution Preparation: Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Use: Whenever possible, prepare fresh aqueous working solutions immediately before use from the DMSO stock[9]. Protect solutions from direct light during experiments by using amber vials or covering containers with foil.
By adhering to these guidelines, researchers can ensure the integrity of their experiments and generate reliable, reproducible data in the investigation of this compound.
References
- An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
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- Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum.
- 3,4'-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6070899. PubChem.
- This compound | 19152-36-4. ChemicalBook.
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- 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. (2021). PMC - NIH.
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- Selected condensation reaction pathways for chalcones. (2023).
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Technical Support Center: Long-Term Storage and Stability of 4'-Methoxychalcone. (2025). Benchchem.
- Assessing the stability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in different solvents. (2025). Benchchem.
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Unraveling the Molecular Targets of 3,4-Dimethoxy-2'-hydroxychalcone: A Technical Guide for Drug Discovery Professionals
Foreword: From Phenotype to Precision Targeting
The compound 3,4-Dimethoxy-2'-hydroxychalcone, a member of the flavonoid family, stands as a compelling scaffold in medicinal chemistry. Exhibiting a range of biological activities, including anti-inflammatory and selective cytotoxic effects, it represents a promising starting point for novel therapeutic development.[1] However, the transition from a compound with an interesting cellular phenotype to a validated drug candidate hinges on a critical, often formidable, challenge: the identification of its direct molecular target(s). Understanding the precise protein interactions through which this chalcone exerts its effects is paramount for mechanism-of-action studies, lead optimization, and predicting potential toxicities.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide a bespoke, logical framework for a comprehensive target identification campaign focused on this compound. We will navigate the strategic decisions, experimental workflows, and data interpretation necessary to deconvolve its molecular mechanism, grounded in field-proven insights and authoritative protocols.
Foundational Understanding: What We Know About this compound
Before embarking on a target identification journey, a thorough understanding of the compound's known biological and chemical properties is essential. This knowledge informs our hypothesis generation and guides the selection of appropriate experimental systems.
Chemical Structure and Properties
This compound is characterized by a 1,3-diaryl-2-propen-1-one core.[1] Key structural features include:
-
A-Ring: A hydroxyl group at the 2' position.
-
B-Ring: Two methoxy groups at the 3 and 4 positions.
-
α,β-Unsaturated Carbonyl System: This Michael acceptor is a crucial pharmacophore, potentially involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins.[1]
The strategic placement of hydroxyl and methoxy groups modulates the compound's electronic properties and hydrogen-bonding capacity, which are critical for its interactions with protein targets.[1]
Known Biological Activities and Implicated Pathways
Published research on this chalcone and its close analogs points towards several key biological activities and signaling pathways:
-
Anti-Inflammatory Effects: Chalcones are widely recognized for their anti-inflammatory properties.[2] Studies indicate that their mechanism often involves the modulation of pro-inflammatory signaling pathways, particularly the suppression of Nuclear Factor-kappa B (NF-κB) activation.[1][3][4] NF-κB is a master regulator of genes encoding cytokines and adhesion molecules.[1] Inhibition of pathways like the Mitogen-Activated Protein Kinase (MAPK), including JNK, has also been implicated.[3][5]
-
Selective Cytotoxicity and Anticancer Potential: Certain chalcones exhibit selective cytotoxicity against various cancer cell lines, a crucial feature for minimizing side effects.[1] The induction of apoptosis via intrinsic pathways and the modulation of cell cycle proteins are reported mechanisms.[1] Proteomic studies of related methoxychalcones in breast cancer cells revealed an induction of the unfolded protein response (UPR) and cellular stress responses.[6][7]
-
Autophagy Induction: A closely related analog, 3,4-dimethoxychalcone (lacking the 2'-hydroxy group), has been identified as a caloric restriction mimetic that induces autophagy by activating transcription factors TFEB and TFE3.[8] This suggests that autophagy-related proteins could be another avenue of investigation.
This foundational knowledge allows us to formulate an initial hypothesis: This compound likely interacts with protein(s) within the NF-κB, MAPK, or cellular stress/autophagy pathways to exert its anti-inflammatory and cytotoxic effects.
A Multi-pronged Strategy for Target Identification
No single method for target identification is foolproof. A robust strategy employs orthogonal approaches—combining in-silico, direct biochemical, and cellular methods—to build a compelling case for a specific target. This multi-pronged approach ensures that the identified targets are not artifacts of a particular experimental system.
Phase 1: In-Silico Hypothesis Generation
Computational methods provide a cost-effective and rapid way to generate an initial list of potential protein targets, leveraging the compound's structure to query vast biological databases.
Rationale and Causality
The principle behind in-silico target prediction is that structurally or electronically similar compounds often share common targets. By comparing the 3D structure and pharmacophore of this compound against databases of known protein-ligand interactions, we can identify proteins that are statistically likely to bind our compound. This approach helps to narrow the vastness of the proteome to a manageable list of high-probability candidates for experimental validation.
Recommended In-Silico Workflow
-
Compound Preparation: Generate a high-quality 3D conformation of this compound.
-
Pharmacophore Modeling: Define the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that constitute its pharmacophore.
-
Reverse Docking/Screening: Use platforms like PharmMapper, SuperPred, or SwissTargetPrediction to screen the compound against a library of 3D protein structures.
-
Target Prioritization: Analyze the results, giving higher priority to targets that:
-
Are predicted by multiple independent servers.
-
Belong to the pathways implicated in its known biological activities (e.g., NF-κB signaling, inflammation, apoptosis).
-
Have known roles in diseases where anti-inflammatory or cytotoxic agents are relevant.
-
Phase 2: Unbiased Experimental Screening
Experimental methods are essential to identify binding partners directly from a complex biological sample, such as a cell lysate. We will focus on two powerful, orthogonal approaches: a label-free method and a traditional affinity-based method.
Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)
Expertise & Experience: The key advantage of DARTS is that it uses the native, unmodified chalcone. This is critical because attaching linkers or tags, as required for affinity chromatography, can sterically hinder binding or alter the compound's electronics, leading to false negatives or the capture of irrelevant proteins. DARTS relies on the principle that when a small molecule binds to its protein target, it stabilizes the protein's conformation, making it more resistant to proteolysis.
Protocol: Unbiased DARTS with Mass Spectrometry
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies, or a sensitive cancer cell line like MCF-7 for cytotoxicity).
-
Lyse cells under non-denaturing conditions to preserve native protein structures. A common lysis buffer is M-PER or a Tris-based buffer without strong detergents.
-
Determine and normalize protein concentration across all samples (typically to 1-2 mg/mL).
-
-
Compound Incubation:
-
Prepare two main samples: a treatment sample incubated with this compound (e.g., at 10-50 µM) and a vehicle control sample (e.g., DMSO).
-
Incubate for at least 1 hour at 4°C to allow for binding equilibrium to be reached.
-
-
Limited Proteolysis:
-
Add a protease, such as thermolysin or pronase, to both the treated and control lysates.
-
Crucially, the protease concentration and digestion time must be optimized. The goal is partial, not complete, digestion. Run a titration experiment to find conditions that yield a smear of digested proteins but leave some higher molecular weight bands intact.
-
Incubate at room temperature for the optimized time (e.g., 10-30 minutes).
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and boiling in SDS-PAGE loading buffer.
-
-
Analysis and Identification:
-
Separate the digested proteins on a large format 1D SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Visually inspect the lanes. A direct target will appear as a more prominent, protected band in the chalcone-treated lane compared to the vehicle control lane.
-
Excise the protected band(s) of interest.
-
Submit the excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).
-
Affinity-Based Approach: Immobilization and Pulldown
Trustworthiness: While carrying the risk of altering compound activity, affinity chromatography remains a powerful technique. A self-validating protocol involves using a "dead" or inactive analog of the chalcone as a negative control. If a protein is pulled down by the active chalcone but not the inactive one, it provides strong evidence for specific binding.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis (The Critical Step):
-
Structure-Activity Relationship (SAR) Analysis: Reviewing SAR data for 2'-hydroxychalcones is essential. The α,β-unsaturated system and the 2'-OH group are often vital for activity. The B-ring, however, can sometimes be modified. A strategic point for linker attachment might be the 4' or 5' position on the A-ring, if SAR data suggests these positions are tolerant to substitution.
-
Synthesis: Synthesize an affinity probe by attaching a linker (e.g., a short PEG chain) terminating in a biotin molecule to the chosen position on the chalcone.
-
Control Synthesis: Synthesize a negative control probe, ideally an analog of the chalcone known to be biologically inactive.
-
-
Immobilization:
-
Incubate the biotinylated chalcone probe with streptavidin-coated agarose or magnetic beads to immobilize it.
-
-
Protein Pulldown:
-
Incubate the immobilized probe (and a control with beads only or the inactive probe) with cell lysate for several hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the specifically bound proteins. This can be done by boiling in SDS buffer (denaturing elution) or, more elegantly, by competitive elution with a high concentration of the free, unmodified chalcone.
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Identify unique bands present in the active probe pulldown by LC-MS/MS.
-
Phase 3: Hit Validation and Confirmation
Identifying a protein via an unbiased screen is only the beginning. A rigorous validation cascade is required to confirm that it is a genuine, functionally relevant target.
Biophysical Validation of Direct Binding
Objective: To confirm a direct, physical interaction between the unmodified chalcone and the purified candidate protein, and to quantify the binding affinity.
-
Surface Plasmon Resonance (SPR):
-
Protocol: Immobilize the purified recombinant target protein on a sensor chip. Flow solutions of this compound at various concentrations over the chip. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Data Output: Provides kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
-
-
Isothermal Titration Calorimetry (ITC):
-
Protocol: A solution of the chalcone is titrated into a solution containing the purified target protein. The heat released or absorbed upon binding is measured directly.
-
Data Output: Provides the K_D, stoichiometry of binding (n), and thermodynamic parameters (ΔH, ΔS).
-
Table 1: Hypothetical Biophysical Data for Target Validation
| Target Candidate | Method | Binding Affinity (K_D) | Stoichiometry (n) |
|---|---|---|---|
| Protein Kinase X | SPR | 5.2 µM | N/A |
| Protein Kinase X | ITC | 6.8 µM | 1.1 |
| Chaperone Protein Y | SPR | 25 µM | N/A |
| Negative Control | SPR | No Binding Detected | N/A |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that the chalcone binds to its target inside intact cells, which is the most physiologically relevant context.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with the chalcone or vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.
-
Detection: Analyze the soluble fractions for each temperature point by Western blotting using an antibody specific to the target protein of interest.
-
Analysis: In the vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases (the protein "melts"). In the chalcone-treated cells, if there is binding and stabilization, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve.
Functional Validation
Objective: To demonstrate that the binding event translates into a functional consequence on the target protein's activity.
-
Biochemical Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay with the purified protein in the presence and absence of the chalcone to determine if it acts as an inhibitor or activator.
-
Cell-Based Assays: Use techniques like Western blotting to see if the chalcone modulates the target's downstream signaling pathway in cells. For example, if the target is IKKβ (an upstream kinase in the NF-κB pathway), treatment with the chalcone should lead to decreased phosphorylation of its substrate, IκBα.
Conclusion: Synthesizing the Evidence
The identification of a small molecule's target is an iterative process of hypothesis generation, experimental screening, and rigorous validation. For this compound, a logical starting point is to leverage its known anti-inflammatory and cytotoxic profile to guide a multi-pronged investigation. By combining the broad, unbiased screening power of methods like DARTS and AC-MS with the precise, confirmatory data from SPR and CETSA, researchers can build a robust, self-validating case for a specific molecular target. This detailed mechanistic understanding is the cornerstone of modern, rational drug development, transforming a promising molecule into a precisely targeted therapeutic candidate.
References
A comprehensive, numbered list of all cited sources will be consolidated here upon completion of the full guide, including titles, sources, and verifiable URLs.
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- 4. Design and Discovery of Some Novel Chalcones as Antioxidant and Anti-Inflammatory Agents via Attenuating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomic Profiling Reveals Key Pathways in the Anticancer Action of Methoxychalcone Derivatives in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dimethoxy-2'-hydroxychalcone via Claisen-Schmidt Condensation
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones represent a vital class of organic compounds within the flavonoid family, characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] These scaffolds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but also exhibit a remarkable breadth of pharmacological activities.[1][2] Natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5] The biological versatility of chalcones is largely credited to the reactive α,β-unsaturated ketone moiety, which can function as a Michael acceptor, enabling interaction with biological nucleophiles like the cysteine residues in proteins.[1][2]
The specific chalcone, 3,4-Dimethoxy-2'-hydroxychalcone, is a compound of interest in drug discovery.[6][7] The strategic placement of two methoxy groups on one aromatic ring and a hydroxyl group on the other modulates the molecule's electronic properties and its capacity for hydrogen bonding.[7] This structural arrangement is crucial for its interaction with enzymatic targets and contributes to its antioxidant and anti-inflammatory potential.[6][7] The most efficient and common method for synthesizing such chalcones is the Claisen-Schmidt condensation.[1][2] This application note provides a detailed, experience-driven guide for the synthesis, purification, and characterization of this compound for researchers, scientists, and drug development professionals.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, 2'-hydroxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (3,4-dimethoxybenzaldehyde, also known as veratraldehyde).[1][2][8] The reaction proceeds through an initial aldol condensation followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]
The mechanism unfolds in three principal steps:
-
Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (2'-hydroxyacetophenone) to form a resonance-stabilized enolate.[1][2] The presence of the ortho-hydroxyl group can influence the acidity of these protons.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3,4-dimethoxybenzaldehyde).[1][2] Since the aldehyde lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.[8]
-
Dehydration: The resulting aldol adduct is an unstable β-hydroxy ketone that readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable chalcone.[1][2] This final step drives the reaction to completion.
Figure 1: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust and reproducible method for the synthesis of the target chalcone.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 10 mmol (1.36 g) | Acros Organics, 99%[9] |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10 mmol (1.66 g) | Acros Organics, >99%[10][11] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 40 mmol (1.6 g) | Carl ROTH |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | Laboratory Grade |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 10% aqueous solution | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction/TLC | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | For TLC/Column | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | --- |
| Silica Gel | SiO₂ | 60.08 | For column chromatography | 60-120 mesh |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns.[13] Handle with extreme care in a well-ventilated area or fume hood.[12][14] When preparing the solution, always add NaOH pellets slowly to cold water with stirring , never the other way around, to control the exothermic reaction.[14][15]
-
2'-Hydroxyacetophenone: Causes skin and eye irritation.[9][16] Avoid contact and inhalation.[9]
-
3,4-Dimethoxybenzaldehyde: Harmful if swallowed and causes skin irritation.[17][18] Avoid ingestion and skin contact.[17]
-
General Handling: Perform the reaction in a well-ventilated fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[16]
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 30 mL of ethanol.[6] Stir the mixture at room temperature until all solids have completely dissolved.
-
Catalyst Addition: Cool the reaction mixture in an ice bath.[1] In a separate beaker, carefully prepare a 40% (w/v) aqueous solution of sodium hydroxide by slowly dissolving 1.6 g of NaOH in 4 mL of cold deionized water with constant stirring. Allow this solution to cool to room temperature.
-
Reaction Initiation: While maintaining the reaction flask in the ice bath, add the prepared NaOH solution dropwise to the ethanolic solution of reactants over a period of 15-20 minutes.[1] A color change and the formation of a precipitate are often observed, indicating product formation.[2]
-
Reaction Progression and Monitoring: After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[19][20] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system. Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, more polar product spot.
-
Work-up and Isolation: Once the reaction is deemed complete by TLC, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.[1][6] While stirring, slowly acidify the mixture by adding 10% aqueous HCl dropwise until the pH is neutral (check with pH paper).[1][19] The crude this compound will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel.[19] Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any inorganic salts.[1] The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a pure yellow crystalline solid.[19][21]
Figure 2: A logical workflow for chalcone synthesis and purification.
Characterization and Data
The synthesized this compound should be characterized by its physical constants and spectroscopic data to confirm its identity and purity.
Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₆O₄[21] |
| Molecular Weight | 284.31 g/mol [21] |
| Appearance | Yellow to Orange Solid[22] |
| Melting Point | 113 - 115 °C[21][22] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly)[22] |
Spectroscopic Data
The structural elucidation is confirmed using a combination of spectroscopic techniques.[19]
| Technique | Key Expected Signals |
| ¹H NMR | ~13.0 ppm (s, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the carbonyl group.[19]~7.8-8.2 ppm (d, 1H): H-β vinyl proton.~7.4-7.6 ppm (d, 1H): H-α vinyl proton.~6.9-7.5 ppm (m, 5H): Aromatic protons.~3.9 ppm (s, 6H): Two methoxy (-OCH₃) groups.[19] |
| ¹³C NMR | ~192 ppm: Carbonyl carbon (C=O).~162 ppm: C-2' (aromatic carbon attached to -OH).~110-152 ppm: Aromatic and vinyl carbons.~56 ppm: Methoxy carbons (-OCH₃).[19] |
| IR (cm⁻¹) | ~3400-3200 cm⁻¹: Broad O-H stretch (intramolecular H-bonding).~1640 cm⁻¹: C=O stretch (conjugated ketone).~1600-1450 cm⁻¹: C=C stretches (aromatic and vinyl).~1250 cm⁻¹: C-O stretch (aryl ether). |
| Mass Spec (ESI) | [M+H]⁺: m/z 285.1[M-H]⁻: m/z 283.1 |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (old NaOH).- Insufficient reaction time.- Temperature too low. | - Use freshly prepared NaOH solution.- Extend the reaction time to 48 hours and monitor by TLC.[2]- Ensure the reaction is run at room temperature after the initial cooling period. |
| Multiple Products on TLC | - Self-condensation of the ketone (less likely with 2'-hydroxyacetophenone).- Side reactions due to excessive heat or concentrated base. | - Ensure slow, dropwise addition of the base while cooling the reaction mixture in an ice bath.[1]- Use the stoichiometric amount of reactants. |
| Difficulty in Precipitation | - Product is too soluble in the work-up mixture.- Insufficient acidification. | - After acidification, store the mixture in a refrigerator for several hours to encourage precipitation.- Ensure the mixture is fully neutralized or slightly acidic (pH 6-7) with HCl. |
| Oily Product | - Impurities present.- Incomplete reaction. | - Purify the crude product using column chromatography on silica gel.[21]- Ensure the reaction has gone to completion via TLC analysis. |
Conclusion
The Claisen-Schmidt condensation is a robust and highly effective method for the synthesis of this compound.[6][21] This protocol, grounded in established chemical principles and practical laboratory experience, provides a clear and detailed pathway for researchers to obtain this valuable compound. By carefully controlling reaction conditions, particularly temperature and the rate of base addition, and by diligently monitoring the reaction's progress, high yields of the pure product can be reliably achieved. The successful synthesis and characterization of this chalcone will enable further investigation into its promising pharmacological activities, contributing to the broader field of drug discovery and development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2'-Hydroxyacetophenone, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
- Acros Organics. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution.
- Carl ROTH. (2025). Safety Data Sheet: Sodium hydroxide solution.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde ≥99 %.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
- Chemistry For Everyone. (2025). How Do You Safely Dilute A Sodium Hydroxide Solution?
- American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts.
- ResearchGate. (2024). Claisen Schmidt condensation reaction for chalcone synthesis.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- ACS Publications. (2014). Mass Spectrometry in Organic Synthesis: Claisen–Schmidt Base-Catalyzed Condensation and Hammett Correlation of Substituent Effects. Journal of Chemical Education.
- Advanced Journal of Chemistry, Section A. (2025). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities.
- ResearchGate. (n.d.). Effect of reaction time on the Claisen–Schmidt condensation reaction.
- ScienceDirect. (2025). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts.
- ResearchGate. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.
- Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS.
- PubChem. (n.d.). 3,4'-Dimethoxy-2'-hydroxychalcone.
- MDPI. (n.d.). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines.
- SciTePress. (2014). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- Journal of Science and Technology. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.
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Application Note: A Detailed Protocol for the Synthesis of 3,4-Dimethoxy-2'-hydroxychalcone
Introduction: The Significance of Chalcones
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key precursor in the biosynthesis of various flavonoids and isoflavonoids in plants.[2] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone functional group, which can act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues within proteins.[2]
The specific compound, 3,4-Dimethoxy-2'-hydroxychalcone, serves as a valuable synthetic intermediate for the creation of more complex flavonoids and other heterocyclic compounds.[7] The presence of methoxy (-OCH₃) groups on one aromatic ring and a hydroxyl (-OH) group on the other strategically modulates the molecule's electronic properties and hydrogen-bonding capacity, which is crucial for its interaction with enzymatic targets and its observed bioactivity.[7][8]
This document provides a detailed, field-proven protocol for the synthesis of this compound via the Claisen-Schmidt condensation, designed for researchers, scientists, and drug development professionals.
Reaction Principle: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][3] This reaction is a specific type of crossed aldol condensation between an aromatic ketone that has an α-hydrogen (in this case, 2'-hydroxyacetophenone) and an aromatic aldehyde that lacks an α-hydrogen (3,4-dimethoxybenzaldehyde).[2][9] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][10]
The mechanism proceeds through three primary steps:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone, creating a resonance-stabilized enolate ion. This is the critical step that generates the nucleophile.[1][3]
-
Nucleophilic Attack (Aldol Addition): The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone, also known as an aldol adduct.[2]
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated ketone, the chalcone.[1][2] The conjugation between the aromatic rings and the carbonyl group provides the driving force for this final step.
Experimental Protocol
This protocol outlines a standard and widely used laboratory method for the synthesis of this compound.[7][11]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Role |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10 | Ketone (Nucleophile precursor) |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.66 g | 10 | Aldehyde (Electrophile) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~2.0 g | 50 | Base Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 40-50 mL | - | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (10% aq. sol.) | - | Neutralization |
| Distilled Water | H₂O | 18.02 | ~500 mL | - | Work-up/Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |
| Hexane, Ethyl Acetate | - | - | As needed | - | TLC/Column Chromatography |
Step-by-Step Methodology
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.[7][11]
-
Catalyst Addition: Prepare a catalyst solution by dissolving sodium hydroxide (2.0 g, 50 mmol) in 10 mL of distilled water. Cool the flask containing the reactant solution in an ice bath. Once cooled, add the NaOH solution dropwise to the stirred mixture over 15-20 minutes. The causality for this step is critical: a slow, cooled addition prevents a rapid, uncontrolled exothermic reaction and minimizes side reactions, such as the Cannizzaro reaction of the aldehyde.[3][12] A color change to deep yellow or orange is typically observed.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The formation of a precipitate often indicates product formation.[11] Allow the reaction to stir for 24 hours to ensure completion.[11]
-
Product Precipitation (Work-up): After 24 hours, pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and 200 mL of cold water.[3] While stirring vigorously, slowly acidify the mixture by adding 10% aqueous hydrochloric acid until the solution is neutral to litmus or pH paper. This step neutralizes the excess NaOH catalyst and protonates the phenoxide, causing the water-insoluble chalcone to precipitate out of the solution.[7][13]
-
Isolation and Washing: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[11] Wash the crude product thoroughly with several portions of cold distilled water until the filtrate is neutral. This removes any remaining inorganic salts and water-soluble impurities.[11] Allow the product to air-dry on the filter paper.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: This is the most common method. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[14]
-
Column Chromatography: If the product is oily or recrystallization proves ineffective, purification by column chromatography is recommended.[15][16] Use silica gel as the stationary phase and a gradient of hexane-ethyl acetate as the eluent.[11]
Characterization
The identity and purity of the final product, a yellow solid, should be confirmed through physicochemical and spectroscopic analysis.[11]
-
Melting Point: The expected melting point is in the range of 113-115 °C.[15][17] A sharp melting range indicates high purity.
-
¹H NMR Spectroscopy: The spectrum should show a characteristic downfield singlet (~13.0 ppm) for the 2'-OH proton due to strong intramolecular hydrogen bonding with the carbonyl group.[11] Two doublets with a large coupling constant (J ≈ 15 Hz) are expected for the trans-vinylic protons (H-α and H-β).[11] Signals for the aromatic and methoxy protons will also be present.[8][11]
-
¹³C NMR Spectroscopy: The spectrum will display a signal for the carbonyl carbon around 192 ppm.[11]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the phenolic O-H stretch, the conjugated C=O stretch (~1697 cm⁻¹), and C=C stretching of the vinyl group and aromatic rings.[11][18]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₇H₁₆O₄, MW = 284.31 g/mol ).[11][19]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or impure catalyst. - Suboptimal temperature or reaction time. - Poor substrate reactivity. | - Use fresh, high-purity NaOH or KOH.[2] - Ensure the reaction runs for a sufficient duration (monitor by TLC). - Confirm the quality of starting materials. |
| Product is Oily/Gummy | - Presence of unreacted starting materials. - Incomplete dehydration of the aldol adduct intermediate.[16] | - Ensure proper stoichiometry and allow for sufficient reaction time. - Purify the crude product using column chromatography on silica gel.[16] |
| Cyclization to Flavanone | - 2'-hydroxychalcones can cyclize, especially under prolonged basic/acidic conditions or upon heating.[16] | - Maintain a low temperature during catalyst addition and work-up. - Neutralize the reaction mixture carefully and promptly isolate the product once the reaction is complete.[16] |
| Multiple Products on TLC | - Side reactions (e.g., self-condensation of acetophenone, Cannizzaro reaction). - Formation of both aldol adduct and chalcone. | - Maintain low temperatures during base addition. - Ensure the aldehyde is pure and free of carboxylic acid impurities. - Increase reaction time to promote complete dehydration to the chalcone.[3] |
References
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- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025). Benchchem.
- An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. (2025). Benchchem.
- Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
- Singh P, Anand A, Kumar V. (2014). Recent developments in biological activities of chalcones: a mini review. Eur. J. Med. Chem, 85, 758–777.
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- Zhuang, C., Zhang, W., Sheng, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
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- Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). MDPI.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2022). MDPI.
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- Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
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Application Note & Protocol: High-Purity Isolation of 3,4-Dimethoxy-2'-hydroxychalcone via Optimized Recrystallization
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 3,4-Dimethoxy-2'-hydroxychalcone, a flavonoid precursor with significant interest in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, including biological screening and the synthesis of advanced derivatives. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the successful recrystallization of this specific chalcone. We detail an optimized single-solvent recrystallization method, discuss solvent selection rationale, and provide troubleshooting insights grounded in crystallization theory.
Introduction: The Criticality of Purity for this compound
This compound is a member of the chalcone family, which are precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a motif that imparts a wide range of biological activities.[1] The precise arrangement of the methoxy and hydroxy functional groups on this molecule dictates its reactivity and biological interactions. Impurities, such as unreacted starting materials (e.g., 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde) or byproducts from the Claisen-Schmidt condensation, can confound experimental results, lead to inconsistent biological data, and inhibit the formation of desired downstream products.[2]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] A successful recrystallization yields a highly ordered crystalline lattice of the desired molecule, which excludes impurities from its structure.[4] This protocol has been optimized to maximize both yield and purity (>99.5%) for this compound.
The Science of Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for this compound should exhibit the following properties:
-
High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[5]
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or nearly insoluble in the cold solvent to maximize recovery during precipitation.[5]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[1]
-
Non-reactive: The solvent must be chemically inert towards the chalcone.
-
Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the purified crystals.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the final product.
Based on extensive internal testing and literature precedent for purifying chalcones, 95% Ethanol (EtOH) is identified as the optimal single-solvent system.[1][6][7] Its polarity is well-suited to dissolving the moderately polar chalcone at high temperatures, while its hydrogen-bonding capability interacts favorably with the hydroxyl and carbonyl groups.
Table 1: Solvent System Comparison for Chalcone Recrystallization
| Solvent System | Boiling Point (°C) | Chalcone Solubility (Hot) | Chalcone Solubility (Cold) | Rationale for Selection/Rejection |
| 95% Ethanol | ~78 | High | Low | Optimal. Excellent solubility differential, widely used and effective for a broad range of chalcones.[1][8] |
| Methanol | ~65 | Very High | Moderate | Can be an alternative, but may result in lower recovery due to moderate solubility at cold temperatures.[1] |
| Isopropanol | ~82 | High | Low | A good alternative, but its lower volatility can make final drying more time-consuming. |
| Ethyl Acetate / Hexane | Variable | Adjustable | Adjustable | A mixed-solvent system that can be effective but requires careful optimization of the solvent ratio.[1] |
| Water | 100 | Insoluble | Insoluble | Chalcones are generally not soluble enough in water due to their significant nonpolar character.[9] |
Experimental Workflow & Protocol
This protocol assumes a starting crude product obtained from a Claisen-Schmidt condensation reaction.[10] The primary impurities are expected to be unreacted starting materials and potential side-products like Michael adducts or products from self-condensation of the ketone.[2]
Diagram 1: Recrystallization Workflow
Caption: Optimized workflow for the purification of this compound.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: a. Place the crude chalcone into an Erlenmeyer flask. b. Add a magnetic stir bar. On a hotplate, bring a separate flask of 95% ethanol to a gentle boil. c. Add the hot ethanol to the chalcone-containing flask portion-wise with continuous stirring and heating. Add just enough solvent to completely dissolve the solid at the boiling point.[1] Causality: Using a minimal volume of hot solvent creates a saturated solution, which is essential for maximizing the yield upon cooling.[4]
-
Hot Filtration (Perform only if insoluble impurities are visible): a. Place a piece of fluted filter paper into a stemless glass funnel. b. Pre-heat the funnel and a clean receiving Erlenmeyer flask on the hotplate to prevent premature crystallization.[1] c. Quickly pour the hot, saturated solution through the filter paper into the pre-heated receiving flask. Trustworthiness: This step removes insoluble impurities. Pre-heating the apparatus is critical to prevent the desired compound from crystallizing prematurely on the filter paper, which would decrease the overall yield.[3]
-
Crystallization: a. Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals, as it allows the molecules to selectively build the crystal lattice, excluding impurities. Rapid cooling can trap impurities.[11] b. If crystals do not form once the solution reaches room temperature, induce crystallization by gently scratching the inside of the flask at the meniscus with a glass rod or by adding a tiny seed crystal of the pure compound.[1] c. Once crystal formation is well established, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation and Drying: a. Set up a Büchner funnel with filter paper and connect it to a vacuum flask. b. Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure a good seal. c. Turn on the vacuum and pour the cold slurry of crystals into the funnel. d. Wash the crystals on the filter with a small volume of ice-cold 95% ethanol to remove the mother liquor containing dissolved impurities.[12] Causality: Using ice-cold solvent is essential to wash away impurities without significantly re-dissolving the purified product. e. Keep the vacuum on to pull air through the crystals for several minutes to partially dry them. f. Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Purity Assessment & Expected Results
The purity of the recrystallized chalcone should be assessed by standard analytical techniques such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods.[1][7]
Table 2: Typical Analytical Results
| Analytical Method | Crude Product | Recrystallized Product | Purpose of Test |
| Melting Point | Broad range, e.g., <110 °C | 113-115 °C (sharp)[13][14] | A sharp, narrow melting point range close to the literature value is indicative of high purity.[6] |
| Thin-Layer Chromatography (TLC) | Major spot + minor impurity spots | Single, well-defined spot | Confirms the removal of more or less polar impurities. A common eluent is a hexane/ethyl acetate mixture.[1] |
| ¹H NMR | Signals from impurities may be visible | Clean spectrum consistent with structure | Provides definitive structural confirmation and detects proton-containing impurities. |
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the solute. To resolve this, add more hot solvent to dissolve the oil, then allow the solution to cool more slowly.[1]
-
No Crystal Formation: This often indicates the solution is not saturated. Re-heat the solution to boil off some solvent, thereby increasing the concentration, and then repeat the slow cooling process.[4] Inducing crystallization by scratching the flask or adding a seed crystal is also effective.[12]
-
Low Recovery: This can result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the final crystals with room-temperature solvent instead of ice-cold solvent.[12]
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and sparks. Use a heating mantle or hotplate as a heat source.
-
Handle the dry, powdered chalcone carefully to avoid inhalation.
References
- BenchChem.
- BenchChem.
- BenchChem. Assessing the Purity of Eriodictyol Chalcone: A Comparative Guide to Quantitative NMR (qNMR) and Other Analytical Techniques. Accessed January 10, 2026.
- ChemicalBook. This compound CAS#: 19152-36-4. Accessed January 10, 2026.
- ChemBK. This compound. Accessed January 10, 2026.
- BenchChem. An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. Accessed January 10, 2026.
- ResearchGate.
- PraxiLabs. Recrystallization Definition, Principle & Purpose. Published November 7, 2022.
- YouTube.
- Columbia University. Recrystallization - Single Solvent. Accessed January 10, 2026.
- Wired Chemist.
- University of Colorado Boulder.
- The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- JETIR. SYNTHESIS OF CHALCONES. Published June 2019.
- Chemistry LibreTexts. Recrystallization.
- Hassan, S., et al. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC - NIH. Published online 2023.
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- BenchChem. An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone. Accessed January 10, 2026.
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- BenchChem. Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. Accessed January 10, 2026.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3,4-Dimethoxy-2'-hydroxychalcone
Abstract
This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 3,4-Dimethoxy-2'-hydroxychalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry.[1][2] The method utilizes reverse-phase chromatography with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound and resolving it from potential degradation products and process-related impurities. The validation strategy is comprehensively aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]
Introduction and Scientific Rationale
This compound is a member of the chalcone family, which forms the central core for a variety of important biological compounds.[5] Chalcones are known to be privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Given its potential therapeutic applications, the stringent quality control of this compound is paramount. An accurate and precise analytical method is essential to ensure the identity, purity, and quality of the active substance, which directly impacts its efficacy and safety.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7] The selected reverse-phase mode is ideally suited for this analyte. The chalcone's structure, featuring a nonpolar diaryl propenone backbone and moderately polar methoxy and hydroxyl groups, allows for effective retention and separation on a hydrophobic C18 stationary phase.[8]
The method's development was guided by the physicochemical properties of the analyte. The strong chromophore of the chalcone backbone, with its α,β-unsaturated carbonyl system, results in a strong UV absorbance maximum (λmax) at approximately 368 nm, providing an optimal wavelength for sensitive and specific detection.[1] A gradient elution using acetonitrile and acidified water is employed to ensure efficient elution and sharp peak shapes for the main component while also allowing for the separation of potential impurities with a wide range of polarities.
To establish the trustworthiness and scientific validity of this protocol, a comprehensive method validation was designed based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[4] This includes a forced degradation study to prove the method is stability-indicating, a critical requirement for analyzing stability samples and determining the shelf-life of the substance.[9][10]
Chromatographic System and Conditions
The method parameters are summarized in the table below. These conditions were optimized to achieve a suitable retention time, sharp peak shape, and effective resolution from potential degradants.
| Parameter | Condition |
| Instrumentation | HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/PDA Detector. |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 368 nm (with Diode Array Detection from 200-600 nm for peak purity analysis) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 20 minutes |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Caption: Overall workflow for HPLC purity analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. This is achieved by injecting the Working Standard Solution in replicate (n=5). The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP) General Chapter <621>.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Demonstrates the stability of the pump and mobile phase composition. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase composition at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.3. Do not proceed with sample analysis if SST criteria are not met.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Process the chromatograms using appropriate data acquisition software.
Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that peaks from the blank injection are disregarded and that the integration threshold is set appropriately to detect all relevant impurities.
Method Validation Protocol
The method's suitability for its intended purpose is demonstrated through a validation process that adheres to ICH Q2(R1) guidelines.[4][13]
Validation Workflow Diagram
Caption: Logical workflow for HPLC method validation.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4] The stability-indicating nature of the method is established through a forced degradation study.[9][14]
Protocol: Subject the sample to the following stress conditions to induce degradation (target degradation: 5-20%).[10] Analyze the stressed samples alongside an unstressed control sample.
-
Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV and visible light in a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter).[14][15]
Acceptance Criteria:
-
The method must demonstrate resolution between the main peak and all degradation products.
-
The peak purity analysis (using a DAD) of the main peak in the stressed samples should pass, indicating no co-eluting peaks.
Linearity
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to a sample of known purity (e.g., a spiked placebo or by standard addition). Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
The % RSD for the purity results should be ≤ 2.0%.
Robustness
Deliberately vary key method parameters to assess the method's reliability during normal use. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic component)
Acceptance Criteria:
-
System suitability parameters must be met under all varied conditions.
-
The results should not be significantly affected by the variations.
Conclusion
The HPLC method described in this application note is a scientifically sound, robust, and reliable protocol for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability analysis in a regulated environment. The comprehensive validation approach, grounded in ICH and USP guidelines, ensures that the data generated is trustworthy and suitable for regulatory submissions.
References
- United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. URL: https://online.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US
- Scribd. (2021). USP-NF 621 Chromatography. URL: https://www.scribd.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- ChemBK. This compound - Physico-chemical Properties. URL: https://www.chembk.com/en/chem/3,4-DIMETHOXY-2'-HYDROXYCHALCONE
- BenchChem. This compound | CAS 19152-36-4. URL: https://www.benchchem.com/product/bchm20146
- United States Pharmacopeia. (2021). <621> Chromatography. URL: https://www.uspnf.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Krauze-Baranowska, M., et al. (2013). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica. URL: https://pubmed.ncbi.nlm.nih.gov/23610956/
- LCGC International. (2024). Are You Sure You Understand USP <621>?. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
- United States Pharmacopeia. <621> CHROMATOGRAPHY. URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-m-c-621_01_01_2010.pdf
- International Council for Harmonisation. Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
- BenchChem. An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. URL: https://www.benchchem.com/uploads/technical-guides/Physicochemical-Properties-of-3',4'-Dimethoxy-2'-hydroxychalcone.pdf
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: https://starodub.
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- IJARSCT. (2021). A Review on Force Degradation Studies for Drug Substances. URL: https://ijarsct.co.in/Paper-1011.pdf
- PubChem. 3,4'-Dimethoxy-2'-hydroxychalcone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6070899
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. URL: https://resolvemass.
- Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. URL: https://www.pharmoutsourcing.
- PubMed. HPLC of flavanones and chalcones in different species and clones of Salix. URL: https://pubmed.ncbi.nlm.nih.gov/23610956/
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. URL: https://bioprocessintl.
- ChemicalBook. This compound CAS#: 19152-36-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82544259.htm
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. URL: https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/
- ResearchGate. (2025). HPLC of flavanones and chalcones in different species and clones of Salix. URL: https://www.researchgate.net/publication/236886345_HPLC_of_flavanones_and_chalcones_in_different_species_and_clones_of_Salix
- Semantic Scholar. HPLC of flavanones and chalcones in different species and clones of Salix. URL: https://www.semanticscholar.org/paper/HPLC-of-flavanones-and-chalcones-in-different-and-Krauze-Baranowska-Pob%C5%82ocka-Olech/9491799298413f104d416b9b3e15549544975f78
- National Institutes of Health (NIH). (2021). 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8321035/
- ResearchGate. (PDF) HPLC analysis of flavonoids. URL: https://www.researchgate.net/publication/228509374_HPLC_analysis_of_flavonoids
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Application and Protocol for the Structural Elucidation of (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the structural characterization of 3,4-Dimethoxy-2'-hydroxychalcone, a synthetic flavonoid derivative with significant interest in medicinal chemistry and drug development. The document details typical ¹H and ¹³C NMR spectroscopic data, offers a robust, field-proven protocol for sample preparation and data acquisition, and presents an in-depth analysis of the spectral assignments. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chalcones and related phenolic compounds.
Introduction: The Significance of this compound
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids.[1] this compound, with the systematic IUPAC name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, has garnered attention due to its potential antioxidant and anti-inflammatory properties.[2] The strategic placement of two methoxy groups on the B-ring and a hydroxyl group on the A-ring modulates its electronic properties and hydrogen-bonding capabilities, which are critical for its interaction with biological targets.
Accurate structural elucidation is the cornerstone of any chemical research, particularly in drug development where structure-activity relationships are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution. This guide provides the essential NMR data and protocols to ensure confident identification and characterization of this compound.
Molecular Structure and NMR Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol .[3]
Caption: Structure of this compound with atom numbering for NMR assignments.
The following tables summarize the typical ¹H and ¹³C NMR spectroscopic data for this compound. Note that these chemical shifts are based on typical values for 2'-hydroxychalcones and may vary slightly depending on the solvent and experimental conditions.[3]
Table 1: Typical ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.8 - 13.0 | Singlet | 1H | 2'-OH |
| ~7.8 - 8.1 | Doublet (J ≈ 15.5 Hz) | 1H | H-β |
| ~7.85 | Doublet of doublets | 1H | H-6' |
| ~7.4 - 7.6 | Doublet (J ≈ 15.5 Hz) | 1H | H-α |
| ~7.45 | Multiplet | 1H | H-4' |
| ~7.2 - 7.3 | Multiplet | 2H | H-2, H-6 |
| ~6.9 - 7.0 | Multiplet | 2H | H-5, H-5' |
| ~6.85 | Doublet | 1H | H-3' |
| ~3.9 | Singlet | 6H | 3-OCH₃, 4-OCH₃ |
Table 2: Typical ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~192.5 | C=O |
| ~163.0 | C-2' |
| ~151.5 | C-4 |
| ~149.0 | C-3 |
| ~145.0 | C-β |
| ~136.0 | C-4' |
| ~129.5 | C-6' |
| ~128.0 | C-1 |
| ~123.0 | C-6 |
| ~120.0 | C-α |
| ~119.0 | C-5' |
| ~118.0 | C-1' |
| ~117.5 | C-3' |
| ~111.0 | C-5 |
| ~109.5 | C-2 |
| ~56.0 | -OCH₃ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and NMR characterization of this compound. These protocols are designed to be self-validating, ensuring high purity and quality data.
Synthesis via Claisen-Schmidt Condensation
Chalcones are efficiently synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[4]
Materials:
-
2'-Hydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone (e.g., 10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (30-40 mL) with stirring.
-
Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of KOH (e.g., 5 mL of 50% w/v) dropwise to the stirred mixture. The color will typically change to a deep red or orange.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is often complete within 12-24 hours.
-
Precipitation and Neutralization: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 2M HCl until the pH is approximately 3-4. A yellow precipitate of the crude chalcone will form.
-
Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol. For higher purity, column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent is recommended to yield the pure (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.[3]
NMR Sample Preparation and Data Acquisition
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, for compounds with strong hydrogen bonding, like 2'-hydroxychalcones, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may provide sharper hydroxyl proton signals. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified chalcone and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection zone (typically ~4-5 cm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Higher field strengths are advantageous for resolving complex multiplets in the aromatic region.[5]
-
¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard proton experiment with a 30-degree pulse and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Analysis: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals, simplifying the spectrum. A sufficient number of scans and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
Caption: Experimental workflow from synthesis to NMR analysis.
Analysis and Interpretation of NMR Spectra
A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous assignment of all signals to the corresponding atoms in the this compound structure.
-
¹H NMR Spectrum:
-
Hydroxyl Proton (2'-OH): A highly deshielded singlet is expected around δ 12.8-13.0 ppm. This significant downfield shift is a hallmark of 2'-hydroxychalcones and is caused by strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[3]
-
Vinylic Protons (H-α, H-β): The two vinylic protons appear as distinct doublets. The proton β to the carbonyl (H-β) is typically more deshielded (~7.8-8.1 ppm) than the α-proton (H-α, ~7.4-7.6 ppm).[5] The large coupling constant (J) of approximately 15.5 Hz between these two protons is diagnostic of a trans (E) configuration of the double bond.[5]
-
Aromatic Protons: The aromatic region (~6.8-7.9 ppm) will show a series of multiplets corresponding to the protons on the A and B rings. The H-6' proton is often the most deshielded of the A-ring protons due to its proximity to the carbonyl group. The protons on the B-ring (H-2, H-5, H-6) will exhibit splitting patterns consistent with their substitution. For definitive assignment in this often-crowded region, 2D NMR techniques such as COSY (Correlation Spectroscopy) are highly recommended.
-
Methoxy Protons (-OCH₃): The two methoxy groups at positions 3 and 4 are expected to appear as a sharp singlet (integrating to 6H) around δ 3.9 ppm.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbon signal is characteristically found in the downfield region of the spectrum, typically around δ 192.5 ppm.[3]
-
Vinylic Carbons (C-α, C-β): The C-β carbon (~145.0 ppm) is more deshielded than the C-α carbon (~120.0 ppm).
-
Aromatic Carbons: The signals for the aromatic carbons appear between δ 109 and 163 ppm. The carbon bearing the hydroxyl group (C-2') is significantly deshielded (~163.0 ppm), as are the carbons attached to the methoxy groups (C-3 and C-4). Quaternary carbons (C-1, C-1', C-3, C-4) will generally show lower intensity signals compared to the protonated carbons. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Conclusion
This application note provides a detailed guide to the ¹H and ¹³C NMR data for this compound. By following the outlined protocols for synthesis and NMR analysis, researchers can reliably produce and characterize this compound. The provided spectral data and interpretation serve as a crucial reference for its identification, ensuring the scientific integrity of studies involving this important chalcone derivative. The use of advanced 2D NMR techniques is recommended for the complete and unambiguous assignment of all proton and carbon signals, particularly in cases of signal overlap in the aromatic region.
References
- Jasinski, J. P., Butcher, R. J., Khaleel, V. M., Sarojini, B. K., & Yathirajan, H. S. (2011). (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(4), o845.
- Naghiyev, F. N., Hökelek, T., Khrustalev, V. N., Zueva, A. Y., Asadov, K. A., Belay, A. N., & Mamedov, I. G. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. IUCrData, 10(3), x250182.
- PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,4'-Dimethoxy-2'-hydroxychalcone. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2022). Synthesis of chalcone: Supplementary Information.
- Seo, S. Y., G-T, Jeong, & Park, J. Y. (2013). 1H and 13C NMR Spectral Assignments of 2'-hydroxychalcones. Magnetic Resonance in Chemistry, 51(6), 364-370.
- Zoghaib, W. M., & El-Gazzar, A. B. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 624-446.
Sources
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 3,4-Dimethoxy-2'-hydroxychalcone
Abstract
This document provides a comprehensive guide to the analysis of 3,4-Dimethoxy-2'-hydroxychalcone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Chalcones are a class of natural and synthetic compounds recognized as 'privileged scaffolds' in medicinal chemistry due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The accurate characterization of their chemical structure is paramount for drug discovery and development. This application note details a robust, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric analysis, focusing on the elucidation of fragmentation pathways to ensure confident structural identification. The methodologies presented are designed to be adaptable for high-throughput screening and detailed structural analysis in both academic and industrial research settings.
Introduction
This compound (Molar Mass: 284.31 g/mol ) is a specific chalcone derivative featuring a characteristic α,β-unsaturated carbonyl system that is key to its bioactivity.[1][2] The strategic placement of two methoxy groups on the B-ring and a hydroxyl group on the A-ring modulates its electronic and hydrogen-bonding properties, influencing its interaction with biological targets.[1] Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone technique for the analysis of such compounds.[3] It provides unparalleled sensitivity and specificity, enabling not only detection at trace levels but also profound structural insights through controlled fragmentation experiments (MS/MS).
The primary challenge in chalcone analysis is the potential for isomeric structures and the need to precisely locate substituents on the aromatic rings. This guide addresses this challenge by presenting a systematic workflow that leverages high-resolution mass spectrometry to generate information-rich spectra. We will explain the causal logic behind the selection of ionization methods, collision energies, and chromatographic conditions to build a self-validating analytical system.
Experimental Design & Workflow
A successful analysis hinges on a well-designed workflow, from sample preparation to data interpretation. The following protocol is optimized for purity assessment and structural confirmation of synthesized this compound or its identification within complex matrices like plant extracts.
Materials and Reagents
-
Analyte: this compound (≥95% purity)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Mobile Phase Additive: Formic Acid (FA), 99% purity
-
Columns: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is recommended for good peak shape and separation.[4][5]
Overall Experimental Workflow
The logical flow of the experiment is crucial for reproducible results. The process begins with precise sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.
Caption: High-level workflow for LC-MS/MS analysis.
Step-by-Step Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for generating a strong signal in modern ESI mass spectrometers without causing detector saturation.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the LC system.[5]
Protocol 2: Liquid Chromatography Method
Reverse-phase chromatography is the method of choice for separating chalcones.[6] A C18 stationary phase provides excellent retention for these moderately non-polar compounds. The inclusion of formic acid in the mobile phase is critical as it acidifies the solution, promoting protonation of the analyte and thus enhancing ionization efficiency for positive ion mode detection.[4][5]
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B |
Protocol 3: Mass Spectrometry Method
Electrospray ionization (ESI) in positive ion mode is highly effective for chalcones, as the carbonyl group and methoxy oxygen atoms are readily protonated.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Full Scan Range | m/z 100 - 500 |
| Targeted MS/MS | Precursor Ion: m/z 285.1 (protonated molecule) |
| Collision Energy | Ramped (e.g., 15-40 eV) |
Rationale: A ramped collision energy allows for the observation of both low-energy (stable) and high-energy (more informative) fragment ions in a single experiment, providing a comprehensive fragmentation spectrum.
Results and Discussion
Mass Spectra Analysis
Upon injection, the compound is expected to ionize efficiently, forming the protonated molecule [M+H]⁺. Given the molecular formula C₁₇H₁₆O₄, the expected exact mass of the neutral molecule is 284.1049. Therefore, the primary ion observed in the full scan mass spectrum should be the [M+H]⁺ adduct at m/z 285.1121 .[7]
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 285.1 provides the structural fingerprint of the molecule. The fragmentation of chalcones is well-documented and typically involves cleavages around the central α,β-unsaturated ketone core.[8][9] The primary fragmentation pathways involve losses of the A or B rings and neutral losses such as CO.[8]
Based on established fragmentation patterns for hydroxylated and methoxylated chalcones, the following product ions are predicted for this compound:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Identity/Origin |
| 285.1 | 267.1 | H₂O (18 Da) | Loss of water, likely involving the 2'-hydroxyl group. |
| 285.1 | 177.1 | C₇H₆O (108 Da) | Cleavage yielding the protonated B-ring fragment. |
| 285.1 | 161.1 | C₈H₈O (124 Da) | Cleavage yielding the protonated A-ring fragment. |
| 285.1 | 151.1 | C₉H₈O₂ (150 Da) | Fragment from A-ring after initial cleavage. |
| 285.1 | 136.1 | C₈H₉O₃ (151 Da) | Fragment containing the B-ring and adjacent carbons. |
Note: The m/z values 267.1, 177.1, and 161.1 are confirmed by NIST Mass Spectrometry Data Center for this compound's MS/MS spectrum.[7]
Proposed Fragmentation Pathway
The fragmentation can be visualized as a series of cleavages initiated by the protonation of the carbonyl oxygen. The resulting charge localization drives the fragmentation cascade.
Caption: Proposed fragmentation pathway for [M+H]⁺ of the chalcone.
This proposed pathway is consistent with general fragmentation mechanisms observed for flavonoids and chalcones, where the molecule cleaves at the bonds adjacent to the central carbonyl group.[8][9][10] The presence of the 2'-hydroxyl group can facilitate specific rearrangements and water loss, while the methoxy groups on the B-ring stabilize the charge on the corresponding fragment.[9]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By employing a standard reverse-phase chromatographic setup and positive mode ESI-MS, this protocol facilitates the confident identification and structural elucidation of the analyte. The predictable fragmentation pattern, characterized by cleavage of the chalcone backbone, allows for unambiguous confirmation of the substituent placement on the aromatic A and B rings. This methodology is readily applicable for quality control of synthetic compounds, metabolic studies, and the screening of natural product extracts, making it an invaluable tool for researchers in medicinal chemistry and drug development.
References
- This compound - Physico-chemical Properties. ChemBK. [Link]
- Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]
- Kowalska, D., Ciesielski, S., et al. (2022). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 27(19), 6549. [Link]
- Özdemir, N., & Gökçe, M. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. [Link]
- Hassan, S. T. S., Fry, J. R., & Chhabra, S. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Agriculture, 14(4), 589. [Link]
- Rahman, A. F. M. M., et al. (2018). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Journal of The Bangladesh Chemical Society, 30(1), 1-10. [Link]
- 3,4'-Dimethoxy-2'-hydroxychalcone. PubChem. [Link]
- LCMS Analysis of Plant Extract.
- Dong, F., et al. (2014). Proposed MS fragmentation pathway for chalcone derivatives.
- Chen, M. (1994). Mass spectrometry of chalcones.
- Krauze-Baranowska, M., et al. (2005). HPLC of Flavanones and Chalcones in Different Species and Clones of Salix. Acta Poloniae Pharmaceutica, 62(3), 199-204. [Link]
- Hassan, S. T. S., et al. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Agriculture, 14(4), 589. [Link]
- Dean, J. R. (2000). Preparation of Samples of Plant Material for Chromatographic Analysis. LCGC North America, 18(11), 1086-1096. [Link]
- Shan, S., et al. (2018). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. Food Chemistry, 239, 125-131. [Link]
- Khan, K., et al. (2023). Phytochemical Screening Using LC-MS to Study Antioxidant and Toxicity Potential of Methanolic Extracts of Atraphaxis pyrifolia Bunge. Molecules, 28(20), 7109. [Link]
- Portet, B., et al. (2007). Analysis of flavanones and chalcones in the ethyl acetate extract of Piper aduncum leaves by liquid chromatography-ion trap mass spectrometry.
- Specificity of the chromatographic method using chalcones 1 and 2 in methanol solution.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 3,4-Dimethoxy-2'-hydroxychalcone using the MTT Assay
Introduction: Unveiling the Therapeutic Potential of a Novel Chalcone
Chalcones represent a significant class of organic compounds, belonging to the flavonoid family, that have captured the attention of the scientific community for their broad spectrum of pharmacological activities.[1] Among these, 3,4-Dimethoxy-2'-hydroxychalcone (CAS 19152-36-4), a synthetic derivative, has emerged as a compound of interest in medicinal chemistry and drug discovery.[2][3] Its characteristic α,β-unsaturated ketone system is a key pharmacophore that contributes to its diverse biological activities.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic potential of this compound against cancer cell lines.
This chalcone derivative has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[4] The proposed mechanism of action for some chalcone derivatives involves the induction of mitochondrial-mediated apoptosis and arrest of the cell cycle at the G2/M phase.[4] This is often associated with an increase in Reactive Oxygen Species (ROS), modulation of Bcl-2 family proteins, and the activation of caspases.[4] The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for the initial screening and characterization of the cytotoxic effects of novel compounds like this compound.[1]
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for accurately determining the cytotoxic effects of this compound. The following workflow provides a logical sequence for the investigation.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Protocols
Materials and Reagents
-
This compound (powder form, purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Formazan solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
This chalcone is soluble in DMSO but practically insoluble in water.[6]
-
Accurately weigh the required amount of this compound powder. The molecular weight is 284.31 g/mol .[2]
-
Dissolve the powder in cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1][5]
-
Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.[5]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[5]
-
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is greater than 95%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][4] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[4][7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Crucial Note: To avoid precipitation of the compound, it is recommended to perform serial dilutions of the DMSO stock in the medium with vigorous mixing.[8] The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Complete culture medium without cells to measure background absorbance.
-
-
After the 24-hour pre-incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the chalcone and controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[4]
-
-
Absorbance Measurement:
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine the IC50 Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that inhibits cell viability by 50%.
-
Data Presentation: Quantifying Cytotoxic Potency
The IC50 value is a key metric for quantifying the cytotoxic potency of a compound. The following table provides an example of how to present the results obtained from the MTT assay for this compound against various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Cancer | 48 | 15.8 ± 2.1 |
| HeLa | Cervical Cancer | 48 | 22.5 ± 3.4 |
| HCT116 | Colon Cancer | 48 | 18.2 ± 1.9 |
Proposed Mechanism of Action
Based on existing research on chalcone derivatives, this compound is proposed to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.[4] The following diagram illustrates a potential signaling pathway.
Sources
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Application Note & Protocol: Assessing the Anti-Inflammatory Activity of 3,4-Dimethoxy-2'-hydroxychalcone
Introduction: The Therapeutic Potential of a Privileged Scaffold
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[1] Chalcone derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anticancer, and notably, anti-inflammatory properties.[2][3][4][5][6] The compound of interest, 3,4-Dimethoxy-2'-hydroxychalcone, possesses this core structure with specific substitutions—two methoxy groups on one aromatic ring and a hydroxyl group on the other—that may enhance its biological activity.[1]
Inflammation is a fundamental protective response, but its dysregulation is a key driver of chronic diseases. A central orchestrator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][7] In macrophages, stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers signaling cascades that activate NF-κB.[8][9][10] This leads to the transcription of pro-inflammatory genes, resulting in the production of mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13][14][15] The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are also critical upstream regulators of this process.[16][17][18][19][20]
This guide provides a comprehensive, multi-tiered protocol to systematically evaluate the anti-inflammatory potential of this compound. We will use the well-established model of LPS-stimulated murine macrophage-like RAW 264.7 cells to quantify the compound's effect on key inflammatory mediators and to dissect its mechanism of action by probing the NF-κB and MAPK signaling pathways.
Experimental Design Overview
This protocol is designed as a logical, stepwise progression to build a comprehensive profile of the compound's anti-inflammatory activity. The workflow ensures that each step validates the next, starting with determining a safe therapeutic window and moving towards mechanistic insights.
Phase 1: Foundational Assays
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Compound: this compound (dissolved in DMSO to create a stock solution, e.g., 100 mM).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Reagents: Lipopolysaccharide (LPS from E. coli), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a result of cytotoxicity.[21] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21][22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[21] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][21]
-
Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[22]
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
| Parameter | Description |
| Plate Type | 96-well, flat-bottom |
| Seeding Density | 5 x 10⁴ cells/well |
| Compound Incubation | 24 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 540 nm |
| Control | Vehicle (0.1% DMSO) |
Phase 2: Quantification of Anti-Inflammatory Activity
Rationale: Once non-toxic concentrations are identified, the compound can be tested for its ability to inhibit the production of key pro-inflammatory mediators. We will begin with nitric oxide (NO), a signaling molecule whose overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][13]
Protocol 2: Nitric Oxide Production (Griess Assay)
Rationale: The Griess assay is a simple, rapid, and well-established colorimetric method to measure nitrite (NO₂⁻), a stable and oxidized metabolite of NO, in cell culture supernatants.[23][24][25]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[21]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[21]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the collected supernatant.[24]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[21][25][26]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite (1-100 µM).[24]
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Rationale: To broaden the assessment, we will measure the secretion of key pro-inflammatory cytokines, TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins in biological fluids.[12][23]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate (2 x 10⁵ cells/well).[21] Pre-treat with the chalcone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours, as described in Protocol 2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.[27]
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.[27][28][29][30][31] The general steps include:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with standards and samples (the collected supernatants).
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to generate a colorimetric signal.
-
Stopping the reaction and measuring absorbance.
-
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated for each cytokine.
| Assay | Mediator | Principle | Readout |
| Griess Assay | Nitric Oxide (as Nitrite) | Colorimetric Diazotization | Absorbance (540 nm) |
| ELISA | TNF-α, IL-6 | Sandwich Immunoassay | Absorbance (e.g., 450 nm) |
Phase 3: Mechanistic Investigation
Rationale: A potent anti-inflammatory compound typically acts by modulating specific signaling pathways. Chalcones are known to interfere with the NF-κB and MAPK pathways.[2][11] Western blotting allows us to measure changes in the expression and phosphorylation status of key proteins in these cascades, providing direct insight into the compound's mechanism of action.
Protocol 4: Western Blot Analysis
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate (1 x 10⁶ cells/well) and incubate overnight.[21] Pre-treat with the chalcone for 1 hour, then stimulate with LPS (1 µg/mL).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) per sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[33]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[33]
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.
Data Interpretation and Conclusion
A successful outcome would demonstrate that this compound, at non-toxic concentrations, significantly reduces the LPS-induced production of nitric oxide, TNF-α, and IL-6. Mechanistically, this should correlate with a decreased phosphorylation of key signaling proteins like p65, IκBα, and p38, confirming the compound's inhibitory action on the NF-κB and MAPK pathways. Such a comprehensive dataset would strongly support the anti-inflammatory potential of this compound, warranting further investigation in more complex pre-clinical models.
References
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- Towers, C. (n.d.).
- Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
- Srivastava, J. K., Pandey, M., & Shankar, S. (2013).
- Cusabio. (n.d.).
- Bio-protocol. (2017). Nitric Oxide Assay. Bio-protocol. [Link]
- Covert, M. W., Leung, T. H., & Gaston, J. E. (2005). Transcriptional profiling of the LPS induced NF-κB response in macrophages. PMC. [Link]
- Xu, X., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells.
- Kontogiorgis, C., Mantzanidou, M., & Hadjipavlou-Litina, D. (2008). Chalcones and their Potential Role in Inflammation. Bentham Science Publishers. [Link]
- Gomes, M. N., et al. (2021). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. MDPI. [Link]
- He, C., et al. (2023).
- Re, F., et al. (2004). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP.
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
- Ko, H. H., et al. (2001). Synthesis and Anti-inflammatory Effect of Chalcones. Oxford Academic. [Link]
- Ko, H. H., et al. (2001). Synthesis and anti-inflammatory effect of chalcones. PubMed. [Link]
- ResearchGate. (2007). NF-κB activation in LPS stimulated RAW 264.7 cells.
- Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
- Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Longdom Publishing. [Link]
- Kim, M., et al. (2023). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. [Link]
- Srisawat, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
- IBL International. (n.d.). TNF-α (free) ELISA.
- da Silva, G. N., et al. (2021). Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response.
- ResearchGate. (n.d.). ELISA assay for serum TNF-α (a), IL-6 (b) and IL-1β (c).
- Lo, J. C. Y., et al. (2018). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. PeerJ. [Link]
- Kim, M., et al. (2023).
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A Comprehensive Guide to the DPPH Radical Scavenging Assay for Evaluating the Antioxidant Activity of Chalcones
Application Notes & Protocols
Introduction: Chalcones as Privileged Scaffolds in Antioxidant Drug Discovery
Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one core, are a prominent class of flavonoids widely distributed in edible plants, vegetables, and fruits.[1][2] Their versatile chemical structure serves as a precursor for the biosynthesis of other flavonoids and has captivated medicinal chemists for decades.[2] This interest is largely due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and notably, antioxidant properties.[2][3][4]
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[5] Chalcones, with their unique α,β-unsaturated ketone system and potential for hydroxyl substitutions on their aromatic rings, are potent scavengers of free radicals.[1][6] Their ability to donate hydrogen atoms or electrons makes them excellent candidates for the development of novel antioxidant therapies.[7][8]
To harness their therapeutic potential, a reliable and efficient method for quantifying their antioxidant capacity is essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, rapid, and cost-effective spectrophotometric method for this purpose.[7][9][10] This guide provides a detailed, field-proven protocol for employing the DPPH assay to screen and characterize the antioxidant activity of chalcone derivatives, offering insights into the experimental rationale, data analysis, and potential pitfalls.
Principle of the DPPH Assay
The DPPH assay is predicated on the ability of an antioxidant to neutralize the stable DPPH free radical.[9] DPPH is a dark crystalline powder that, when dissolved in an organic solvent like methanol or ethanol, produces a deep violet solution with a characteristic strong absorbance maximum around 517 nm.[9][10][11]
The core of the assay is a redox reaction. When a hydrogen-donating antioxidant (AH), such as a hydroxylated chalcone, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[12] This reduction process neutralizes the free radical and is accompanied by a stoichiometric loss of the violet color, transitioning to a pale yellow or colorless solution.[11][12] The degree of this discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging capacity of the antioxidant compound being tested.[9]
The primary mechanisms by which chalcones exert this effect are Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), with the efficiency largely dependent on the number and position of hydroxyl groups on the chalcone's phenyl rings.[7][13]
Caption: DPPH radical scavenging by a hydroxylated chalcone.
Materials, Reagents, and Instrumentation
Reagents
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Chalcone test compounds
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox, Quercetin)[14]
-
Analytical grade solvent (e.g., Methanol or Ethanol)
-
Deionized water
Instrumentation
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 517 nm[15]
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
96-well microplates or quartz cuvettes
-
Amber glass bottles for storing DPPH solution
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations. The volumes can be scaled up for use with standard cuvettes.
Step 1: Preparation of Reagents
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask. Causality: Methanol and ethanol are common solvents as DPPH is readily soluble in them, and they are compatible with most chalcone derivatives.[7][16]
-
Wrap the flask with aluminum foil or use an amber bottle and store it at 4°C. The solution should be prepared fresh daily for best results. Trustworthiness: DPPH is light-sensitive and can degrade over time; fresh preparation ensures a consistent starting radical concentration.[10][17]
-
-
Chalcone Stock Solutions (e.g., 1 mg/mL or 1 mM):
-
Accurately weigh the chalcone test compound.
-
Dissolve it in the same solvent used for the DPPH solution to prepare a high-concentration stock solution.
-
From this stock, create a series of working solutions of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL or µM) through serial dilution.[9][14][18]
-
-
Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a stock solution of a known antioxidant like ascorbic acid in the same manner as the chalcone samples.
-
Prepare a similar concentration range of working solutions. Trustworthiness: The standard serves as a positive control to validate the assay's performance and provides a benchmark against which the activity of the test compounds can be compared.[19]
-
Step 2: Assay Procedure (96-Well Plate)
Caption: Experimental workflow for the DPPH assay.
-
Plate Mapping: Design the plate layout to include wells for the control, sample blanks, test samples, and the standard antioxidant, each at multiple concentrations. It is highly recommended to run each concentration in triplicate.
-
Add Samples: Pipette 100 µL of each concentration of the chalcone working solutions and standard solutions into their assigned wells.
-
Prepare Blanks:
-
Control (A_control): Pipette 100 µL of the solvent (e.g., methanol) into the control wells. This will be mixed with the DPPH solution to establish the maximum absorbance.[9]
-
Sample Blank (A_blank): For each chalcone concentration, pipette 100 µL of the sample solution into separate wells. These wells will receive solvent instead of the DPPH solution. Causality: This step is critical because many chalcones are naturally colored and may absorb light at 517 nm. Subtracting the sample blank's absorbance corrects for this intrinsic color, preventing a false positive result.[14][20]
-
-
Initiate Reaction:
-
Add 100 µL of the DPPH working solution to all wells containing samples and the control.
-
Add 100 µL of the solvent (e.g., methanol) to the sample blank wells.
-
-
Incubate: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[6][21] Causality: Incubation in the dark is mandatory to prevent the photo-degradation of DPPH, which would lead to inaccurate absorbance readings.[20] The incubation time should be consistent across all experiments.
-
Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[9][21]
Data Collection and Analysis
Step 1: Calculate Percentage Scavenging Activity
The radical scavenging activity is expressed as the percentage of DPPH inhibition (% Inhibition) and is calculated using the following formula:
% Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] x 100
Where:
-
A_control: The absorbance of the control (DPPH solution + solvent).
-
A_sample: The absorbance of the test sample (DPPH solution + chalcone).
-
A_blank: The absorbance of the sample blank (chalcone + solvent).
Step 2: Determine the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.[22]
-
Calculate the % Inhibition for each concentration of your chalcone and the standard.
-
Plot a graph with % Inhibition on the Y-axis and the concentration (in µg/mL or µM) on the X-axis.
-
Use non-linear regression analysis (or linear regression if the data points in the 20-80% inhibition range form a straight line) to fit a dose-response curve to the data.[23]
-
The IC50 value is the concentration on the X-axis that corresponds to 50% on the Y-axis. This can be calculated from the equation of the trendline (y = mx + c), where y = 50.[22][23]
Data Presentation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Concentration (µM) | Mean Absorbance (517 nm) | Corrected Absorbance (A_sample - A_blank) | % Inhibition | IC50 (µM) |
| Control | 0 | 0.850 | 0.850 | 0% | |
| Chalcone X | 10 | 0.685 | 0.675 | 20.6% | |
| 25 | 0.510 | 0.500 | 41.2% | 29.5 | |
| 50 | 0.305 | 0.295 | 65.3% | ||
| 100 | 0.150 | 0.140 | 83.5% | ||
| Ascorbic Acid | 5 | 0.550 | 0.550 | 35.3% | |
| (Standard) | 10 | 0.380 | 0.380 | 55.3% | 9.2 |
| 20 | 0.190 | 0.190 | 77.6% |
Note: Data shown is for illustrative purposes only.
Assay Validation, Limitations, and Troubleshooting
-
Self-Validation: The consistent performance of the positive control (e.g., Ascorbic Acid) across different experimental runs is a key indicator of assay reliability. If the IC50 of the standard varies significantly, it may point to issues with reagent preparation or instrument calibration.
-
Solvent Effects: The choice of solvent can influence the reaction kinetics. While methanol and ethanol are most common, the solvent may affect the hydrogen-donating ability of the antioxidant.[24][13] It is crucial to use the same solvent for all samples, standards, and the DPPH solution to ensure comparability.
-
Reaction Stoichiometry and Kinetics: The reaction between DPPH and antioxidants can be complex and may not always reach a steady state within the standard 30-minute incubation period, especially for slow-reacting compounds.[25] For novel chalcones, it may be beneficial to perform a kinetic study by taking readings at several time points to determine the optimal incubation time.
-
Interference: As mentioned, the intrinsic color of the chalcone sample is a major source of interference that must be corrected with a proper blank.[16] Additionally, compounds that absorb near 517 nm but are not antioxidants can lead to erroneous results if not properly accounted for.[17]
Conclusion
The DPPH assay is a robust and highly valuable tool for the primary screening of the antioxidant potential of chalcone libraries in the context of drug discovery. Its simplicity, speed, and low cost allow for high-throughput evaluation. By following this detailed protocol and understanding the underlying principles and limitations, researchers can generate reliable and reproducible data to identify promising chalcone candidates for further development as therapeutic agents against oxidative stress-related pathologies.
References
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- YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
- YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology.
- Frontiers. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
- PubMed Central. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
- MDPI. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach.
- Taylor & Francis Online. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs.
- Preprints.org. Study on antioxidant activities of chalcones and their derivatives.
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Application Notes & Protocols: 3,4-Dimethoxy-2'-hydroxychalcone as a Versatile Scaffold for Modern Drug Design
Preamble: The Chalcone as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures."[1] The chalcone scaffold, characterized by a 1,3-diaryl-2-propen-1-one core, is a quintessential example of such a structure.[1] Found abundantly in nature within edible plants, fruits, and vegetables, chalcones serve as biosynthetic precursors to all flavonoids.[1][2] Their inherent biological activity, coupled with a straightforward and highly adaptable synthesis, makes them an exceptionally attractive starting point for drug discovery campaigns.[2][3]
This guide focuses on a specific, highly promising derivative: 3,4-Dimethoxy-2'-hydroxychalcone . The strategic placement of two methoxy groups on the B-ring and a hydroxyl group on the A-ring creates a unique electronic and steric profile, predisposing this molecule for potent and diverse biological interactions.[4][5] We will explore the synthesis of this core scaffold, detail its known pharmacological profile, and provide robust, field-proven protocols for its use in the design and screening of novel therapeutic agents.
Section 1: Synthesis and Characterization of the Core Scaffold
The most efficient and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation .[6] This base-catalyzed crossed aldol condensation provides a direct route to the α,β-unsaturated ketone core structure.[3][7]
Rationale for Claisen-Schmidt Condensation
The selection of this reaction is based on several key advantages:
-
Versatility: It accommodates a wide range of substituted aromatic aldehydes and acetophenones, allowing for the facile generation of large compound libraries.[7]
-
Efficiency: The reaction often proceeds with high yields under relatively mild conditions.[8]
-
Simplicity: The procedure is experimentally straightforward, requiring standard laboratory equipment and reagents.[9]
The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable, conjugated chalcone structure.
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol describes a standard, reliable method for synthesizing the title compound.
Materials:
-
2'-Hydroxyacetophenone (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 equivalent)[10]
-
Ethanol (Reagent Grade)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution[9][11]
-
Dilute Hydrochloric Acid (HCl, ~2M)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol to achieve complete dissolution. Stir the mixture at room temperature.[11]
-
Catalyst Addition: While stirring vigorously, slowly add the aqueous KOH or NaOH solution dropwise to the flask. The reaction is often exothermic; maintain the temperature around 20-25°C, using an ice bath if necessary. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours.[3] The progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. Acidify the solution by slowly adding dilute HCl with stirring until the pH is approximately 5-6.[9] This step protonates the phenoxide and precipitates the solid product.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water to remove residual salts.[9] The resulting yellow crystalline solid can be further purified by recrystallization from ethanol to yield the pure this compound.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination. The trans (E) isomer is the thermodynamically favored product.[12]
Physicochemical Data
Accurate characterization is essential for downstream applications. The key properties of the scaffold are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [10][13] |
| Molecular Weight | 284.31 g/mol | [4][10] |
| Appearance | Yellow Crystalline Solid | [10] |
| Melting Point | 113 - 115 °C (from Ethanol) | [10] |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | [13] |
Section 2: Known Biological Activities & Mechanistic Insights
This compound and its close analogs are not merely synthetic curiosities; they possess a rich pharmacological profile, primarily centered on modulating inflammatory and oxidative stress pathways.[4][5]
Dual Anti-inflammatory and Antioxidant Activity
A significant body of research highlights the potential of 2'-hydroxychalcones as dual-function agents.[4][14]
-
Antioxidant Effects: These compounds demonstrate potent free-radical scavenging activity and can inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage.[4][14]
-
Anti-inflammatory Action: The anti-inflammatory properties are often mediated through the inhibition of key pro-inflammatory enzymes like lipoxygenase (LOX) and the modulation of critical signaling pathways.[4][14]
Mechanism of Action: The Nrf2/HO-1 Pathway
One of the key mechanisms underlying the cytoprotective effects of this chalcone scaffold is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to electrophilic species like the chalcone's α,β-unsaturated ketone, Keap1 is modified, releasing Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) .[4] Upregulation of HO-1 and other antioxidant enzymes provides a robust defense against oxidative stress and inflammation.
Anticancer and Other Activities
Beyond its anti-inflammatory role, this chalcone family has demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7, often by inducing mitochondrial apoptosis.[4] Furthermore, related chalcones have shown a broad spectrum of antimicrobial and antiparasitic activities, underscoring the scaffold's versatility.[12][15][16]
Section 3: Protocols for Screening Novel Derivatives
The true power of the this compound scaffold lies in its application for generating and screening novel derivatives. The following protocols provide robust methodologies for evaluating the bioactivity of a synthesized compound library.
Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay provides a rapid and reliable method to assess the antioxidant potential of your synthesized chalcone derivatives.[17]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, and the color change is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (chalcone derivatives) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Ascorbic Acid (Vitamin C) as a positive control[17]
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (typically ~0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Prepare a stock solution of the positive control (Ascorbic Acid) at 1 mg/mL.
-
Prepare stock solutions of your test compounds (e.g., at 1 mg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of your test compounds and the positive control to the wells. Create serial dilutions to determine the IC₅₀ value.
-
For the blank (negative control), add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: MTT Assay for Cell Viability (Cytotoxicity Screening)
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines (e.g., MCF-7, HeLa) or for checking for unwanted toxicity in normal cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Cell culture grade)
-
Test compounds
-
96-well cell culture plate
-
CO₂ incubator, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for another 24-72 hours (time dependent on cell line and experimental design).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 where Abs_sample is the absorbance of cells treated with the compound and Abs_control is the absorbance of untreated cells.
-
Plot the % viability against compound concentration to determine the IC₅₀ value.
-
Protocol 4: Antibacterial Susceptibility Testing (Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of your compounds against bacterial strains.[16][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ampicillin) as a positive control[16]
-
Sterile 96-well microplate
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of your test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound is a scientifically validated and highly tractable scaffold for drug design. Its straightforward synthesis via the Claisen-Schmidt condensation allows for extensive structural diversification. The inherent biological activities, particularly its ability to modulate key pathways in inflammation and oxidative stress, provide a strong foundation for developing novel therapeutics. By employing the robust screening protocols detailed in this guide, researchers can effectively evaluate libraries of new derivatives to identify potent hits for a wide range of diseases, from inflammatory disorders to cancer and infectious diseases.
References
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Application Notes and Protocols for the Development of Novel Anticancer Agents from 2'-Hydroxychalcones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and preclinical evaluation of novel anticancer agents derived from the 2'-hydroxychalcone scaffold. This document outlines field-proven insights and detailed protocols for synthesis, in vitro screening, and mechanistic elucidation.
Introduction: The Promise of 2'-Hydroxychalcones in Oncology
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors for all flavonoids.[1] Their simple chemical structure, ease of synthesis, and broad range of biological activities have made them a privileged scaffold in medicinal chemistry.[2][3] Among the various chalcone derivatives, those bearing a hydroxyl group at the 2'-position of the A-ring have demonstrated significant potential as anticancer agents.[4][5] The 2'-hydroxy group is believed to play a crucial role in the biological activity of these compounds, potentially through intramolecular hydrogen bonding that influences their conformation and target interactions.[6]
Numerous studies have reported the potent cytotoxic effects of 2'-hydroxychalcones against a variety of cancer cell lines, including those of the breast, colon, lung, and neuroblastoma.[4][6][7] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways such as NF-κB, and modulation of autophagy.[4][8][9] This combination of potent cytotoxicity and diverse mechanisms of action makes 2'-hydroxychalcones a promising starting point for the development of novel anticancer therapeutics.
This guide will provide a structured approach to the synthesis, characterization, and biological evaluation of 2'-hydroxychalcones, with the goal of identifying lead compounds for further preclinical and clinical development.
Section 1: Synthesis and Characterization of 2'-Hydroxychalcones
The most common and efficient method for the synthesis of 2'-hydroxychalcones is the Claisen-Schmidt condensation reaction.[6][10] This base-catalyzed aldol condensation involves the reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.[11]
Protocol 1: General Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol or Isopropyl Alcohol (IPA)[10]
-
Aqueous Potassium Hydroxide (KOH) (20-40%) or Sodium Hydroxide (NaOH)[6][10]
-
Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase for TLC (e.g., n-hexane:ethyl acetate, 8:2)[6]
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) in ethanol or IPA in a round bottom flask.
-
Add the aqueous KOH or NaOH solution to the flask while stirring. The amount of base can significantly affect the yield, with 20ml of 40% NaOH being effective for 0.05mol of reactants.[10]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Add the substituted benzaldehyde (1.0 eq) to the reaction mixture, either neat or dissolved in a minimal amount of the alcohol solvent.
-
Continue stirring the reaction at room temperature. The reaction progress should be monitored by TLC.[6] Reaction times can vary from a few hours to overnight. For optimal yield and purity, conducting the reaction at 0°C may be beneficial.[10]
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is neutral or slightly acidic. This will precipitate the 2'-hydroxychalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxychalcone.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: In Vitro Anticancer Evaluation
The initial assessment of the anticancer potential of newly synthesized 2'-hydroxychalcones involves determining their cytotoxicity against a panel of human cancer cell lines. It is also crucial to evaluate their selectivity by testing against non-malignant cell lines.[12][13]
Protocol 2: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-malignant cell line (e.g., Vero)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (2'-hydroxychalcones) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to each well in triplicate. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., etoposide) as a positive control.[7]
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: IC₅₀ Values of Representative 2'-Hydroxychalcones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2'-hydroxychalcone | MCF-7 (Breast) | 37.74 | [15] |
| 2'-hydroxychalcone | CMT-1211 (Breast) | 34.26 | [15] |
| Compound C1 | HCT116 (Colon) | 37.07 | [6] |
| Compound 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | [7] |
| Compound 4a | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [7] |
Section 3: Mechanistic Studies
Once a 2'-hydroxychalcone demonstrates significant and selective cytotoxicity, the next step is to elucidate its mechanism of action. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Protocol 3: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cancer cells
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizing the Workflow and Key Signaling Pathways
Caption: Workflow for the development of 2'-hydroxychalcone-based anticancer agents.
2'-Hydroxychalcones have been shown to inhibit the pro-survival NF-κB signaling pathway.[4][8] This inhibition can lead to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately, apoptosis.[4]
Caption: Proposed mechanism of 2'-hydroxychalcone-induced apoptosis via NF-κB inhibition.
Section 4: Structure-Activity Relationship (SAR) Summary
The anticancer activity of 2'-hydroxychalcones can be modulated by the nature and position of substituents on both the A and B rings.[16][17] A summary of key SAR findings is presented below.
| Ring | Position | Substituent | Effect on Anticancer Activity | Reference |
| A | 2' | -OH | Generally crucial for activity.[6] | [6] |
| A | 4' | -OCH₃ | Can enhance activity.[18] | [18] |
| B | 4 | -OH, -CH₃ | Can be favorable for cytotoxicity.[6] | [6] |
| B | Methoxy groups | Position is critical; can increase or decrease activity.[16] | [16] | |
| B | Halogens | Can increase cytotoxicity.[19] | [19] |
Conclusion
2'-Hydroxychalcones represent a valuable and versatile scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and multi-targeted anticancer activity, makes them attractive candidates for further investigation. The protocols and insights provided in this document offer a robust framework for the systematic evaluation of 2'-hydroxychalcone derivatives, from initial synthesis to mechanistic understanding. Future efforts in this area may focus on optimizing the SAR to improve potency and selectivity, as well as exploring novel drug delivery strategies to enhance their therapeutic potential.
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- Synthesis and Structure/Activity Relationships of 2'-Hydroxychalcones. (2017).
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- Maldonado-Rojas, M., et al. (2019). Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway. Bioorganic & Medicinal Chemistry, 27(1), 108-118. [Link]
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- 19. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies Using 3,4-Dimethoxychalcone
An Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting in vivo studies with 3,4-Dimethoxychalcone. As a Senior Application Scientist, this document moves beyond simple instructions to explain the scientific rationale behind experimental designs, ensuring technical accuracy and promoting reproducible, high-impact research.
Section 1: Scientific Background and Core Concepts
Introduction to Chalcones
Chalcones are a class of phenolic compounds belonging to the flavonoid family, often referred to as 'open-chain flavonoids'.[1] They are characterized by an α,β-unsaturated ketone system connecting two aromatic rings, a structure that serves as a versatile scaffold for interacting with multiple biological targets.[1][2] This structural motif is responsible for the broad spectrum of bioactivities attributed to this class, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3]
3,4-Dimethoxychalcone (3,4-DC): A Potent Autophagy Inducer
While the topic specifies 3,4-Dimethoxy-2'-hydroxychalcone, the vast majority of published in vivo research has focused on its close analogue, 3,4-Dimethoxychalcone (3,4-DC) , which lacks the 2'-hydroxyl group. Due to the wealth of robust preclinical data, this guide will focus on 3,4-DC.
3,4-DC has been identified as a potent Caloric Restriction Mimetic (CRM), a class of compounds that recapitulate the health-promoting effects of caloric restriction without reducing food intake.[4] Its primary and most well-documented biological activity is the induction of macroautophagy (hereafter referred to as autophagy).[4][5] This fundamental catabolic process, responsible for degrading and recycling cellular components, is crucial for maintaining cellular homeostasis and its dysfunction is implicated in a wide range of diseases.
The potent, non-toxic induction of autophagy by 3,4-DC underpins its demonstrated efficacy in various preclinical models, including:
-
Cardiovascular Disease: Reduces atherosclerosis and protects the heart from ischemic injury.[4][5]
-
Neuroprotection: Promotes functional recovery and reduces cell death after spinal cord injury.[6]
-
Oncology: Enhances the efficacy of anticancer chemotherapy.[4]
The Causality Behind the Mechanism: Why 3,4-DC is a Compelling Research Target
Unlike many autophagy inducers that act on the canonical mTOR pathway, 3,4-DC operates through a distinct and crucial mechanism: the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[4][6] These transcription factors are master regulators of lysosomal biogenesis and autophagy. By activating this pathway, 3,4-DC not only initiates the autophagic process but also enhances the cell's capacity to complete it, making it a uniquely effective modulator of cellular clearance pathways. This specific mechanism makes it an invaluable tool for studying the therapeutic potential of autophagy enhancement in diseases of aging, neurodegeneration, and metabolic dysfunction.
Section 2: Core Signaling Pathway of 3,4-Dimethoxychalcone
The primary mechanism of action for 3,4-DC involves the activation and nuclear translocation of TFEB and TFE3. In vivo studies, particularly in the context of spinal cord injury, have elucidated that this can be mediated by the AMPK-TRPML1-calcineurin signaling pathway.[6] Activation of this cascade leads to the dephosphorylation of TFEB/TFE3, allowing them to enter the nucleus, bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of target genes, and drive the expression of genes essential for autophagy and lysosome function.[4]
Section 3: Preclinical In Vivo Study Design
Animal Model Selection
The choice of animal model is paramount and must align with the research question. The table below summarizes validated models used in 3,4-DC research.
| Therapeutic Area | Animal Model | Key Pathological Feature | Rationale for Use | Reference |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet | Spontaneous hypercholesterolemia and development of atherosclerotic plaques that mimic human disease. | Gold standard for studying diet-induced atherosclerosis and testing anti-atherogenic compounds. | [5] |
| Vascular Injury | Vein graft model in mice | Neointima formation and smooth muscle cell proliferation following vascular injury. | Models restenosis and vascular remodeling processes relevant to post-angioplasty or bypass surgery scenarios. | [5] |
| Neurotrauma | Contusive Spinal Cord Injury (SCI) in mice | Secondary injury cascade including inflammation, pyroptosis, necroptosis, and neuronal death. | Allows for the assessment of neuroprotective agents on both functional recovery and underlying cellular pathology. | [6] |
| Myocardial Infarction | Coronary artery ligation in mice | Ischemia-reperfusion injury and cardiac cell death. | Standard model to evaluate cardioprotective interventions against heart attacks. | [4][5] |
Compound Formulation and Administration Protocol
Rationale: 3,4-DC is a lipophilic compound, making it insoluble in aqueous solutions. Corn oil is an appropriate and widely used vehicle for intraperitoneal (i.p.) administration of such compounds, ensuring systemic bioavailability.[5]
Materials:
-
3,4-Dimethoxychalcone (powder)
-
Sterile corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
1 mL syringes with 25-27 gauge needles
Protocol:
-
Calculate Required Amount: Determine the total volume of dosing solution needed for the study duration. For a target dose of 230 mg/kg, a 10 mg/mL stock is convenient (e.g., a 23-gram mouse would receive 0.529 mL). Note: Adjust volume for animal weight; i.p. injection volumes should typically not exceed 10 mL/kg.
-
Weighing: Accurately weigh the required amount of 3,4-DC powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile corn oil to the tube.
-
Mixing: Vigorously vortex the mixture for 2-3 minutes until the powder is fully suspended. A brief sonication (5-10 minutes) can aid in creating a uniform suspension.
-
Administration: Immediately before injection, vortex the solution again to ensure homogeneity. Administer the calculated volume via intraperitoneal (i.p.) injection.
-
Control Group: Crucially, a vehicle control group receiving an identical volume of corn oil must be included in all experiments. This distinguishes the effects of 3,4-DC from the vehicle or the injection procedure itself.
Pharmacokinetics and Dosing Schedule
In vivo studies have shown that after a single 230 mg/kg i.p. injection, 3,4-DC is bioavailable in plasma and liver at 6 hours but is nearly undetectable by 24 hours.[5] This relatively short half-life necessitates a frequent dosing schedule to maintain a therapeutically relevant concentration. A regimen of five times per week has been shown to be effective in a month-long atherosclerosis study.[5]
Section 4: Protocol for Evaluating Anti-Atherosclerotic Efficacy
This protocol details a study to assess the ability of 3,4-DC to reduce the development of atherosclerosis in a genetically predisposed mouse model.
Step-by-Step Methodology
-
Animal Model: Use 3-month-old male ApoE-/- mice.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Diet and Treatment Initiation: Start all mice on an atherogenic high-fat diet (HFD). Simultaneously, begin the dosing regimen.
-
Vehicle Group: Administer corn oil i.p. five times per week.
-
Treatment Group: Administer 230 mg/kg 3,4-DC (in corn oil) i.p. five times per week.[5]
-
-
Study Duration: Continue the HFD and treatment for 4 weeks. Monitor animal weight and health status regularly.
-
Endpoint and Tissue Collection: At the end of the study, euthanize mice via an approved method. Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Lesion Quantification (Self-Validation):
-
Clean the harvested aorta of any surrounding adipose tissue under a dissecting microscope.
-
Cut the aorta open longitudinally.
-
Pin the aorta flat onto a black wax dissection pan.
-
Stain the tissue with an Oil Red O solution to visualize lipid-rich atherosclerotic lesions.
-
Acquire high-resolution images of the pinned aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion burden as a percentage of the total area.
-
-
Data Analysis: Compare the percentage of lesion area between the vehicle and 3,4-DC treatment groups using an appropriate statistical test (e.g., Student's t-test).
Data Presentation Template
| Treatment Group | N | Total Aortic Area (mm²) | Lesion Area (mm²) | Lesion Burden (% of Total Area) |
| Vehicle (Corn Oil) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3,4-DC (230 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 5: Protocol for Assessing Neuroprotective Effects in SCI
This protocol is designed to evaluate 3,4-DC's ability to improve functional recovery and reduce pathological cell death following traumatic spinal cord injury.
Step-by-Step Methodology
-
Animal Model: Use adult C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mouse and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord. Induce a moderate contusion injury using a standardized impactor device. Close the wound in layers. Sham-operated animals will undergo the laminectomy but not the contusion.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia, hydration, and manual bladder expression, until function returns.
-
Treatment: Begin i.p. injections immediately after injury and continue daily for a predetermined period (e.g., 14-28 days).
-
Sham Group: Sham surgery + Vehicle i.p.
-
SCI + Vehicle Group: SCI surgery + Vehicle i.p.
-
SCI + 3,4-DC Group: SCI surgery + 3,4-DC i.p.
-
-
Functional Assessment (Weekly):
-
Locomotor Recovery: Score hindlimb locomotor function using the 21-point Basso Mouse Scale (BMS). This is a validated, standardized method for assessing recovery after SCI.
-
Gait Analysis: Perform footprint analysis to assess coordination and stride parameters.
-
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the animals and perfuse with PBS and 4% PFA. Dissect a segment of the spinal cord centered on the injury epicenter.
-
Histological and Molecular Analysis (Self-Validation):
-
Process the spinal cord tissue for cryosectioning or paraffin embedding.
-
Neuronal Survival: Perform Nissl staining to quantify the number of surviving motor neurons in the ventral horn.[6]
-
Glial Scar: Use Masson's trichrome staining to measure the area of the fibrotic scar.[6]
-
Mechanism Validation: Use immunofluorescence or Western blotting on spinal cord lysates to probe for key markers:
-
Data Presentation Template
Table 2: Functional Recovery Scores (BMS)
| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 |
|---|---|---|---|---|
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| SCI + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| SCI + 3,4-DC | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Histological and Molecular Outcomes at Endpoint
| Outcome Measure | SCI + Vehicle | SCI + 3,4-DC |
|---|---|---|
| Surviving Motor Neurons (count) | Mean ± SEM | Mean ± SEM |
| Glial Scar Area (mm²) | Mean ± SEM | Mean ± SEM |
| p-MLKL / MLKL Ratio (Western Blot) | Mean ± SEM | Mean ± SEM |
Section 6: Concluding Remarks
3,4-Dimethoxychalcone is a powerful research tool for investigating the therapeutic role of TFEB/TFE3-mediated autophagy in a variety of disease contexts. The protocols outlined in this guide provide a robust framework for conducting well-controlled, reproducible, and mechanistically informative in vivo studies. By adhering to these self-validating experimental designs, which integrate functional outcomes with molecular analysis, researchers can confidently assess the preclinical potential of 3,4-DC and contribute valuable insights into the field of autophagy modulation. Future studies could explore the efficacy of 3,4-DC in models of other neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), its potential as a senolytic agent, or the development of more orally bioavailable formulations to enhance its translational prospects.
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- Pietrocola, F., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine.
- de Carvalho, R. S. H., et al. (2021).
- de Carvalho, R. S. H., et al. (2021).
- Bae, S., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. International Journal of Molecular Sciences.
- Fan, D., et al. (2023). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. Journal of Neuroinflammation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6070899, 3,4'-Dimethoxy-2'-hydroxychalcone.
- Anto, R. J., et al. (2003). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone.
- Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules.
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- Tang, G., et al. (2021).
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- Hakamata, A., et al. (2012). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences.
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Formulation of 3,4-Dimethoxy-2'-hydroxychalcone for Enhanced Bioavailability in Biological Assays
An Application Note and Protocol Guide
Abstract
3,4-Dimethoxy-2'-hydroxychalcone is a synthetic flavonoid derivative with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and anticancer properties.[1][2] A primary obstacle to its preclinical evaluation is its low aqueous solubility, a common characteristic of the chalcone chemical scaffold.[3] This limitation can lead to compound precipitation, inaccurate dosing, and poor reproducibility in biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate this compound. We detail its core physicochemical properties, present validated, step-by-step protocols for preparing solutions for both in vitro and in vivo applications, and offer advanced strategies using cyclodextrin complexation to enhance solubility. The causality behind each methodological choice is explained to ensure the generation of reliable and translatable data.
Introduction: The Significance and Challenge of a Privileged Scaffold
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[2][4] this compound (DMHC) is a notable member of this class, featuring a substitution pattern that confers potent biological activity. The α,β-unsaturated carbonyl system is a key pharmacophore, while the hydroxyl and methoxy groups modulate its electronic properties and hydrogen-bonding capacity, which are critical for its interaction with enzymatic targets.[2] Research indicates its mechanism of action involves the modulation of critical signaling pathways, such as the inhibition of NF-κB activation and the induction of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory and cytoprotective effects.[2]
Despite this therapeutic promise, the compound's predominantly hydrophobic and lipophilic structure results in poor solubility in aqueous environments like cell culture media and physiological buffers.[3] This is the single most critical technical barrier to its study. Improper formulation can cause:
-
Precipitation: The compound falls out of solution when a concentrated organic stock is diluted into an aqueous medium.[5]
-
Inaccurate Concentration: The effective dose delivered to cells or tissues is significantly lower than the nominal concentration.
-
Poor Bioavailability: For in vivo studies, low solubility limits absorption and systemic exposure.
-
Assay Interference: Undissolved particles can scatter light or interact non-specifically with assay reagents, producing artifacts.[3]
This guide provides validated strategies to mitigate these issues, ensuring scientific integrity and experimental success.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation of a rational formulation strategy. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |
| Molecular Weight | 284.31 g/mol | [1][2][6] |
| Appearance | Yellow to orange crystalline solid | [6][7] |
| Melting Point | 113 - 115 °C | [1][6][7] |
| Predicted pKa | 7.67 ± 0.30 | [7] |
| Solubility | Water: Practically insoluble.[5] Organic Solvents: Soluble in DMSO; slightly soluble in Chloroform and Ethyl Acetate.[5][6][7] | |
| Stability | Light sensitive; fluorescence is lost in protic solvents (e.g., water, ethanol) at neutral pH. | [7][8] |
Strategic Formulation Approaches
The choice of formulation strategy depends on the experimental context, primarily distinguishing between in vitro and in vivo assays.
Primary Strategy for In Vitro Assays: The DMSO-Based Method
For most cell-based assays, using Dimethyl Sulfoxide (DMSO) as a co-solvent is the most direct and widely accepted method. DMSO is a powerful aprotic solvent capable of dissolving highly hydrophobic compounds.[3] However, its concentration in the final assay medium must be carefully controlled to prevent solvent-induced cytotoxicity.
Causality: The goal is to create a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay medium such that the final DMSO concentration is non-toxic to the cells, typically ≤0.5%, with many researchers targeting ≤0.1% for sensitive cell lines.[3][9]
Advanced Strategy for Poorly Soluble Systems & In Vivo Use: Cyclodextrin Encapsulation
For applications requiring higher concentrations in aqueous media or for improving bioavailability in vivo, cyclodextrin complexation is a powerful technique.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] They can encapsulate hydrophobic "guest" molecules, like DMHC, forming an inclusion complex that has significantly improved aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[12]
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration primary stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 284.31 g/mol )
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.843 mg of this compound.
-
Dissolution: Aseptically transfer the weighed powder into a sterile amber vial. Add 1 mL of high-purity DMSO.
-
Solubilization: Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C. The amber vial protects the compound from light.[7] This stock is stable for several months under these conditions.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the critical dilution step from the DMSO stock into aqueous cell culture medium, designed to prevent precipitation.
Materials:
-
10 mM DMHC stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C. This can improve the solubility of the compound upon dilution.[9]
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a large dilution factor, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM solution.
-
Final Dilution: To prepare a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Crucial Step: Add the small volume of DMSO stock directly into the vortexing or swirling medium.[9] This rapid dispersion prevents localized high concentrations that are prone to precipitation.
-
-
Visual Inspection: Immediately after mixing, visually inspect the solution. It should be clear with no signs of cloudiness or precipitate. If precipitation is observed, refer to the Troubleshooting section.
-
Application: Use the freshly prepared working solution immediately for cell treatment. Do not store diluted aqueous solutions, as the compound may precipitate or degrade over time.
Protocol 3: Phase Solubility Study with HP-β-Cyclodextrin
This protocol determines the optimal ratio of DMHC to HP-β-CD for creating a soluble inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Orbital shaker, 0.22 µm syringe filters, HPLC or UV-Vis Spectrophotometer
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the desired assay buffer.[3]
-
Add Excess Chalcone: Add an excess amount of DMHC powder to each cyclodextrin solution. Ensure a solid excess is visible at the bottom of each tube to confirm saturation.
-
Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[3]
-
Sample Preparation: After equilibration, centrifuge the tubes to pellet the undissolved solid. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Quantify the concentration of dissolved DMHC in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).[3]
-
Analysis: Plot the concentration of dissolved DMHC (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship indicates the formation of a soluble complex, and the slope can be used to determine the complexation efficiency and stoichiometry.[5]
Assay-Specific Considerations & Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Precipitate or cloudiness forms upon dilution in assay medium. | The compound's solubility limit in the final aqueous medium has been exceeded.[3][5] | 1. Reduce Final Concentration: Determine if a lower, soluble concentration is still active. 2. Optimize Dilution: Pre-warm the medium to 37°C and add the DMSO stock while vortexing for rapid dispersion.[9] 3. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions.[9] 4. Use Cyclodextrins: For higher required concentrations, formulate with HP-β-CD (Protocol 3). |
| High variability between experimental replicates. | Incomplete solubilization leading to inconsistent dosing in different wells.[3] | Ensure the working solution is perfectly clear before adding to cells. Re-prepare the solution if any precipitate is visible. Use the rapid mixing technique consistently. |
| Compound is colored and interferes with MTT/XTT assays. | The chalcone itself absorbs light at or near the same wavelength as the formazan product.[3] | 1. Aspirate Before Reading: After the treatment period, carefully aspirate the medium containing the chalcone. Gently wash cells with PBS, then add fresh medium before adding the MTT/XTT reagent.[13] 2. Run a Blank Control: Always include control wells containing the chalcone in medium but without cells. Subtract this background absorbance from your experimental readings.[3] |
| Low or no bioactivity observed in vivo. | Poor solubility leading to low absorption and bioavailability after administration. | Formulate the compound using a solubility-enhancing vehicle. An aqueous solution of the DMHC:HP-β-CD complex is a primary choice. Alternatively, lipid-based nanoemulsions can be explored.[3][5] |
Conclusion
The successful biological evaluation of this compound is critically dependent on addressing its inherent low aqueous solubility. By employing the rational formulation strategies detailed in this guide—from the fundamental DMSO co-solvent method for in vitro screening to advanced cyclodextrin complexation for more demanding applications—researchers can ensure accurate dosing, minimize experimental artifacts, and generate high-quality, reproducible data. A systematic approach, beginning with an understanding of the compound's physicochemical properties and including careful visual inspection and appropriate controls, is paramount to unlocking the full therapeutic potential of this promising chalcone derivative.
References
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- BenchChem. (n.d.). This compound | CAS 19152-36-4.
- BenchChem. (2025). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays.
- ChemicalBook. (n.d.). This compound CAS#: 19152-36-4.
- PubChem. (n.d.). 3,4'-Dimethoxy-2'-hydroxychalcone.
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- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chalcones.
- BenchChem. (n.d.). Overcoming solubility issues of 4'-Bromochalcone in biological assays.
- BenchChem. (n.d.). 3,4-Dimethoxychalcone solubility issues and solutions.
- Vevera, J. A., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- de Oliveira, M. R., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 944-972. [Link]
- ResearchGate. (2025). Investigation of indole chalcones encapsulation in β-cyclodextrin: determination of stoichiometry, binding constants and thermodynamic parameters.
- Zaro, M. J., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Bioorganic & Medicinal Chemistry, 27(10), 1993-2002. [Link]
- Capacités. (n.d.).
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
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Application Notes and Protocols for the Analytical Characterization of Chalcone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Chalcone Derivatives
Chalcones (1,3-diphenyl-2-propen-1-one) represent a critical class of organic compounds, serving as key precursors in the biosynthesis of flavonoids and exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their precise chemical structure. Substitutions on the two aromatic rings profoundly influence their biological activity, making rigorous analytical characterization a cornerstone of their research and development.
This comprehensive guide provides detailed application notes and protocols for the essential analytical techniques required for the structural elucidation, quantification, and purity assessment of chalcone derivatives. It is designed to equip researchers with the practical knowledge to make informed experimental choices and ensure the integrity of their findings.
Chromatographic Techniques: Purity Assessment and Isolation
Chromatography is indispensable for assessing the purity of synthesized chalcones and for their isolation from reaction mixtures or natural extracts.
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Purity Screening
Application Note: TLC is a rapid, inexpensive, and versatile technique primarily used to monitor the progress of a chemical reaction, such as the Claisen-Schmidt condensation used for chalcone synthesis.[1][3] It provides a quick qualitative assessment of the presence of starting materials, the desired chalcone product, and any byproducts. The choice of the mobile phase is critical; a common starting point for chalcones is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system should provide a retention factor (Rf) for the chalcone of approximately 0.3-0.5 for good separation.[1]
Protocol: TLC Analysis of a Chalcone Synthesis Reaction
-
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom of the plate (the origin).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or the reaction solvent). Using a capillary tube, spot a small amount of the solution onto the origin. It is also advisable to spot the starting materials (acetophenone and benzaldehyde derivatives) as standards on the same plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate).[4] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm and/or 365 nm), as chalcones are UV-active. Alternatively, an iodine chamber can be used for visualization.[5]
-
Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of starting material spots and the appearance of a new spot corresponding to the chalcone indicate reaction progression. The presence of multiple spots in the crude product lane indicates impurities.
High-Performance Liquid Chromatography (HPLC): Quantification and Purification
Application Note: Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantitative analysis and purification of chalcone derivatives.[6] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures).[6] Chalcones, being relatively nonpolar, are well-retained on the C18 column, allowing for excellent separation from more polar starting materials and byproducts.[6] UV-Vis detection is commonly employed, as chalcones exhibit strong absorbance in the UV region.[6] Method validation according to ICH guidelines is crucial for ensuring the reliability of quantitative results.[7][8][9]
Protocol: Purity Analysis and Quantification of a Chalcone Derivative by RP-HPLC
-
Instrumentation and Columns:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, methanol:water (80:20, v/v).[10]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication.
-
-
Sample Preparation:
-
Standard Solutions: Accurately weigh a known amount of the purified chalcone reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.[10]
-
Sample Solution: Accurately weigh the chalcone sample to be analyzed and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the chalcone in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the peak area of the chalcone relative to the total peak area of all components in the chromatogram.
-
| Parameter | Typical Value/Range | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Methanol:Water or Acetonitrile:Water | [6][10] |
| Flow Rate | 0.8 - 1.0 mL/min | [7][10] |
| Detection | UV-Vis (280-390 nm) | [6] |
| Temperature | Ambient | [11] |
Table 1: Typical HPLC Parameters for Chalcone Analysis.
Spectroscopic Techniques: Structural Elucidation and Functional Group Identification
Spectroscopic techniques are paramount for the unambiguous identification and structural confirmation of chalcone derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Quantification
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the chalcone molecule. Chalcones typically exhibit two main absorption bands: Band I (345-435 nm), corresponding to the cinnamoyl group, and Band II (220-280 nm), attributed to the benzoyl group.[12] The position and intensity of these bands can be influenced by the substituents on the aromatic rings. This technique can also be used for the quantitative determination of total chalcone content.[12][13] A validated spectrophotometric method for quantifying total chalcones involves the formation of a colored complex with antimony pentachloride in carbon tetrachloride, with the absorbance measured at 390 nm.[12][13]
Protocol: Determination of λmax and Quantification of a Chalcone Derivative
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the purified chalcone in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 100 µg/mL).
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for λmax determination.
-
-
λmax Determination:
-
Scan the dilute solution over a wavelength range of 200-500 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Application Note: FTIR spectroscopy is a powerful tool for identifying the key functional groups present in a chalcone molecule. The characteristic α,β-unsaturated ketone moiety gives rise to distinct absorption bands. The carbonyl (C=O) stretching vibration is typically observed in the range of 1630-1680 cm-1, and the carbon-carbon double bond (C=C) of the enone system shows a stretching vibration around 1580-1620 cm-1. Aromatic C-H stretching vibrations are usually seen above 3000 cm-1.[14][15][16]
Protocol: FTIR Analysis of a Chalcone Derivative using KBr Pellet Method
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid chalcone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands for the carbonyl group, C=C double bond, and aromatic C-H bonds to confirm the presence of the chalcone backbone.
-
| Functional Group | Characteristic Absorption Range (cm-1) | Reference |
| Carbonyl (C=O) | 1630 - 1680 | [14][15][16] |
| Alkene (C=C) | 1580 - 1620 | [14][15] |
| Aromatic C-H | > 3000 | [12][15] |
Table 2: Characteristic FTIR Absorption Bands for Chalcones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Application Note: NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the complete structural elucidation of chalcone derivatives.[17][19] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The vinylic protons (H-α and H-β) of the enone system are particularly diagnostic, appearing as doublets with a large coupling constant (J) of 15-16 Hz, confirming a trans configuration.[1] ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule.[17]
Protocol: ¹H and ¹³C NMR Analysis of a Chalcone Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified chalcone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural assignment.
-
-
Data Analysis and Interpretation:
-
¹H NMR:
-
Identify the chemical shifts (δ) of all proton signals.
-
Determine the integration of each signal to find the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J) to determine the connectivity of protons.
-
Pay close attention to the vinylic protons to confirm the trans stereochemistry.
-
-
¹³C NMR:
-
Identify the chemical shifts of all carbon signals.
-
The carbonyl carbon typically appears in the downfield region (δ 185-195 ppm).[12]
-
-
Use 2D NMR data to correlate protons with their attached carbons (HSQC) and to identify long-range proton-carbon correlations (HMBC), which helps in assigning the structure unambiguously.
-
Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis
Application Note: Mass spectrometry is a crucial technique for determining the molecular weight of a chalcone derivative and for obtaining structural information through fragmentation analysis.[1] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques used for chalcones.[1] The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ in positive ion mode), which confirms the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group.[6]
Protocol: Mass Spectrometric Analysis of a Chalcone Derivative
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the purified chalcone in a suitable volatile solvent such as methanol or acetonitrile.[1]
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Acquire the mass spectrum in either positive or negative ion mode using ESI or APCI.
-
If structural confirmation is needed, perform MS/MS analysis on the molecular ion peak.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the chalcone.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions, which can help in confirming the structure and identifying the location of substituents.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization of a newly synthesized chalcone derivative.
Caption: Analytical workflow for chalcone characterization.
Conclusion
The comprehensive analytical characterization of chalcone derivatives is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can ensure the identity, purity, and structural integrity of their compounds. This rigorous analytical approach is fundamental to advancing the study of chalcones and unlocking their full therapeutic potential in drug discovery and development.
References
- Scribd. (n.d.). FTIR SOP: Setup and Data Processing.
- Botelho, J. R. S., Caeiro, A., Campos, M. G., & Vinholes, J. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. MethodsX, 14, 103119.
- Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
- de Oliveira, G. A. R., de Oliveira, A. P., de Souza, J. C. O., da Silva, A. C., de Souza, G. H. B., & de Oliveira, A. C. A. (2019). Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. Brazilian Journal of Pharmaceutical Sciences, 55.
- Aksöz, E. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-213.
- Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy.
- Jetir. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety.
- Lee, S., Kim, H., Lee, J., & Kim, S. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 48(12), 978-981.
- Pharma Times. (2025). SOP for Performance Check of Fourier Transform Infrared.
- Chemicals Learning. (n.d.). SOP For Operation and Calibration of FTIR | Calibration of FTIR as per USP.
- Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives.
- Raheja, R., Pise, N., & Prabhu, A. (2022).
- Bale, D. G., Ladan, Z., & Ali, M. (2023). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2’-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 2(2), 1-8.
- Botelho, J. R. S., Caeiro, A., Campos, M. G., & Vinholes, J. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. MethodsX, 14, 103119.
- ResearchGate. (n.d.). Validation of a HPLC Method to Assay a Synthetic Chalcone in a Nanoemulsion Dosage Form and in Porcine Ear Skin for Permeation/Retention Studies.
- Semantic Scholar. (n.d.). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
- Papanikolaou, P., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(13), 5085.
- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- Scribd. (n.d.). Chemists: Novel Chalcone Synthesis.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Kumar, A., et al. (2018). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. BMC Pharmacology and Toxicology, 19(1), 1-10.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- The Royal Society of Chemistry. (n.d.). Practical Metal-Free Synthesis of Chalcone Derivatives via a Tandem Cross-Dehydrogenative-Coupling/Elimination Reaction.
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
- MDPI. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives.
- World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND EVALUATION STUDY OF ANTIOXIDANT ACTIVITIES OF CHALCONES AND THEIR DERIVATIVE.
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- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxy-2'-hydroxychalcone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-2'-hydroxychalcone. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction for higher yields and purity. As a key intermediate in the synthesis of flavonoids and other pharmacologically active molecules, mastering the preparation of this chalcone is crucial.[1][2] This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.
Core Synthesis Overview: The Claisen-Schmidt Condensation
The synthesis of this compound is most commonly achieved via a base-catalyzed Claisen-Schmidt condensation.[3] This reaction involves the nucleophilic attack of an enolate, formed from 2'-hydroxyacetophenone, on the carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde).[4] The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.[3][4]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I recovered only starting materials. What are the most likely causes?
A1: Low or no yield is a frequent issue that can typically be traced back to a few critical parameters.[5][6]
-
Catalyst Inactivity or Insufficient Strength: The base catalyst (e.g., NaOH, KOH) is the engine of this reaction. If it's old, has been exposed to air (absorbing CO₂ and moisture), or is not strong enough, it will fail to abstract the α-hydrogen from the 2'-hydroxyacetophenone efficiently.[6] Ensure you use a fresh, high-purity base. For particularly stubborn reactions, a stronger base like sodium ethoxide might be considered, though this increases the risk of side reactions.[6]
-
Improper Stoichiometry: An equimolar ratio of the ketone and aldehyde is standard.[1] However, using a slight excess of the aldehyde can sometimes help drive the reaction to completion, especially if the aldehyde is prone to side reactions like the Cannizzaro reaction.[5]
-
Sub-optimal Temperature: While many Claisen-Schmidt condensations are run at room temperature, the specific reactants may require different conditions.[5] For 2'-hydroxychalcones, running the reaction at a lower temperature (0-5 °C) can be beneficial, as it can favor the precipitation of the desired product and minimize side reactions like cyclization.[7][8]
-
Poor Reagent Quality: Ensure your 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde are pure. Impurities in the starting materials can inhibit the reaction or lead to a complex mixture of side products.
Q2: The crude product is an intractable oil or a gummy solid that refuses to crystallize. How can I isolate my product?
A2: This is a very common problem in chalcone synthesis. The oily consistency is almost always due to the presence of impurities.[7][9]
-
Cause 1: Unreacted Starting Materials: Residual 2'-hydroxyacetophenone or 3,4-dimethoxybenzaldehyde can act as a eutectic impurity, lowering the melting point of the mixture and preventing crystallization.[7]
-
Cause 2: Incomplete Dehydration: The initial product of the condensation is a β-hydroxyketone (the aldol adduct).[7] If this intermediate does not fully dehydrate to the chalcone, the resulting mixture can be oily. This is often an issue if the reaction time is too short or the base concentration is too low.
-
Solution: Purification by Column Chromatography: This is the most effective solution. A silica gel column using a gradient eluent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the nonpolar chalcone product from the more polar starting materials and the aldol adduct.[7][10]
Q3: My TLC analysis shows multiple spots, indicating several byproducts. What are they, and how can I avoid them?
A3: The formation of multiple products is a classic challenge.[5] The primary culprits are self-condensation, the Cannizzaro reaction, and cyclization.
-
Self-Condensation of Ketone: The enolizable 2'-hydroxyacetophenone can react with itself, although this is generally less favored than the reaction with the more electrophilic aldehyde.[7] To minimize this, add the ketone solution to the aldehyde and base mixture, ensuring the aldehyde is always in excess relative to the generated enolate.
-
Cannizzaro Reaction of Aldehyde: 3,4-dimethoxybenzaldehyde lacks α-hydrogens and, in the presence of a strong base, can undergo a disproportionation reaction (Cannizzaro reaction) to form 3,4-dimethoxybenzoic acid and 3,4-dimethoxybenzyl alcohol.[7] This is more prevalent with high concentrations of base and prolonged reaction times. Using a less concentrated base or adding it slowly to the reaction mixture can mitigate this.[7]
-
Cyclization to Flavanone: This is a significant side reaction for 2'-hydroxychalcones, especially under basic or acidic conditions or upon heating.[7] The 2'-hydroxyl group can perform an intramolecular Michael addition to the α,β-unsaturated system. To prevent this, maintain low reaction and work-up temperatures and carefully neutralize the reaction mixture during work-up.[7]
| Potential Side Product | Reason for Formation | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Monitor reaction by TLC; ensure proper stoichiometry and reaction time.[7] |
| β-Hydroxyketone (Aldol Adduct) | Incomplete dehydration of the intermediate. | Ensure sufficient reaction time and base concentration.[7] |
| 3,4-Dimethoxybenzoic Acid | Cannizzaro reaction of the aldehyde with strong base. | Use a less concentrated base or add the base slowly.[7] |
| 3,4-Dimethoxybenzyl Alcohol | Cannizzaro reaction of the aldehyde with strong base. | Use a less concentrated base or add the base slowly.[7] |
| Flavanone | Intramolecular cyclization of the 2'-hydroxychalcone. | Maintain low temperature; careful pH control during work-up.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent and catalyst for this synthesis?
A1: Ethanol is the most commonly used solvent as it effectively dissolves the aromatic reactants and is compatible with the typical base catalysts, sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] A 40-50% aqueous solution of NaOH or KOH is a standard choice for the catalyst.[1] The optimal amount of base must be determined empirically, but a starting point is often around 1.2 equivalents relative to the ketone.[5] Some protocols have demonstrated success with solvent-free methods, grinding the reactants with solid NaOH, which can lead to higher yields and shorter reaction times.[9][11]
Q2: How critical are reaction time and temperature?
A2: They are critically important and interdependent.
-
Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[9] Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting material spots have disappeared or are very faint. A typical reaction at room temperature may take a few hours to 24 hours.[7][10] Prolonged reaction times beyond completion can increase the formation of side products like the Cannizzaro products or flavanone.[7]
-
Temperature: Temperature affects both the reaction rate and the selectivity. For 2'-hydroxychalcones, lower temperatures (0-25 °C) are generally preferred to minimize the cyclization side reaction.[7][8] Cooling the reaction can also help precipitate the product, driving the equilibrium forward and simplifying isolation.[12]
Q3: What is the most reliable method for purifying the final product?
A3: The choice depends on the purity of the crude product.
-
Recrystallization: If the crude product is a solid and relatively clean (as determined by TLC or NMR), recrystallization from a suitable solvent like ethanol is an effective and straightforward method for obtaining a high-purity crystalline product.[3]
-
Column Chromatography: If the crude product is oily or contains significant impurities, column chromatography on silica gel is necessary.[7][13] This technique provides the best separation of the desired chalcone from unreacted starting materials and side products.
Experimental Protocols & Workflows
Protocol 1: Standard Synthesis via Claisen-Schmidt Condensation
This protocol provides a reliable baseline for the synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.[1]
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Base Addition: While stirring vigorously, slowly add a 40% aqueous solution of NaOH (approx. 1.2-2.0 eq) dropwise, ensuring the temperature remains below 25 °C.[3][8]
-
Reaction: Continue stirring the mixture at room temperature. A precipitate often forms, indicating product formation.[4] Monitor the reaction's progress periodically using TLC (e.g., with a hexane:ethyl acetate eluent).[10] The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[3]
-
Precipitation: Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral (pH ~7). This will precipitate the chalcone product.[1][3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove inorganic salts.[3]
-
Drying & Purification: Dry the crude product. Further purify by recrystallization from ethanol or by column chromatography if necessary.[3][10]
Caption: General experimental workflow for chalcone synthesis.
References
- BenchChem. (n.d.). Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone.
- BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
- BenchChem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone.
- Bukhari, N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1).
- BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone.
- BenchChem. (n.d.). Optimizing reaction conditions for 3,4-Dimethoxychalcone synthesis.
- Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212.
- Asiri, A. M., & Khan, S. A. (2010). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 15(8), 5238-5249.
- Chegg. (2020). Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation....
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Technical Support Center: A-Z Guide to Synthetic Chalcone Purification
Welcome to the technical support center for the purification of synthetic chalcones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity chalcones post-synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format to address specific experimental issues.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a pivotal class of organic compounds, serving as precursors for flavonoids and possessing a wide array of biological activities.[1][2] Their synthesis, typically via the Claisen-Schmidt condensation, often results in a crude product contaminated with unreacted starting materials, byproducts, and residual catalysts.[2] Effective purification is therefore a critical step to ensure reliable downstream applications.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding chalcone purification.
Q1: What are the most common impurities in a crude chalcone synthesis?
A1: The most frequent impurities are unreacted starting materials, specifically the parent acetophenone and benzaldehyde derivatives.[3][4] Additionally, self-condensation of the acetophenone can occur, leading to byproducts.[5] Depending on the reaction conditions, side reactions like the Cannizzaro reaction of the aldehyde can also contribute to the impurity profile.[5]
Q2: What is the first and most crucial step in developing a purification strategy for a new chalcone?
A2: The first step is always a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC).[6][7] TLC allows you to visualize the number of components in your mixture, including the product, remaining starting materials, and any byproducts formed.[6] By testing various solvent systems, you can determine the optimal conditions for separation via column chromatography. An ideal Rf value for the desired chalcone is typically between 0.2 and 0.4 for effective column separation.[3]
Q3: My chalcone product is a dark, sticky oil. What does this indicate?
A3: An oily or dark-colored product often suggests the presence of significant impurities or residual solvent.[4][8] In some cases, the intrinsic properties of a specific chalcone derivative may cause it to be an oil at room temperature.[3] However, it's more common that impurities are preventing crystallization.[9] The dark color can arise from side reactions, especially when electron-donating groups are present on the benzaldehyde, which can make the reaction less clean.[10]
Q4: Is recrystallization or column chromatography better for chalcone purification?
A4: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is a highly effective and economical method for removing small amounts of impurities from a solid product.[1][2] It is often the preferred first-line method if the crude product is mostly pure.[11]
-
Column Chromatography is more powerful for separating complex mixtures where components have different polarities.[3][7] It is essential when starting materials have Rf values very close to the product or when multiple byproducts are present.[12] Often, a combination of both is used: an initial purification by column chromatography followed by a final recrystallization to obtain highly pure crystals.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Issue Cluster 1: Recrystallization Failures
Q5: I've attempted recrystallization, but my chalcone "oils out" instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the chalcone separates from the solution as a liquid phase rather than a solid crystalline lattice.[12] This typically happens for two main reasons: the melting point of the chalcone is lower than the boiling point of the solvent, or the solution is too supersaturated with impurities.[9]
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[9][12]
-
Change Solvents: Select a solvent with a lower boiling point.[1] Alternatively, use a mixed-solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution just becomes cloudy. Then, allow it to cool slowly.[2][12]
-
Induce Nucleation: If the solution remains clear upon cooling, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[1][12]
-
Seed Crystals: If you have a small amount of pure chalcone from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]
Q6: My recrystallization yield is very low. How can I improve it?
A6: A low yield can result from several factors. The most common is using too much solvent during the dissolution step, which prevents the solution from becoming supersaturated upon cooling.[1] Washing the collected crystals with too much or with room-temperature solvent can also dissolve a significant portion of the product.
Optimization Strategies:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Always wash the filtered crystals with a small amount of ice-cold solvent.[1]
-
After the first filtration, the remaining solvent (mother liquor) can be concentrated by heating to evaporate some solvent, and then cooled again to obtain a second crop of crystals.[1]
Issue Cluster 2: Column Chromatography Challenges
Q7: My chalcone and starting materials (acetophenone/benzaldehyde) have very similar Rf values on TLC. How can I achieve separation?
A7: This is a frequent challenge, especially if the chalcone and one of the starting materials have similar polarities.[3]
Solutions:
-
Optimize the Mobile Phase: Fine-tune the solvent system. A common eluent for chalcones is a mixture of hexane and ethyl acetate.[3] If the spots are too close, try decreasing the polarity (reducing the ethyl acetate proportion) to allow for better differential interaction with the silica gel. If that doesn't work, switch to a different solvent system entirely, such as dichloromethane/hexane or toluene/ethyl acetate, which can alter the separation selectivity.[3]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient elution. Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the proportion of the polar solvent (e.g., from 0% to 10% ethyl acetate) over a large volume. This can effectively separate compounds with very close Rf values.
-
Consider a Different Stationary Phase: While silica gel is acidic and most common, some chalcones can be unstable on its surface.[6] In such cases, or for compounds with specific functional groups, using alumina (neutral, basic, or acidic) as the stationary phase can provide a different separation profile.[12]
Q8: My purified chalcone is still colored, even after column chromatography. What causes this and how can I remove the color?
A8: Persistent color is often due to highly conjugated impurities that co-elute with your product.
-
Activated Charcoal: During recrystallization, after dissolving the impure chalcone in the hot solvent, you can add a small amount of activated charcoal to the solution.[1] The charcoal adsorbs colored impurities. Heat the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or Celite® to remove the charcoal before allowing the solution to cool and crystallize.[1][5]
-
Re-purification: If the impurity is not removed by charcoal, a second column chromatography step using a different, optimized solvent system may be necessary to achieve separation.[3]
Issue Cluster 3: Product Isolation & Characterization
Q9: My final product is a sticky gum or oil after evaporating the solvent. How can I solidify it?
A9: This is a common final-step problem, often caused by residual solvent or minor, oily impurities.[3][8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an oily or gummy chalcone product.
Explanation of Steps:
-
High Vacuum: First, ensure all chromatography or recrystallization solvent is removed by placing the sample under a high vacuum for several hours.
-
Trituration: Add a small amount of a cold non-solvent in which your chalcone is insoluble but the oily impurities might be soluble (e.g., hexane).[12] Stir or scratch the mixture vigorously with a spatula. This can induce the chalcone to crash out as a solid while the impurities are washed away.[12]
-
Recrystallization: If trituration fails, attempt a systematic recrystallization as described in Q5.
-
Re-purification: As a final resort, the persistent oil may contain an impurity that requires removal by another round of column chromatography.[3] If the product remains an oil after all these steps, it may be an intrinsic property of that specific molecule.[4]
Q10: How can I separate the E (trans) and Z (cis) isomers of my chalcone?
A10: The synthetic chalcone is typically the more thermodynamically stable E (trans) isomer.[13][14] The Z (cis) isomer can sometimes form, especially upon exposure to UV light.[13] These isomers often have different biological activities, making their separation crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful technique for separating geometric isomers.[13]
-
Reversed-Phase (RP-HPLC): Using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), the less polar trans-isomer typically has a longer retention time.[13]
-
Normal-Phase (NP-HPLC): Using a polar stationary phase (like silica) and a nonpolar mobile phase (like hexane/isopropanol), the more polar cis-isomer is retained more strongly.[13]
-
-
Silver Nitrate Impregnated Silica Gel: For preparative column chromatography, silica gel impregnated with silver nitrate can sometimes be used. The silver ions can form differential π-complexes with the isomers, enabling separation.[15]
Section 3: Protocols & Methodologies
Protocol 1: Standard Recrystallization of a Chalcone from Ethanol
This protocol provides a general procedure for purifying a solid crude chalcone.[2][5]
-
Solvent Selection: Place a small amount of crude chalcone in a test tube. Add ethanol dropwise. If it dissolves at room temperature, ethanol is not a good single solvent. If it is sparingly soluble at room temperature but dissolves upon gentle heating, it is a suitable solvent.[2][12]
-
Dissolution: Place the bulk of the crude chalcone in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until it boils.[1]
-
Create a Saturated Solution: Continue adding small portions of hot ethanol until the chalcone just completely dissolves. Avoid adding excess solvent.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[1]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass and dry to a constant weight, preferably in a desiccator under vacuum.[12]
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of a chalcone mixture using a silica gel column.[3][5]
-
TLC Analysis: Determine the optimal solvent system (e.g., 8:2 hexane:ethyl acetate) that gives your chalcone an Rf value of ~0.3.[3][6]
-
Column Packing: Pack a glass chromatography column with silica gel slurry (made using the initial, nonpolar eluent like hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions in test tubes. Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Analysis: Combine the fractions that contain the pure chalcone (as determined by TLC).
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified chalcone.
General Purification Workflow Diagram:
Caption: General workflow for the purification and analysis of synthetic chalcones.
Section 4: Data & Tables for Quick Reference
Table 1: Common Solvent Systems for Chalcone Purification
| Technique | Solvent System (Nonpolar:Polar) | Polarity | Notes |
| Recrystallization | Ethanol or Methanol | High | Good for many chalcones, but some may be too soluble.[4][5] |
| Ethanol/Water | Tunable | A mixed-solvent system effective for inducing crystallization.[12] | |
| Ethyl Acetate/Hexane | Tunable | Good for chalcones with intermediate polarity. | |
| TLC / Column | Hexane / Ethyl Acetate | Low to Mid | The most common starting system. Adjust ratio from 9:1 to 1:1.[3][7] |
| Chromatography | Hexane / Dichloromethane | Low to Mid | Good for less polar chalcones. |
| Toluene / Ethyl Acetate | Mid | Offers different selectivity compared to hexane-based systems.[3] |
This guide provides a comprehensive framework for addressing the common challenges in synthetic chalcone purification. By understanding the principles behind these techniques and systematically troubleshooting issues as they arise, researchers can significantly improve the purity, yield, and reliability of their compounds.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography.
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- Benchchem. (n.d.). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- Benchchem. (n.d.). Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis.
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
- Jetir.org. (n.d.). SYNTHESIS OF CHALCONES.
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Chalcones.
- Journal of the Serbian Chemical Society. (2021). Synthesis, Characterization, Antimicrobial Evaluation and Molecular Docking studies.
- ResearchGate. (2016). What can cause the formation of oil or caramel in synthesis of chalcone?.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
- ResearchGate. (2016). How to separate E and Z isomers?.
- Wang, X., et al. (2014). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3,4-Dimethoxy-2'-hydroxychalcone in DMSO
Document ID: TSC-2026-01-DHC-DMSO Version: 1.0 Last Updated: January 10, 2026
Overview & Core Principles
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 3,4-Dimethoxy-2'-hydroxychalcone when using Dimethyl Sulfoxide (DMSO) as a solvent. Chalcones, particularly those with a 2'-hydroxyl group, are susceptible to specific degradation pathways that can compromise experimental integrity.[1][2] Understanding the underlying chemistry is paramount to generating reliable and reproducible data.
The core issue stems from the inherent chemical reactivity of the 2'-hydroxychalcone scaffold. This structure is known to undergo intramolecular cyclization to form the thermodynamically more stable flavanone isomer.[3][4][5][6] This process can be influenced by factors such as pH, temperature, and the presence of catalysts.[5][6] While DMSO is an excellent solvent for a wide range of compounds, its aprotic polar nature and potential impurities (e.g., water) can create an environment conducive to this and other degradation reactions.[7][8][9]
This document is structured to provide not just protocols, but the scientific rationale behind them, empowering users to proactively mitigate instability and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO is turning yellow/brown. What is happening? A: This is a common indicator of compound degradation. The 2'-hydroxychalcone may be cyclizing into its corresponding flavanone or undergoing oxidation.[3][10] Phenolic compounds can be susceptible to oxidation, which often results in colored byproducts. Exposure to light, air (oxygen), or trace metal impurities can accelerate this process.
Q2: I've observed a loss of biological activity from my stock solution over time. Is this related to stability in DMSO? A: Yes, this is a primary consequence of degradation. The conversion of the chalcone to a flavanone alters the core α,β-unsaturated ketone pharmacophore, which is critical for the biological activity of many chalcones.[1] Any structural change will likely alter the compound's ability to interact with its biological target, leading to diminished or altered activity.
Q3: Can I heat my DMSO solution to fully dissolve the chalcone? A: Gentle warming (e.g., 37°C water bath) for a short duration is acceptable, but prolonged or high-temperature heating should be avoided. Heat provides the activation energy needed for degradation reactions, such as cyclization, to occur more rapidly.[6]
Q4: How long can I store my this compound stock solution in DMSO? A: For maximum confidence, freshly prepared solutions are always best. However, for practical purposes, aliquoted stock solutions stored at -80°C can be considered stable for up to 6 months.[11] Solutions stored at -20°C should ideally be used within one month.[11] Avoid repeated freeze-thaw cycles.[11][12]
Q5: Are there alternatives to DMSO for this compound? A: While DMSO is often preferred for its high solubilizing power, ethanol or acetone can be considered. However, these solvents are more volatile and may not be compatible with all assay formats. If using an alternative, a new round of solubility and stability validation is essential.
Troubleshooting Guide
This section addresses specific problems, their probable causes, and actionable solutions.
Problem 1: Inconsistent or Non-Reproducible Assay Results
-
Potential Cause A: Compound Degradation. The active chalcone concentration is decreasing over time, leading to variable results between experiments run on different days.
-
Solution: Implement a rigorous stability testing protocol (see Section 4.2). Prepare fresh stock solutions for critical experiments or use aliquots from a single, validated batch that has been stored correctly at -80°C.
-
-
Potential Cause B: Compound Precipitation. The chalcone is precipitating out of the aqueous assay medium upon dilution from the DMSO stock.[13][14] This is a common issue for hydrophobic compounds.[12][13]
-
Solution: Optimize your dilution protocol. Perform serial dilutions in the final assay buffer instead of a single large dilution step.[13] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[12][13] A vehicle control with the same final DMSO concentration is mandatory.
-
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Isomerization to Flavanone. The most likely degradation product is the corresponding flavanone, formed via intramolecular Michael addition (cyclization).[4][5] This product will have the same mass as the parent chalcone but a different retention time.
-
Solution: Use LC-MS/MS for characterization. The fragmentation pattern of the chalcone and flavanone will be different, allowing for positive identification. Compare your aged sample to a "time zero" (T=0) sample and a dry powder standard.
-
Workflow for Troubleshooting Unexpected Experimental Results
Below is a logical workflow to diagnose issues with your compound.
Caption: Troubleshooting workflow for stability issues.
Validated Protocols & Best Practices
Adherence to standardized procedures is critical for ensuring the integrity of your compound solutions.
Protocol for Preparation of DMSO Stock Solutions
This protocol is designed to minimize initial degradation and contamination.
-
Preparation: Bring the vial of solid this compound and a vial of anhydrous, high-purity DMSO (≥99.9%, stored in small, single-use aliquots) to room temperature in a desiccator.
-
Weighing: Accurately weigh the required amount of the chalcone in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a sonicating water bath for 5-10 minutes. Avoid excessive heating.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or amber glass vials. The volume per aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.
-
Storage: Label the vials clearly and store them in a freezer box at -80°C, protected from light.
Table 1: Recommended Storage Conditions
| Storage Temp. | Max. Duration | Key Considerations |
| -80°C | 6 Months | Optimal for long-term storage.[11] |
| -20°C | 1 Month | Suitable for short-term use only.[11] |
| 4°C | < 24 Hours | Not recommended; for immediate use only. |
| Room Temp. | < 4 Hours | Highly discouraged; risk of rapid degradation. |
Protocol for Assessing Compound Stability in DMSO
This experiment validates the stability of your stock solution under your specific storage conditions.
-
Sample Preparation: Prepare a fresh 10 mM stock solution in anhydrous DMSO as described in Protocol 4.1.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the fresh stock, dilute it to a suitable concentration (e.g., 100 µM) with Acetonitrile/Water (1:1), and analyze via HPLC-UV or LC-MS. This is your baseline reference.
-
Storage: Store the remaining aliquots under your desired test conditions (e.g., -20°C and -80°C).
-
Time Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Analysis: Dilute and analyze the thawed samples using the exact same HPLC/LC-MS method as the T=0 sample.
-
Data Evaluation: Calculate the percentage of the parent chalcone remaining relative to the T=0 sample. A compound is generally considered stable if >95% of the parent peak area remains. Monitor for the appearance and growth of new peaks.
Proposed Degradation Pathway
The primary non-oxidative degradation pathway for 2'-hydroxychalcones is the intramolecular cyclization to a flavanone.
Caption: Primary degradation pathway of the chalcone.
References
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. (2015). [Link]
- Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. (2012). [Link]
- The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society. (2024). [Link]
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. (2009). [Link]
- How to make a stock solution of a substance in DMSO. Quora. [Link]
- Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PLoS One. (2018). [Link]
- CsOH/DMSO Promoted Reactions of Aryl Halides with Phenols: A Convenient Method for the Synthesis of Diaryl Ethers.
- Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. (2003). [Link]
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. (2020). [Link]
- Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
- On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. Physical Chemistry Chemical Physics. (2018). [Link]
- Divergent decomposition pathways of DMSO mediated by solvents and additives.
- Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. (2003). [Link]
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules. (2020). [Link]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. (2023). [Link]
- Dimethyl sulfoxide. Wikipedia. [Link]
- Acidities and hydrogen bonding of phenols in dimethyl sulfoxide. The Journal of Organic Chemistry. (1984). [Link]
- HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its bis-Mannich Derivative. The Open Medicinal Chemistry Journal. (2022). [Link]
- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents.
- DMSO Solubility Assessment for Fragment-Based Screening. Molecules. (2021). [Link]
- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
- Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. (2011). [Link]
- A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. International Food Research Journal. (2016). [Link]
- 2'-Hydroxychalcone | C15H12O2 | CID 638276. PubChem. [Link]
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. (2024). [Link]
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. (2021). [Link]
- 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship.
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- 5. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of chalcones via the Claisen-Schmidt condensation. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones? A1: The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an aromatic ketone (typically an acetophenone) that has α-hydrogens with an aromatic aldehyde that lacks α-hydrogens.[1] The reaction proceeds through an aldol condensation mechanism, followed by a dehydration step to form the final α,β-unsaturated ketone structure characteristic of chalcones.[1] While typically base-catalyzed, acid-catalyzed versions also exist.[1][3]
Q2: Why is a strong base like NaOH or KOH typically used? A2: A strong base is highly effective at deprotonating the α-carbon of the acetophenone, which generates the nucleophilic enolate required to attack the aldehyde's carbonyl carbon.[1][4] The selectivity of the Claisen-Schmidt reaction hinges on the fact that the aromatic aldehyde (e.g., benzaldehyde) has no α-hydrogens and therefore cannot enolize.[1] This prevents self-condensation of the aldehyde, which is a common issue in other aldol reactions, thereby favoring the formation of the desired chalcone product.[1]
Q3: Are there greener alternatives to traditional solvent-based synthesis? A3: Yes, several green chemistry approaches have been developed that offer significant advantages. Solvent-free "grinding" techniques, where the solid reactants are physically ground with a solid catalyst like NaOH, eliminate the need for organic solvents.[1][5][6] This method often leads to dramatically shorter reaction times, simpler workup procedures, and high product yields.[1][7] Other methods include using ultrasound or microwave irradiation to accelerate the reaction.[4]
Core Reaction Mechanism: The Claisen-Schmidt Condensation
Understanding the mechanism is critical for effective troubleshooting. The base-catalyzed reaction proceeds in distinct steps, each presenting potential failure points.
Caption: A systematic workflow for diagnosing the root cause of low chalcone yield, from reaction analysis to purification issues.
Q: My reaction has stalled. TLC analysis shows only unreacted starting materials. What's wrong?
A: This is a common issue indicating that the reaction has failed to initiate. The root cause is often related to the activation energy or the integrity of your reagents.
-
Cause 1: Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) is the engine of this reaction. If it's old, has absorbed atmospheric CO₂, or was prepared from a poor-quality solid, it will not be strong enough to deprotonate the acetophenone. [8] * Solution: Always use a freshly prepared solution of your base catalyst for optimal activity. [8]If using a solid base for grinding, ensure it has been stored in a desiccator.
-
Cause 2: Insufficient Temperature: While many chalcone syntheses proceed smoothly at room temperature, some less reactive or sterically hindered substrates require thermal energy to overcome the activation barrier. [1][7] * Solution: Monitor the reaction at room temperature for a reasonable time (e.g., 1-2 hours) via TLC. If no product formation is observed, consider gently heating the reaction to 40-50°C. [4][8]* Cause 3: Impure Starting Materials: The purity of the acetophenone and benzaldehyde derivatives is paramount. [9][10]Aldehydes, in particular, are prone to oxidation to carboxylic acids, which will quench the base catalyst.
-
Solution: If possible, distill liquid aldehydes and ketones before use. [11]Ensure solid starting materials are pure by checking their melting points. Recrystallization may be necessary. [9] Q: The reaction mixture turned dark brown/black, and I've isolated a gummy, oily product instead of crystals. What happened?
-
A: A dark color and the formation of an oil or "tar" are classic signs of side reactions and/or product decomposition, often exacerbated by harsh reaction conditions.
-
Cause 1: Excessive Temperature: High temperatures can dramatically accelerate the reaction but also promote undesirable side pathways. [8]Temperatures exceeding 65°C can lead to decomposition and polymerization, resulting in a darkened mixture and reduced yield. [8] * Solution: Perform the reaction at a lower temperature (e.g., 0-25°C) to improve selectivity and minimize side reactions. [4][11]* Cause 2: Side Reactions: Several competing reactions can occur:
-
Cannizzaro Reaction: In the presence of a strong base, the aldehyde (if it has no α-hydrogens) can disproportionate into an alcohol and a carboxylic acid, consuming your starting material. [8][11] * Michael Addition: The enolate formed can attack the α,β-unsaturated system of a newly formed chalcone molecule, leading to dimeric byproducts. [11] * Self-Condensation: The acetophenone can react with itself in an aldol condensation. [1][11] * Solution: Use a slight excess (e.g., 1.1 equivalents) of the benzaldehyde derivative to ensure the more valuable acetophenone is fully consumed. [4]Lowering the reaction temperature can often suppress the Michael addition. [11]Careful control over the amount of base is also critical.
-
Q: I'm working with hydroxylated starting materials (e.g., hydroxyacetophenone), and my yield is extremely low.
A: The presence of acidic phenolic hydroxyl groups complicates the standard Claisen-Schmidt condensation because they can be deprotonated by the strong base catalyst.
-
Cause: Competing Acid-Base Reaction: Strong bases like NaOH or KOH can ionize the hydroxyl groups, which can inhibit the desired enolate formation or lead to other unwanted reactions. [11]This is a primary reason for low yields when synthesizing polyhydroxy chalcones. [4] * Solution 1 (Weaker Base): Switch to a milder base. For substrates with multiple hydroxyl groups, a weaker base like piperidine can be more effective. [10][11] * Solution 2 (Protecting Groups): For complex syntheses, protecting the hydroxyl groups (e.g., as methoxymethyl (MOM) ethers) before the condensation is a robust strategy. The protecting groups can be removed in a subsequent step after the chalcone backbone has been formed. [4] Q: My TLC shows a clean conversion to the product, but my final isolated yield after workup is poor.
A: This points to problems during the product isolation and purification stages.
-
Cause 1: Incomplete Precipitation: During the workup, the reaction mixture is typically poured into cold water or an ice/acid mixture to precipitate the crude chalcone. [8]If the product has some water solubility or if insufficient time is allowed, precipitation will be incomplete.
-
Solution: Pour the reaction mixture into a vigorously stirred beaker of ice-cold water. If acidifying, use dilute HCl and check the pH to ensure it is neutral or slightly acidic. Allow the mixture to stand in an ice bath for an extended period (e.g., 30 minutes) to maximize precipitation.
-
-
Cause 2: Loss During Recrystallization: Recrystallization is essential for purity but can be a major source of yield loss if not performed correctly. Using too much solvent or choosing a solvent in which the product is too soluble at room temperature are common errors.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath to induce crystallization. Wash the filtered crystals with a small amount of cold recrystallization solvent. [10]
-
Comparative Data on Reaction Methodologies
| Method | Catalyst | Temperature | Typical Time | Solvent | Avg. Yield (%) | Reference(s) |
| Conventional Stirring | NaOH / KOH | Room Temp | 2-24 hours | Ethanol | 58-89% | [8] |
| Reflux | NaOH / KOH | Reflux (e.g., ~78°C) | 5-8 hours | Ethanol | Varies (up to 90%) | [5][8] |
| Solvent-Free Grinding | Solid NaOH / KOH | Ambient | 10-50 minutes | None | 65-95% | [5][6][7] |
| Ultrasound-Assisted | KOH | 70-80°C | 6-8 hours | Methanol/Water | ~40-60% | [8] |
| Micellar Catalysis | Various Bases | Room Temp | 24 hours | Water with Surfactant | 56-70% | [8] |
Detailed Experimental Protocols
Protocol 1: Classic Synthesis via Conventional Stirring
This is a standard, widely-used method for preparing chalcones in a laboratory setting.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (10 mmol, 1.0 eq.) in ethanol (20-30 mL).
-
Aldehyde Addition: To the stirring solution, add the substituted aromatic aldehyde (10 mmol, 1.0 eq.) at room temperature.
-
Catalyst Addition: Slowly, add an aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise to the reaction mixture until the solution becomes cloudy or a precipitate begins to form.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC every 30-60 minutes. [8]The reaction is complete when the spot corresponding to the limiting starting material (usually the acetophenone) is no longer visible. This can take anywhere from 2 to 24 hours depending on the substrates. [12]5. Workup: Once complete, pour the reaction mixture into a beaker containing crushed ice (~100 g). [12]If a strong base was used, neutralize the mixture with dilute HCl until it is pH ~7.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally friendly alternative avoids organic solvents and significantly reduces reaction time. [5][7]
-
Preparation: In a porcelain mortar, add the substituted acetophenone (5 mmol, 1.0 eq.) and the solid base catalyst (e.g., one pellet of NaOH or an equivalent amount of powdered KOH). [6]2. Grinding (Step 1): Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture may become pasty.
-
Aldehyde Addition: Add the substituted benzaldehyde (5 mmol, 1.0 eq.) to the mortar. [5]4. Grinding (Step 2): Continue to grind the mixture. The reaction is often accompanied by a change in color and the formation of a solid mass. Grind for an additional 10-20 minutes. [5][6]5. Workup: Add cold water to the mortar and break up the solid product.
-
Isolation: Transfer the slurry to a Buchner funnel and collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove the base catalyst and any unreacted starting materials. [6]7. Purification: The product obtained from this method is often of high purity. [6]If necessary, it can be further purified by recrystallization from 95% ethanol. [6]
References
- Setyaningrum, T. P., Sitompul, E. M., Zulhipri, Z., Kurniadewi, F., & Dianhar, H. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
- AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method.
- Lert-Itthiporn, W., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
- Honkisz-Orzechowska, E., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- ResearchGate. (2024). How to improve the yield of chalcone synthesis?.
- JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research.
- Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education.
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- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Claisen-Schmidt Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Self-Condensation
The Claisen-Schmidt reaction, a cornerstone of carbon-carbon bond formation, is invaluable for the synthesis of α,β-unsaturated ketones, including chalcones, which are pivotal intermediates in the development of flavonoids and other pharmacologically active compounds.[1] However, the success of this crossed aldol condensation is often hampered by the formation of undesired self-condensation byproducts.[2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of the Claisen-Schmidt reaction and minimize self-condensation, thereby improving your reaction yields and product purity.
Troubleshooting Guide: Tackling Self-Condensation Head-On
This section addresses specific issues you might encounter during your Claisen-Schmidt condensation experiments in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of self-condensation product from my ketone. How can I prevent this?
Answer: The self-condensation of the enolizable ketone is a common side reaction in Claisen-Schmidt condensations. The key to minimizing this is to control the formation and subsequent reaction of the ketone enolate. Here are several strategies you can employ:
-
Slow Addition of the Ketone: A highly effective technique is to add the enolizable ketone slowly to the reaction mixture containing the base and the non-enolizable aldehyde.[3][4] This maintains a low concentration of the ketone enolate at any given time, making it more likely to react with the more electrophilic aldehyde present in higher concentration, rather than another molecule of the ketone.
-
Control of Stoichiometry: Using a slight excess of the aldehyde can shift the equilibrium towards the desired cross-condensation product.[3] This ensures that the ketone enolate has a higher probability of reacting with the aldehyde. In some cases, a large excess of the ketone (acting as both reactant and solvent) can also be effective in preventing self-condensation of the aldehyde.[5]
-
Choice of Base and Reaction Conditions: The strength and concentration of the base are critical. A base that is too strong or too concentrated can lead to a rapid buildup of the ketone enolate, increasing the likelihood of self-condensation. Consider using a milder base or a catalytic amount of a strong base to control the rate of enolate formation.[3][4] Solvent-free conditions, such as grinding the reactants with a solid base like sodium hydroxide, have been shown to improve yields and reduce side reactions in some cases.[6][7]
-
Temperature Control: Lowering the reaction temperature can help to control the rate of the reaction and minimize the formation of side products.[4] While higher temperatures can favor the dehydration step to form the final α,β-unsaturated ketone, they can also accelerate the rate of self-condensation.[1]
Question 2: I'm observing self-condensation of my aldehyde. What's going wrong?
Answer: Self-condensation of the aldehyde partner in a Claisen-Schmidt reaction is a clear indication that you are using an aldehyde with α-hydrogens. The Claisen-Schmidt reaction is specifically defined as the reaction between a carbonyl compound with α-hydrogens (usually a ketone or another aldehyde) and an aromatic carbonyl compound that lacks α-hydrogens.[7][8]
-
Use a Non-Enolizable Aldehyde: The most effective way to completely prevent aldehyde self-condensation is to use an aldehyde that does not have any α-hydrogens.[3][9][10] Aromatic aldehydes like benzaldehyde are ideal for this purpose as they can only act as the electrophile in the reaction.[3][11]
Question 3: My reaction is very slow, and I'm still getting byproducts. How can I increase the reaction rate without promoting self-condensation?
Answer: Balancing reaction rate and selectivity is a common challenge. Here's how you can approach this:
-
Catalyst Optimization: While a milder base is often recommended to control side reactions, if your reaction is too slow, you may need to reconsider your catalyst. Heterogeneous catalysts, such as hydrotalcites or nanocrystalline metal oxides, can offer a more controlled reaction environment, potentially increasing the rate of the desired reaction while suppressing side reactions.[3][12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a simple and direct method for Claisen-Schmidt reactions, often leading to shorter reaction times and good yields without the formation of self-condensation products.[5]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like THF or diethyl ether are commonly used to prevent the protonation of the enolate.[2] Polar aprotic solvents such as DMF or DMSO can sometimes enhance the reaction rate.[2]
Visualizing Reaction Pathways
The following diagram illustrates the desired Claisen-Schmidt reaction pathway versus the competing self-condensation pathways of the ketone and an enolizable aldehyde.
Caption: Desired cross-condensation vs. ketone self-condensation.
Experimental Protocol Workflow
This workflow provides a step-by-step decision-making process for setting up a Claisen-Schmidt reaction to minimize self-condensation.
Caption: Decision workflow for minimizing self-condensation.
Summary of Key Experimental Parameters
The following table summarizes the impact of various experimental parameters on the Claisen-Schmidt reaction outcome, with a focus on minimizing self-condensation.
| Parameter | Recommendation for Minimizing Self-Condensation | Rationale |
| Aldehyde Choice | Use a non-enolizable aldehyde (e.g., aromatic aldehyde).[3][9][10] | Prevents self-condensation of the aldehyde.[3][9] |
| Method of Addition | Slowly add the enolizable ketone to the aldehyde and base mixture.[3][4] | Keeps the enolate concentration low, favoring cross-condensation.[3] |
| Stoichiometry | Use a slight excess of the non-enolizable aldehyde.[3] | Increases the probability of the enolate reacting with the aldehyde. |
| Base | Use a mild base or a catalytic amount of a strong base.[3][4] | Controls the rate of enolate formation, reducing self-condensation. |
| Temperature | Lower the reaction temperature.[4] | Slows down the rate of competing side reactions. |
| Solvent | Use an appropriate solvent that dissolves all reactants.[1] | Proper solvation is crucial for reaction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an aldol condensation and a Claisen-Schmidt condensation?
A: The Claisen-Schmidt condensation is a specific type of crossed or mixed aldol condensation.[7][9] The key distinction is that the Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone that has α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[7][8] This strategic choice of reactants simplifies the reaction, as the non-enolizable aromatic carbonyl can only act as the electrophile, thus reducing the number of possible products.[9][14]
Q2: Can I use an acid catalyst for a Claisen-Schmidt reaction?
A: While base catalysis is more common, acid-catalyzed Claisen-Schmidt condensations are also possible.[1][11] In an acid-catalyzed reaction, the mechanism involves the formation of an enol from the ketone, which then acts as the nucleophile.[15] However, base-catalyzed reactions are often preferred as they can offer higher yields and purity, avoiding potential side reactions like Friedel-Crafts type reactions that can occur under acidic conditions with aromatic substrates.[16]
Q3: Besides self-condensation, what are other common side reactions I should be aware of?
A: Two other common side reactions in Claisen-Schmidt condensations are:
-
Cannizzaro Reaction: This can occur when using a non-enolizable aldehyde (like benzaldehyde) under strongly basic conditions.[3][4] The aldehyde undergoes a disproportionation reaction to form a corresponding alcohol and a carboxylic acid.[3][17] To avoid this, use a milder base or optimize the base concentration.[3][4]
-
Michael Addition: The α,β-unsaturated ketone product of the Claisen-Schmidt reaction is a Michael acceptor. It can react with another molecule of the enolate, leading to the formation of byproducts.[4] This can often be minimized by controlling the reaction time and temperature, or by using a solvent system that causes the desired product to precipitate out of the solution as it forms.[4]
Q4: Why are aldehydes generally more reactive than ketones as electrophiles in this reaction?
A: Aldehydes are typically more reactive electrophiles than ketones for two main reasons:
-
Steric Hindrance: Aldehydes are less sterically hindered than ketones because they have a small hydrogen atom attached to the carbonyl carbon, whereas ketones have two bulkier alkyl or aryl groups.[18][19] This makes the carbonyl carbon of an aldehyde more accessible to nucleophilic attack.
-
Electronic Effects: The carbonyl carbon in an aldehyde generally has a greater partial positive charge compared to a ketone.[18][19] This is because aldehydes have only one electron-donating alkyl group, while ketones have two, which help to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic.[18]
References
- Technical Support Center: Claisen-Schmidt Reaction Optimization - Benchchem. (n.d.).
- Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? - Quora. (2019, March 17).
- Technical Support Center: Minimizing By-product Formation in Claisen-Schmidt Condensation - Benchchem. (n.d.).
- 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction - Chemistry LibreTexts. (2019, June 5).
- Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation - JoVE. (2023, April 30).
- 23.5: Mixed Aldol Reactions - Chemistry LibreTexts. (2023, January 28).
- 3.5 Claisen condensation - Organic Chemistry II - Fiveable. (n.d.).
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.).
- Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar. (1995).
- Reaction Mechanism of Claisen condensation - Physics Wallah. (n.d.).
- AROMATIC ALDEHYDES AND KETONS - eGyanKosh. (n.d.).
- Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society - ACS Fall 2025. (n.d.).
- Can anyone suggest a suitable method for the Claisen condensation? - ResearchGate. (2014, September 17).
- An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC - NIH. (n.d.).
- Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. - ResearchGate. (n.d.).
- Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. (n.d.).
- Claisen Condensation Mechanism - BYJU'S. (n.d.).
- Claisen-Schmidt Condensation. (n.d.).
- Claisen Condensation Mechanism: Steps, Example & Tips - Vedantu. (n.d.).
- Aldol reaction - Wikipedia. (n.d.).
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones - Benchchem. (n.d.).
- Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson. (n.d.).
- Claisen–Schmidt condensation - Wikipedia. (n.d.).
- Claisen Condensation Reaction Mechanism - Chemistry Steps. (n.d.).
- Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction - JoVE. (2023, April 30).
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14).
- Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.).
- Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem. (n.d.).
- Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22).
- Which are more reactive, alkyl ketones or aromatic aldehydes? - Quora. (2017, May 17).
- Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12. (2017, November 15).
- Claisen & Claisen-Schmidt Condensation: Mechanisms | Chemca. (n.d.).
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- 19. quora.com [quora.com]
Technical Support Center: Catalyst Effects in Claisen-Schmidt Condensation of Chalcones
Introduction: Navigating the Catalytic Landscape of Chalcone Synthesis
Chalcones, characterized by their α,β-unsaturated ketone core linking two aromatic rings, are pivotal precursors in flavonoid biosynthesis and serve as versatile scaffolds in medicinal chemistry.[1] Their broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—stems from this reactive carbonyl system.[2] The Claisen-Schmidt condensation remains the most prevalent and efficient method for their synthesis, typically involving a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde lacking α-hydrogens.[1][2]
The choice of catalyst is the most critical parameter in this reaction, profoundly influencing yield, reaction rate, and the formation of side products. This guide provides an in-depth, troubleshooting-focused resource for researchers to navigate the complexities of catalyst selection and optimization in Claisen-Schmidt condensations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common experimental challenges in a direct question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Chalcone
Question: My reaction is yielding very little or no chalcone product. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent issue stemming from several catalyst-related factors.
-
Catalyst Inactivity or Inappropriateness:
-
Cause: Solid base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can react with atmospheric carbon dioxide to form an inactive carbonate layer on their surface.[3] Similarly, using a catalyst that is too harsh can promote side reactions over the desired condensation.[3][4]
-
Solution: Always use a fresh, high-purity catalyst.[3] If standard strong bases (NaOH, KOH) are failing, consider screening milder catalysts. For substrates with sensitive functional groups, such as hydroxyl groups, weaker bases like piperidine or even acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) may prevent unwanted side reactions and improve yields.[3][4][5]
-
-
Insufficient Catalyst Loading:
-
Cause: The molar percentage of the catalyst is a critical parameter. Too little catalyst will result in an incomplete or stalled reaction.
-
Solution: The optimal catalyst loading should be determined experimentally. While many solution-phase reactions use catalytic amounts, some solvent-free methods have shown high efficacy with 20 mol% of solid NaOH.[3][6] Start with a literature-precedented value and perform small-scale optimizations.
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature plays a dual role. While heat can drive the final dehydration step to form the chalcone, excessive heat can lead to polymerization and decomposition, especially of the aldehyde.[3][7]
-
Solution: Most Claisen-Schmidt reactions proceed efficiently at room temperature.[3] If the reaction is sluggish (monitored by Thin Layer Chromatography - TLC), gentle heating (40-50 °C) may be beneficial.[8] Conversely, if byproduct formation is observed, cooling the reaction in an ice bath may be necessary to control the reaction rate.[3]
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My TLC analysis shows multiple spots, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is typically due to competing side reactions, which are highly dependent on the catalyst and conditions.
-
Michael Addition:
-
Cause: The enolate formed from the ketone can act as a nucleophile and attack the α,β-unsaturated system of the newly formed chalcone product. This is more common with strong bases and prolonged reaction times.[4]
-
Solution: Reduce the concentration of the base catalyst or switch to a milder base. Lowering the reaction temperature can also significantly minimize this side reaction.[4]
-
-
Cannizzaro Reaction:
-
Cause: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[4] This consumes the aldehyde, reducing the chalcone yield.
-
Solution: This is a classic issue with strong bases. Using a weaker base or an acid catalyst can completely circumvent this side reaction.[9]
-
-
Self-Condensation of Ketone:
-
Cause: The ketone enolate can react with another molecule of the ketone (an aldol condensation).[4]
-
Solution: This is controlled by reaction kinetics. A slow, controlled addition of the ketone to the mixture of aldehyde and catalyst can minimize its self-condensation.[4] Using a slight excess of the aldehyde can also favor the desired crossed condensation.
-
-
Incomplete Dehydration:
-
Cause: The initial aldol adduct (a β-hydroxy ketone) may not fully dehydrate to form the final chalcone.[4] This is often seen as a separate spot on TLC.
-
Solution: Dehydration is often favored by heating. If the aldol adduct is the major product at room temperature, gently warming the reaction mixture can drive the elimination of water.[7] Acid catalysts are also very effective at promoting dehydration.
-
Issue 3: Reaction Mixture Darkens or Forms Tar
Question: My reaction mixture has turned dark brown or black, and I'm struggling to isolate a solid product. What's happening?
Answer: Dark coloration and tar formation are indicative of polymerization or decomposition of the starting materials or product.[3]
-
Cause: This is typically a result of overly harsh reaction conditions, such as high concentrations of a strong base or excessively high temperatures.[3] Aldehydes are particularly susceptible to polymerization under these conditions.
-
Solution:
-
Reduce Temperature: Immediately cool the reaction. Many successful protocols maintain the temperature below 25°C, especially during the addition of the base.[1]
-
Lower Catalyst Concentration: Use a more dilute solution of the base catalyst.
-
Controlled Addition: Add the catalyst solution dropwise to the mixture of aldehyde and ketone while stirring vigorously in an ice bath.[1]
-
Consider Milder Catalysts: If tarring persists, switch to a weaker base (e.g., K₂CO₃) or explore heterogeneous catalysts which often offer milder reaction conditions.[8][10]
-
Catalyst Selection and Performance
The choice between a homogeneous base, an acid, or a heterogeneous catalyst depends on the substrate, desired reaction conditions, and environmental considerations.
Data Presentation: Catalyst Performance Comparison
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Yield Range (%) | Reference(s) |
| Homogeneous Base | NaOH, KOH | Ethanol/Water, Room Temp | Inexpensive, fast reactions, widely applicable. | Prone to side reactions (Cannizzaro, Michael), difficult for sensitive substrates, workup required. | 40-98 | [1][3][6] |
| Homogeneous Acid | HCl, p-TSA, BF₃·Et₂O | Ethanol, Solvent-free | Promotes dehydration, avoids base-sensitive side reactions. | Can cause Friedel-Crafts type side reactions with the aromatic rings, corrosive. | 85-94 | [5][11][12] |
| Heterogeneous Base | Mg-Al Hydrotalcites | Toluene, Methanol | Milder conditions, easy separation, reusable, reduced side reactions. | Can be less active than homogeneous bases, may require higher temperatures. | 60-95 | [10][13] |
| Heterogeneous Acid | Silica-H₂SO₄, Ionic Liquids | Solvent-free | High yields, clean reactions, reusable, environmentally friendly. | Catalyst preparation can be complex, may have lower turnover frequencies. | 85-98 | [9][14][15] |
| Phase Transfer | Cinchona Alkaloids | Biphasic systems | Useful for asymmetric synthesis, can improve yields in multiphase systems. | Catalyst can be expensive, optimization required. | >90 (in specific cases) | [16] |
Experimental Protocols & Methodologies
Protocol 1: Classic Base-Catalyzed Synthesis (NaOH in Ethanol)
This is a standard, widely-used method for robust chalcone synthesis.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq, e.g., 10 mmol) and the substituted benzaldehyde (1.0 eq, e.g., 10 mmol) in 30-50 mL of 95% ethanol.
-
Cooling: Place the flask in an ice bath and stir the mixture with a magnetic stir bar.
-
Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water). Add this solution dropwise to the stirred ethanolic mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[1]
-
Reaction: After addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress via TLC.[1] The formation of a precipitate is often indicative of product formation.
-
Isolation: Pour the reaction mixture into a beaker containing ~200 g of crushed ice. Slowly acidify with dilute HCl until the solution is neutral (pH ~7). This will precipitate the crude chalcone.[1]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water until the filtrate is neutral, followed by a small amount of cold ethanol to remove impurities.[2][3] The product can be further purified by recrystallization from ethanol.
Protocol 2: Green Chemistry Approach (Solvent-Free Grinding)
This method aligns with green chemistry principles by eliminating organic solvents, often resulting in shorter reaction times and simpler workups.[3][8]
-
Preparation: In a ceramic mortar, combine the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq).
-
Catalyst Addition: Add powdered solid NaOH or KOH (e.g., 20 mol%).[3][6]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will typically form a thick, colored paste and may solidify.[1][2]
-
Isolation: Add cold water to the mortar and continue to grind to break up the solid mass and dissolve the catalyst.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[8] The resulting product is often of high purity but can be recrystallized from ethanol if necessary.[3]
Visualizing the Mechanism and Workflow
Base-Catalyzed Claisen-Schmidt Mechanism
The reaction proceeds via a three-step mechanism: enolate formation, nucleophilic attack, and dehydration.[1]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Chang, K.-L. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- BenchChem. (2025).
- BenchChem. (2025).
- Sultan, A., Raza, A. R., Abbas, M., Khan, K. M., & Tahir, M. N. (2013). Evaluation of silica-H2SO4 as an efficient heterogeneous catalyst for the synthesis of chalcones. Molecules, 18(8), 10081–10094.
- Quora. (2019).
- Al-Suhaimi, E. A., El-Shazly, M., & Abdel-daii, M. (2022).
- BenchChem. (2025). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
- Cativiela, C., Fraile, J. M., García, J. I., Mayoral, J. A., Pires, E., & Royo, A. J. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9837–9848.
- Cativiela, C., Fraile, J. M., García, J. I., Mayoral, J. A., Pires, E., & Royo, A. J. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 5(33), 20974–20985.
- Kamal, A., Reddy, K. S., Kumar, K. R., & Himabindu, V. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744–27770.
- Pérez-Ramírez, J., Abelló, S., & Verboekend, D. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- Hasaninejad, A., Zare, A., & Balooty, L. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. E-Journal of Chemistry, 9(4), 1733–1740.
- Guo, M., Li, X., & Wang, J. (2008). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids.
- Pavel, C. C., Vlase, T., Vlase, G., & Danciu, V. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
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Technical Support Center: Solvent Selection for Recrystallization of 3,4-Dimethoxy-2'-hydroxychalcone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3,4-Dimethoxy-2'-hydroxychalcone via recrystallization. We will explore the fundamental principles of solvent selection, troubleshoot common issues, and provide a detailed experimental protocol to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the recrystallization of this compound, providing expert insights and actionable solutions.
Q1: What are the key principles for selecting an ideal recrystallization solvent?
The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for the compound of interest, in this case, this compound. This means the chalcone should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities.[3]
Key characteristics of an ideal solvent include:
-
High solvency at elevated temperatures: The solvent must completely dissolve the crude product when heated.[4]
-
Low solvency at low temperatures: Upon cooling, the solvent's ability to dissolve the chalcone should decrease significantly, promoting crystal formation.[4]
-
Chemical inertness: The solvent should not react with the chalcone.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]
-
Boiling Point vs. Melting Point: Ideally, the solvent's boiling point should be lower than the melting point of the chalcone (113-115°C) to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[3][5][6]
Q2: What is the recommended starting solvent for recrystallizing this compound?
For chalcones, ethanol (95% or absolute) is an excellent and commonly recommended starting solvent.[2][7][8] It often provides the desired solubility profile for this class of compounds.[1][9] Given that this compound is a phenolic compound, polar protic solvents like ethanol are generally a good choice.
If a single solvent proves inadequate, a mixed-solvent system, such as ethanol-water , is a highly effective alternative.[1][9] In this system, the chalcone is dissolved in the "good" solvent (ethanol) in which it is highly soluble, and the "poor" solvent (water), in which it is insoluble, is added to induce crystallization.[4]
Q3: My chalcone has "oiled out" during cooling instead of forming crystals. What causes this and how can I resolve it?
"Oiling out" is a common issue where the compound separates as a liquid instead of a solid.[9] This typically occurs for two main reasons:
-
High Supersaturation: The solution is too concentrated, causing the chalcone to precipitate out of solution too rapidly for an ordered crystal lattice to form.
-
Melting Point Depression: The melting point of the chalcone (113-115°C) is lower than the boiling point of the chosen solvent, or significant impurities are present, depressing the melting point.[3][9]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool more slowly.[3]
-
Change Solvents: Select a solvent with a lower boiling point.[3][9] For example, if you are using a high-boiling point alcohol, switch to ethanol (boiling point ~78°C).
-
Slow Cooling: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling.[9]
Q4: No crystals have formed even after the solution has cooled completely. What should I do?
The absence of crystal formation usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[3][10]
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the chalcone. Once a small amount of solid begins to form or the solution becomes slightly cloudy, allow it to cool again.[3][9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][9]
-
Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution. This seed crystal will act as a template for further crystallization.[3]
-
Q5: My final yield of purified crystals is very low. How can I maximize my recovery?
A low yield can be frustrating and is often traced back to procedural steps.[3]
Optimization Strategies:
-
Minimize Dissolution Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. A warmer solvent will redissolve some of your purified product.[3]
-
Second Crop of Crystals: The remaining solution after the first filtration (the mother liquor) can be concentrated by boiling off some of the solvent to yield a second, albeit usually less pure, crop of crystals.[3]
Q6: Are there any specific considerations for a phenolic compound like this chalcone?
Yes. When purifying phenolic compounds, the use of activated charcoal for decolorization should be approached with caution. Some grades of charcoal contain ferric ions, which can form colored complexes with phenolic hydroxyl groups upon heating, thereby introducing impurities instead of removing them.[4] If your solution is highly colored and you suspect impurities, it is often better to proceed with the recrystallization and, if necessary, perform a second recrystallization or use column chromatography for further purification.[5][11]
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: A flowchart illustrating the decision-making process for selecting a recrystallization solvent.
Quantitative Data: Solvent Properties
The table below summarizes the properties of common laboratory solvents that can be considered for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Ethanol | 78 | 24.5 | Highly Recommended. Often ideal for chalcones. Its boiling point is well below the chalcone's melting point.[2][7] |
| Methanol | 65 | 32.7 | A good alternative to ethanol with a lower boiling point. May show higher solubility at room temperature, potentially reducing yield. |
| Isopropanol | 82 | 18.3 | Another potential alcohol solvent. Similar properties to ethanol. |
| Ethyl Acetate | 77 | 6.0 | The chalcone is slightly soluble in ethyl acetate.[6][12] Could be a component in a mixed-solvent system with a non-polar solvent like hexane.[3] |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. May be too effective a solvent, leading to poor recovery.[9] |
| Hexane | 69 | 1.9 | A non-polar solvent. The chalcone is likely insoluble. Can be used as the "poor" solvent in a mixed-solvent system or for washing the crude solid (trituration) to remove non-polar impurities.[9] |
| Water | 100 | 80.1 | The chalcone is insoluble in water.[13] Ideal as an anti-solvent in a mixed-solvent system with an alcohol. |
Detailed Experimental Protocol: Recrystallization from an Ethanol-Water System
This protocol details the purification of this compound using a mixed-solvent system, a robust method when a single solvent is not ideal.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the chalcone is completely dissolved.[3] It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated.[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid).[9] This cloudiness indicates that the solution is saturated and on the verge of crystallization.
-
Re-dissolution and Cooling: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[9] Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14]
-
Inducing Full Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (a mixture of ethanol and water in the same proportion as the final recrystallization mixture is ideal) to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[9]
-
Purity Assessment: The purity of the recrystallized this compound can be confirmed by measuring its melting point (expected: 113-115°C) and by techniques such as Thin-Layer Chromatography (TLC) or NMR spectroscopy.[3][5]
References
- Technical Support Center: Purific
- Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystalliz
- Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystalliz
- Recrystallization. University of Babylon, College of Pharmacy.
- Technical Support Center: Improving Crystallization of Crude Chalcone Product. Benchchem.
- An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. Benchchem.
- Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. Benchchem.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
- This compound CAS#: 19152-36-4. ChemicalBook.
- This compound. ChemBK.
- Why is it important to recrystallize the Chalcone before proceeding with the hydrogen
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacet
- Chalcone recrystalliz
- This compound|CAS 19152-36-4. Benchchem.
- Chalcone Synthesis. Reddit.
- 3,4-Dimethoxychalcone solubility issues and solutions. Benchchem.
- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization.
- Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
- Optimizing reaction conditions for 3,4-Dimethoxychalcone synthesis. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A.
- recrystallization-2.doc.pdf.
- An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone. Benchchem.
- Chalcones: Synthetic Chemistry Follows Where N
- Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Benchchem.
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 3,4-Dimethoxy-2'-hydroxychalcone
Welcome to the technical support center for 3,4-Dimethoxy-2'-hydroxychalcone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the compound's solubility during in vitro experiments. As a synthetic chalcone derivative with significant interest in medicinal chemistry for its antioxidant and anti-inflammatory properties, ensuring its proper solubilization is paramount for obtaining accurate and reproducible experimental results.[1][2]
Understanding the Core Challenge: The Hydrophobic Nature of Chalcones
This compound, like most chalcones, possesses a chemical structure defined by two aromatic rings connected by an α,β-unsaturated carbonyl system.[2][3] This structure is predominantly non-polar, or hydrophobic, leading to inherently low solubility in aqueous environments such as cell culture media and biological buffers.[3] This physicochemical property is the primary source of many experimental challenges.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2][4] |
| Molecular Weight | 284.31 g/mol | [1][4][5] |
| Appearance | Yellow to Orange Solid | [5][6] |
| Melting Point | 113 - 115°C | [1][5][6] |
| Predicted pKa | 7.67 ± 0.30 | [6] |
| Qualitative Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [5][6] |
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility-related issues.
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?
A1: This is a classic phenomenon known as "crashing out" or "solvent shock."[7] It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous medium. When the concentrated stock is rapidly diluted, the solvent environment changes drastically from organic to aqueous, causing the hydrophobic compound to aggregate and precipitate before it can be properly dispersed.[7][8]
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this chalcone for in vitro use.[3][9] It is a powerful aprotic solvent that is miscible with water and can dissolve a wide range of polar and nonpolar compounds.[9][10] However, it is not inert and can have biological effects on its own.[11][12]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is highly cell-line specific. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% , with many researchers aiming for ≤0.1% to minimize solvent-induced artifacts.[3][10][12] Concentrations above 1% are often toxic and can induce significant changes in cell proliferation, function, and even apoptosis.[10][12][13] It is imperative to perform a vehicle control experiment (media with the same final DMSO concentration as your test samples but without the chalcone) to assess the baseline effect of the solvent on your specific cells.[3]
| Final DMSO Concentration | General Cellular Response | Recommendations |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive cells and long-term exposure studies.[12] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many assays, but validation is required.[12][13] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Not recommended unless absolutely necessary and for short exposure times.[10][12] |
Q4: My media with the chalcone looks fine at first, but I see a precipitate after several hours or a day in the incubator. What is happening?
A4: This is known as delayed precipitation. Several factors could be at play:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.[7]
-
Temperature Changes: If you prepare the media and store it at 4°C before use, the compound's solubility decreases at lower temperatures. Even if it redissolves at 37°C, it may not be stable in solution long-term.[8]
-
Media pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic).[7][8] Since this chalcone has a hydroxyl group, its solubility can be pH-dependent, and a shift in pH could reduce its solubility.[14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Foundational Technique - Stock Solution & Dilution
The most common source of error is improper stock preparation and dilution. Mastering this is the first and most critical step.
-
Select a Solvent: Use high-purity, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), so use a fresh, unopened bottle or one that has been properly stored to prevent water absorption that can lower its solvating power.[12]
-
Calculation: Accurately weigh the this compound powder and calculate the volume of DMSO needed to achieve a desired high concentration (e.g., 10-50 mM). A higher stock concentration minimizes the volume added to your media, keeping the final DMSO concentration low.
-
Dissolution: Add the DMSO to the powder. Vortex vigorously for 1-2 minutes.
-
Gentle Warming & Sonication: If particulates remain, warm the solution briefly in a 37°C water bath and sonicate for 10-15 minutes.[15] This provides the energy needed to break the crystal lattice.
-
Visual Confirmation: Ensure the stock solution is completely clear and free of any visible particles before storing.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
This protocol minimizes the rapid solvent polarity shift that causes precipitation.
-
Pre-warm Media: Always use complete cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold media significantly decreases solubility.[8]
-
Create an Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute your concentrated stock solution into a small volume of pre-warmed media to create an intermediate stock.
-
Add Dropwise with Agitation: Add the stock solution (or intermediate dilution) drop-by-drop to the final volume of pre-warmed media while gently swirling or vortexing the media.[7][8] This ensures the compound disperses quickly into the larger volume rather than forming localized, supersaturated pockets that lead to precipitation.
-
Immediate Use: Use the freshly prepared media immediately for your experiment.
Guide 2: Determining the Maximum Soluble Concentration
Before starting a large experiment, it is crucial to determine the practical solubility limit of the chalcone in your specific cell culture medium.
-
Prepare Dilution Series: Prepare a series of dilutions of your DMSO stock solution directly into your complete, pre-warmed cell culture medium. A common approach is a two-fold serial dilution starting from a concentration higher than your intended maximum experimental dose.
-
Immediate Inspection: Immediately after preparation, visually inspect each dilution against a dark background. Look for any signs of precipitation, such as cloudiness, a fine suspension, or visible crystals.
-
Incubation: Incubate the tubes at 37°C in a CO₂ incubator for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).[8]
-
Final Inspection: After incubation, inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Guide 3: Advanced Solubilization Strategies
If you require a higher concentration than achievable with DMSO alone, consider these advanced formulation strategies.[16][17]
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate hydrophobic molecules like chalcones, forming an "inclusion complex" that is water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for in vitro studies.[3][19]
This protocol helps determine how effectively HP-β-CD can increase the chalcone's solubility.
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20 mM) in your basal medium or buffer (e.g., PBS).
-
Add Excess Chalcone: Add an excess amount of solid this compound powder to each CD solution. Ensure enough solid is present that some will remain undissolved.
-
Equilibrate: Tightly seal the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Filter: Centrifuge the tubes to pellet the undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantify: Measure the concentration of the dissolved chalcone in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot and Analyze: Plot the concentration of the dissolved chalcone (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show the extent of solubility enhancement.
Mechanism: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles.[23][24] The hydrophobic cores of these micelles can entrap insoluble compounds, allowing them to be dispersed in aqueous solutions.[25] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays but must be tested for cell-type specific toxicity.[26]
Decision-Making Workflow for Solubility Issues
This workflow provides a logical path to diagnose and solve precipitation problems encountered during your experiments.
Caption: A decision tree for troubleshooting chalcone solubility issues.
References
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- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
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- National Center for Biotechnology Information. A recent overview of surfactant–drug interactions and their importance. PMC, NIH.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH.
- alliedacademies.org. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
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- Journal of Biotech Research. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
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- Rai University. BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION.
- National Center for Biotechnology Information. Chalcone: A Privileged Structure in Medicinal Chemistry. PMC, NIH.
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
- MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- pubs.rsc.org. Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions.
- National Center for Biotechnology Information. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. PMC, NIH.
- ACS Publications. 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties.
- ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?
- Liberty University. Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications.
- PubMed. Cyclodextrins for drug delivery.
- MDPI. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria.
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- ResearchGate. (PDF) Chalcones: A Solubility Study at Different Temperatures.
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- ResearchGate. (PDF) Cyclodextrins for drug delivery.
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Technical Support Center: Protocol Refinement for MTT Assay with Chalcone Compounds
Welcome to the technical support hub for researchers navigating the complexities of using the MTT assay with chalcone compounds. Chalcones are a promising class of molecules in drug discovery, but their unique chemical properties often create significant challenges for standard cell viability assays. This guide provides expert-driven troubleshooting, refined protocols, and evidence-based solutions to ensure the integrity and accuracy of your experimental data.
Introduction: The Chalcone-MTT Conundrum
Chalcones are characterized by a 1,3-diaryl-2-propen-1-one backbone, a structure that imparts both therapeutic potential and methodological challenges. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening, measuring cell viability via the metabolic reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases.[1][2]
However, the inherent chemical nature of chalcones can lead to several assay artifacts, including false signals and spectral interference, which if not properly controlled, can render experimental results unreliable.[3][4] This guide is designed to provide you with the technical expertise to identify, troubleshoot, and overcome these specific challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns from researchers working with chalcones.
Q1: Why are my control wells containing only media, my chalcone, and MTT reagent turning purple?
A1: This phenomenon indicates a direct chemical reduction of MTT by your chalcone compound, independent of any cellular metabolic activity.[5][6][7] Polyphenolic compounds, including some flavonoids and chalcones, can possess strong reducing properties that directly convert the tetrazolium salt to formazan.[5][8] This results in a high background signal that falsely suggests high cell viability (a false negative for cytotoxicity), masking the true effect of your compound.[1][3]
Q2: My chalcone compound is yellow/red. How will this intrinsic color affect my results?
A2: The inherent color of your chalcone can cause direct spectral interference with the MTT assay's endpoint reading. The assay measures the absorbance of the solubilized purple formazan, which has a peak absorbance around 570 nm.[9] If your compound also absorbs light at or near this wavelength, it will artificially inflate the absorbance values, leading to an overestimation of cell viability.[6][10] This requires a specific background correction.
Q3: I'm observing a precipitate in the wells after adding my chalcone to the cell culture media. What's causing this?
A3: This is a classic sign of poor aqueous solubility, a common characteristic of the hydrophobic, aromatic structure of many chalcones.[11][12] When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of cell culture media, the compound can crash out of solution.[11][13] This not only interferes with the optical readings of the plate reader but also means the effective concentration of the compound available to the cells is unknown and inconsistent.[11]
Q4: How critical is the final concentration of DMSO in my assay?
A4: It is extremely critical. While DMSO is an excellent solvent for dissolving hydrophobic compounds like chalcones, it is also toxic to cells at higher concentrations.[11][14][15] Generally, the final concentration of DMSO in your cell culture wells should be kept at or below 0.5%, with many cell lines showing sensitivity even at this level.[16][17][18] It is imperative to run a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) to determine the solvent's baseline toxicity for your specific cell line.[19]
Part 2: Troubleshooting Guide & Protocol Refinement
This section provides a systematic, problem-solving approach to refine your MTT assay protocol for use with chalcones.
Issue 1: False-Positive Signal from Direct MTT Reduction
This is the most severe artifact and must be ruled out or corrected for.
Caption: Diagnostic workflow to identify and address direct MTT reduction by test compounds.
This critical modification ensures the chalcone is not present during the MTT incubation, thereby preventing any direct chemical reaction.
Step-by-Step Methodology:
-
Cell Seeding & Adhesion: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat cells with a serial dilution of your chalcone compound. Include necessary controls: vehicle (DMSO) control, untreated control, and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Crucial Wash Step: After incubation, carefully aspirate the media containing the chalcone from all wells.
-
Rinse: Gently add 100-150 µL of sterile, pre-warmed Phosphate-Buffered Saline (PBS) to each well to wash the cell monolayer. Aspirate the PBS. This step removes residual compound.[20]
-
Add Fresh Media: Add 100 µL of fresh, serum-free culture medium to each well. Using serum-free medium for this step is recommended to avoid variability.[1]
-
MTT Incubation: Add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
Issue 2: Correcting for Compound Color Interference
For colored chalcones, a parallel set of control wells is necessary to subtract the compound's intrinsic absorbance.
| Control Plate Well | Components | Purpose |
| Test Wells | Cells + Chalcone → Wash → Media + MTT → Solubilizer | Measures formazan production (cell viability) |
| Vehicle Control | Cells + Vehicle → Wash → Media + MTT → Solubilizer | Represents 100% cell viability |
| Compound Color Blank | No Cells + Chalcone in Media → (Follow all steps) | Measures the background absorbance from the chalcone itself |
| Media Blank | No Cells + Media + Vehicle → (Follow all steps) | Measures background from media and reagents |
Corrected OD = (ODTest Wells - ODMedia Blank) - (ODCompound Color Blank - ODMedia Blank)
This corrected OD value is then used to calculate percent viability relative to the vehicle control.
Issue 3: Managing Poor Compound Solubility
Ensuring your compound is fully dissolved is fundamental for an accurate dose-response relationship.
Recommended Strategies:
-
Solvent and Stock Preparation: Use 100% DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Dilution Technique: When preparing working solutions, perform serial dilutions in culture medium. Add the medium to the DMSO stock dropwise while vortexing to prevent the compound from precipitating upon sudden solvent change.[13]
-
Solubility Enhancers: For particularly difficult compounds, consider incorporating a low concentration (e.g., 0.05-0.1%) of a non-ionic surfactant like Pluronic® F-68 into your culture medium.[21][22][23] Pluronic F-68 can form micelles that help solubilize hydrophobic agents, but its effect on your specific cell line should be pre-screened.[24][25]
-
Visual Inspection: Always visually inspect your final diluted solutions under a microscope for any signs of precipitation before adding them to the cells.
Part 3: Alternative Assay Recommendations
When protocol modifications are insufficient to overcome interference, switching to an assay with a different detection principle is the most scientifically rigorous solution.
Caption: A decision-making guide for selecting a suitable alternative to the MTT assay.
Top Recommended Alternatives:
-
Sulforhodamine B (SRB) Assay: This is an excellent choice as it is independent of cellular metabolic activity. The SRB assay quantifies cell density based on the measurement of total cellular protein content.[26][27][28] The dye binds to basic amino acids, and after washing away unbound dye, the incorporated dye is solubilized and measured colorimetrically at ~510 nm.[26][27]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a direct indicator of metabolically active, viable cells. The luminescent signal is highly sensitive and is not subject to interference from colored compounds.[1][29]
-
Resazurin (alamarBlue®) Reduction Assay: This assay is also based on metabolic reduction, but the readout is fluorescent, which can sometimes circumvent spectral interference issues.[29][30] However, it is still a reduction-based assay, so you must perform the same no-cell controls to check for direct reduction by your chalcone.[20]
By systematically applying these troubleshooting steps and considering these validated alternatives, researchers can generate reliable and accurate data on the cytotoxic effects of chalcone compounds, paving the way for further drug development.
References
- Bio-protocol. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- protocols.io. (2023, May 24). SRB assay for measuring target cell killing.
- ResearchGate. (2024, August 1). What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts?
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Ebrahimi, F., et al. (2013). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. In Vitro Cellular & Developmental Biology. Animal, 49(10), 743-746.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Sakaguchi, H., et al. (2018). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. The Journal of Toxicological Sciences, 43(11), 657-668.
- ResearchGate. (2020, August 3). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?
- 4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments.
- Kruger, M., et al. (2018). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 38(11), 6239-6246.
- Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- J-Stage. The Journal of Toxicological Sciences.
- MDPI. (2021). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy.
- Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
- ResearchGate. (2025, August 6). Reduction of MTT by flavonoids in the absence of cells.
- ResearchGate. (2001). Linked Parallel Synthesis and MTT Bioassay Screening of Substituted Chalcones.
- Lee, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. NIH.
- Safavi, M., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.
- ResearchGate. (2013). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture.
- pA2 Online. Effects of Novel Chalcone Derivatives upon H9c2 and MDCK Cell Viability.
- MDPI. (2024, October 28). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications.
- ResearchGate. (2014). Evaluating the Impact of High Pluronic (R) F68 Concentrations on Antibody Producing CHO Cell Lines.
- Zagari, F., et al. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(4), 762-770.
- Zhang, Z., et al. (2023). Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. Biotechnology and Bioengineering, 120(7), 1937-1946.
- ResearchGate. (2015). Chalcones: A Solubility Study at Different Temperatures.
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Technical Support Center: Minimizing Interference in Spectroscopic Analysis of Chalcones
Welcome to the technical support center for the spectroscopic analysis of chalcones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences encountered during UV-Visible (UV-Vis) and Liquid Chromatography (LC) analysis. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity and accuracy of your results.
Section 1: Foundational Spectroscopic Challenges
This section addresses common issues related to the inherent properties of chalcones and their interaction with the analytical environment.
Q1: My UV-Vis spectrum for a purified chalcone is showing a significant peak shift (solvatochromism). How do I ensure consistent and reproducible measurements?
A1: This phenomenon, known as solvatochromism, is a frequent challenge in chalcone analysis. The position of the absorption maxima (λmax) of chalcones is highly sensitive to solvent polarity due to intramolecular charge transfer (ICT) interactions.[1][2] Specifically, the primary absorption band (Band I), typically found between 340–390 nm, is associated with the π–π* transition within the cinnamoyl system (CO-CH=CH moiety).[3] Polar solvents can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift, i.e., a shift to longer wavelengths.[1][2]
Causality & Explanation: The α,β-unsaturated ketone structure in chalcones creates a conjugated system susceptible to electronic effects from both the solvent and substituents on the aromatic rings.[3][4] Polar solvents, through dipole-dipole interactions or hydrogen bonding, alter the energy gap between the ground and excited states. This is why a chalcone dissolved in ethanol will have a different λmax than when dissolved in a non-polar solvent like cyclohexane.[3][4]
Troubleshooting Protocol:
-
Standardize Your Solvent System: For a series of experiments, always use the same solvent and grade (e.g., spectroscopic grade). Document the solvent used in all experimental records.
-
Solvent Selection for Consistency: Choose a solvent in which your chalcone is highly soluble and stable. A common starting point is spectroscopic grade methanol or ethanol.
-
Method Validation: As part of your method validation, record the UV-Vis spectrum of your chalcone standard in at least two different solvents of varying polarity (e.g., hexane and acetonitrile) to characterize its solvatochromic behavior.[5][6] This data is crucial for comparing results across different studies or labs.
-
Reporting Standards: When publishing or documenting your results, always report the solvent used for spectroscopic measurements, adhering to IUPAC recommendations for data presentation.[7][8]
Data Presentation: Effect of Solvent on Chalcone λmax
| Chalcone Derivative | Solvent | λmax (nm) |
| (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) | Cyclohexane | 352 |
| Acetonitrile | 374 | |
| Ethanol | 370 | |
| Dimethyl Sulfoxide (DMSO) | 380 |
Data adapted from a study on the photophysical properties of chalcone derivatives, demonstrating the bathochromic shift with increasing solvent polarity.[1]
Q2: The absorbance of my chalcone solution changes over time, and the spectrum shifts, especially in basic or highly acidic conditions. What is happening and how can I prevent it?
A2: Chalcones are susceptible to pH-induced degradation and structural changes, which directly impact their spectroscopic properties. Hydroxylated chalcones, in particular, can undergo deprotonation in basic media, while the entire chalcone scaffold can be unstable in strongly acidic or basic conditions.[9][10][11]
Causality & Explanation:
-
Basic Conditions (pH > 9): Phenolic hydroxyl groups on the chalcone rings can deprotonate to form phenoxide ions.[9][10] This increases electron delocalization across the molecule, altering the chromophore and causing a significant bathochromic shift.[9][12] For instance, some hydroxychalcones show a vivid color change from colorless to yellow at pH ≥ 10.[10]
-
Acidic Conditions (pH < 2): In highly acidic environments, the carbonyl oxygen can be protonated.[9] Furthermore, chalcones can participate in equilibrium reactions, such as cyclization to form flavanones, a process that is pH-dependent.[13] These reactions lead to new chemical species with different absorption spectra.
Troubleshooting Protocol:
-
pH Control and Buffering: Prepare all samples and mobile phases using a suitable buffer system to maintain a constant pH. A pH range of 3-7 is generally a safe starting point for many chalcones.
-
Investigate pH Stability: During method development, perform a forced degradation study.[11] Expose your chalcone standard to various pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) and monitor the spectral changes over time to identify the pH range of maximum stability.[11]
-
Analyze Samples Promptly: After preparation, analyze samples as quickly as possible to minimize time-dependent degradation. If storage is necessary, keep samples at low temperatures (e.g., 4 °C) and protected from light.
-
Avoid Extreme pH: Unless the goal is to study these transformations, avoid dissolving chalcones in strongly acidic or basic solutions for routine quantification.
Workflow for Assessing pH Stability
Caption: Workflow for determining the optimal pH for chalcone stability.
Section 2: Interference from Complex Matrices
When analyzing chalcones from natural product extracts or biological fluids, the sample matrix is the most significant source of interference.
Q3: I am analyzing a plant extract, and my HPLC-UV chromatogram shows a broad, unresolved hump, obscuring my chalcone peaks. What is causing this matrix effect and how do I eliminate it?
A3: This is a classic example of a matrix effect, where co-extracting compounds interfere with the detection of the analyte.[14] Plant extracts are complex mixtures containing pigments (like chlorophylls), lipids, tannins, and other flavonoids that can absorb in the same UV-Vis region as chalcones, leading to high background noise and overlapping peaks.[15]
Causality & Explanation: The "hump" is the cumulative absorbance of numerous co-eluting matrix components. These compounds can interfere in several ways:
-
Spectral Overlap: Interferents have chromophores that absorb at or near the λmax of your target chalcone.
-
Chromatographic Co-elution: Interferents have similar polarity to your chalcone and are not separated by your current HPLC method.
-
Ion Suppression (for LC-MS): Matrix components can suppress the ionization of the target analyte in the mass spectrometer source, although this is less relevant for UV detection.[14]
Troubleshooting Protocol: Sample Cleanup with Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components before HPLC analysis.[16][17] A well-developed SPE method can selectively retain the chalcone while allowing interfering compounds to be washed away.[18]
Step-by-Step General SPE Protocol for Chalcone Purification (Reversed-Phase)
This protocol uses a non-polar sorbent (like C18) to retain the moderately non-polar chalcone and wash away polar interferents.
-
Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB). C18 is a good starting point for many chalcones.[19][20]
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the cartridge to activate the stationary phase. This solvates the bonded functional groups.[18][20]
-
Equilibration: Flush the cartridge with 1-2 column volumes of a solvent that mimics the sample's loading conditions (e.g., water or a weak buffer) to prepare the sorbent for sample interaction.[18][20] Do not let the sorbent dry out.
-
Sample Loading: Dissolve your crude extract in a weak, highly polar solvent (e.g., 10% methanol in water). Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure adequate interaction time for the chalcone to bind to the sorbent.[18]
-
Washing: This is the critical cleanup step. Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to elute highly polar, interfering compounds (like sugars and organic acids) while the chalcone remains bound to the sorbent.[18]
-
Elution: Elute your target chalcone using a stronger, less polar solvent (e.g., 80-100% methanol or acetonitrile). This solvent disrupts the interaction between the chalcone and the sorbent, releasing it from the cartridge. Collect this fraction for analysis.
Visual Guide to the SPE Process
Caption: Key steps in a solid-phase extraction (SPE) cleanup workflow.
Section 3: Data Interpretation and Method Validation
Accurate data relies on a properly validated and robust analytical method. This section covers issues related to quantification and method specificity.
Q4: My calibration curve is non-linear at higher concentrations. Is this an instrument problem or is it related to the chalcone itself?
A4: Non-linearity at high concentrations is a common issue in spectrophotometry and is often a result of fundamental chemical or physical phenomena rather than just instrument malfunction.[21] While you should always verify instrument performance, the problem often lies with deviations from the Beer-Lambert Law.
Causality & Explanation: The Beer-Lambert Law (A = εbc) assumes a linear relationship between absorbance and concentration. This relationship breaks down at high concentrations due to:
-
Molecular Interactions: At high concentrations, chalcone molecules may aggregate or interact with each other, altering their molar absorptivity (ε).
-
Instrumental Effects (Stray Light): Stray light becomes more significant at high absorbances (typically > 1.5-2.0 AU). It causes a negative deviation from linearity because the detector receives unabsorbed light that does not pass through the sample, leading to an underestimation of the true absorbance.
-
Chemical Equilibria: If the chalcone exists in equilibrium with other species (e.g., a cyclized flavanone), increasing the concentration can shift this equilibrium, violating the assumption that only one species is absorbing light.[13]
Troubleshooting Protocol:
-
Dilute Your Samples: The simplest and most effective solution is to work within the linear dynamic range of your assay. Dilute your concentrated samples and standards to fall within the linear portion of the curve, typically where absorbance values are below 1.5 AU.[21]
-
Determine the Linear Range: During method validation, explicitly define the linear range of your assay. According to ICH guidelines, this is done by preparing at least five standards of different concentrations and performing a regression analysis.[6][22] The method is considered linear if the coefficient of determination (R²) is typically ≥ 0.999.[5][6]
-
Check for Stray Light: Run an instrument performance qualification test. Check the manufacturer’s specifications and troubleshooting guide for your spectrophotometer.[23][24]
-
Consider a Different Wavelength: If spectral overlap from impurities is suspected at the primary λmax, analyzing at a secondary, less sensitive wavelength where the interference is minimal might provide a more linear response, although with reduced sensitivity.
Method Validation Parameters for Linearity
| Parameter | Acceptance Criteria | Purpose |
| Concentration Points | Minimum of 5 | To establish the relationship between concentration and response. |
| Coefficient of Determination (R²) | ≥ 0.999 | Measures the goodness of fit of the regression line.[5][6] |
| Residual Plot | Random distribution around zero | To visually inspect for systematic deviations from linearity.[6] |
| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest concentration that can be reliably detected.[6][22] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | The lowest concentration that can be accurately quantified.[6][22] |
References
- Abbo, H., Lai, C. H., & Titinchi, S. J. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180. [Link]
- ResearchGate. (n.d.). Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies | Request PDF.
- Royal Society of Chemistry. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives.
- ResearchGate. (n.d.). (PDF) Effect of solvent polarity on the photophysical properties of chalcone derivatives.
- Gomes, V. M. F., et al. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. MethodsX, 14, 103119. [Link]
- Salehi, B., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Applied Sciences, 14(7), 2993. [Link]
- R Discovery. (n.d.). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
- ResearchGate. (n.d.). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
- Semantic Scholar. (n.d.). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies.
- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]
- ResearchGate. (n.d.). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
- IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry.
- National Institutes of Health. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2969. [Link]
- Sper Scientific Direct. (n.d.). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- Verichek. (n.d.). Troubleshooting Common Spectrometer Issues.
- Preprints.org. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture.
- National Institutes of Health. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507809. [Link]
- IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data.
- ChemRxiv. (n.d.). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).
- ResearchGate. (n.d.). Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design.
- ResearchGate. (n.d.). (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
- Biocompare. (2022). Spectrophotometer Selection and Troubleshooting.
- Biocompare. (2021). Spectrophotometer Troubleshooting Guide.
- MDPI. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. Molecules, 28(4), 1831. [Link]
- ResearchGate. (n.d.). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids | Request PDF.
- Royal Society of Chemistry. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions.
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- ALWSCI. (n.d.). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
- Waters. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR, 16(02), 389–402. [Link]
- National Institutes of Health. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones.
- ResearchGate. (n.d.). How to reduce matrix effect for HPLC-UV analysis?.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II.
- ResearchGate. (n.d.). (PDF) Three New Methods for Resolving Ternary Mixture with Overlapping Spectra: Comparative Study.
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- Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy.
- Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from Oriental Journal of Chemistry. [Link]
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Technical Support Center: Scale-Up Synthesis of 3,4-Dimethoxy-2'-hydroxychalcone
Welcome to the technical support center for the scale-up synthesis of 3,4-Dimethoxy-2'-hydroxychalcone. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or industrial-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.
The synthesis of this compound is most commonly achieved via the Claisen-Schmidt condensation, a robust and well-documented base-catalyzed reaction between an acetophenone and a benzaldehyde.[1][2] In this case, 2'-hydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde (veratraldehyde). While straightforward at the gram scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation. This document provides the expertise to navigate these complexities effectively.
Core Synthesis Pathway
The reaction proceeds through a base-catalyzed aldol addition to form a β-hydroxy ketone intermediate, which then readily dehydrates under the reaction conditions to yield the final α,β-unsaturated chalcone.[3]
Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical issues encountered during the scale-up process in a question-and-answer format.
Question: My reaction yields an oily, non-crystalline product instead of the expected yellow solid. What are the causes and how can I resolve this?
Answer: The formation of an oily or gummy product is a frequent challenge in chalcone synthesis, particularly at scale.[3] This issue rarely stems from a single cause but is often a combination of factors.
-
Causality & Explanation:
-
Incomplete Dehydration: The primary cause is often the presence of the intermediate β-hydroxyketone (aldol adduct). This intermediate is more polar and less crystalline than the final chalcone and can prevent the desired product from solidifying.[3] Incomplete dehydration can result from insufficient reaction time or a reaction temperature that is too low.
-
Impurity Profile: The presence of unreacted starting materials (especially the liquid 3,4-dimethoxybenzaldehyde) or various side products can act as eutectic impurities, depressing the melting point of the mixture and leading to an oil.[3]
-
Excess Base/Improper Quench: Residual base in the crude product can sometimes lead to degradation or the formation of salts that hinder crystallization.
-
-
Troubleshooting & Solutions:
-
Promote Dehydration: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the aldol adduct, not just the starting materials. If dehydration is sluggish, increasing the reaction temperature towards the end of the process (e.g., from 10°C to 25-30°C) for a short period can be effective. An acidic work-up also facilitates dehydration.[3]
-
Optimize Work-up: The standard procedure involves pouring the reaction mixture into a mixture of ice and dilute acid (e.g., HCl).[1] At scale, ensure vigorous stirring during this quench to promote uniform precipitation and prevent the oiling out of a concentrated product mass.
-
Purification Strategy: If an oil is consistently obtained, do not discard the batch. Isolate the crude oil via extraction with a suitable solvent (e.g., ethyl acetate). After solvent removal, attempt purification by column chromatography or, more practically for scale-up, by "trituration." This involves stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexane or a hexane/ethyl acetate mixture). This can often induce crystallization.
-
Question: My final yield is consistently low (<60%). How can I improve it without compromising purity?
Answer: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The key is to control the competing side reactions that consume your starting materials or product.
-
Causality & Explanation:
-
Side Reactions: The most common yield-reducing side reactions are the self-condensation of 2'-hydroxyacetophenone and the Cannizzaro reaction of 3,4-dimethoxybenzaldehyde. The Cannizzaro reaction is a disproportionation of the aldehyde into an alcohol and a carboxylic acid, which is highly favored in the presence of a strong base.[3]
-
Product Cyclization: The 2'-hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated system, cyclizing the chalcone into the corresponding flavanone. This is often catalyzed by excess base or acid and heat.[3][4]
-
Incomplete Reaction: Insufficient mixing, low temperature, or inadequate reaction time can lead to incomplete conversion of starting materials.
-
-
Troubleshooting & Solutions:
-
Base Control is Critical: Use the minimum effective concentration of base. Studies on similar chalcones show that a 40-50% aqueous NaOH or KOH solution is effective, but the addition must be slow and controlled to maintain a low reaction temperature.[1][5] Adding the base dropwise at 0-5°C is highly recommended.[3]
-
Temperature Management: Maintain a consistently low temperature (0-10°C) throughout the base addition and the initial phase of the reaction. This dramatically reduces the rate of both the Cannizzaro reaction and subsequent flavanone formation.[3][5]
-
Stoichiometry Adjustment: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the 3,4-dimethoxybenzaldehyde. This favors the desired crossed-condensation over the self-condensation of the ketone.[3]
-
Monitor the Reaction: Use TLC to track the consumption of the limiting reagent (2'-hydroxyacetophenone). Stop the reaction as soon as it is consumed to prevent the product from degrading or cyclizing over extended reaction times.[3]
-
Caption: A logical workflow for troubleshooting common scale-up synthesis issues.
Question: My NMR analysis shows the presence of the flavanone byproduct. How can I prevent this cyclization?
Answer: Flavanone formation is an inherent reactivity pathway for 2'-hydroxychalcones and a primary concern for purity.[3] Its prevention hinges on kinetic control and careful handling of the product post-reaction.
-
Causality & Explanation: The cyclization is an intramolecular conjugate addition of the 2'-phenoxide onto the enone system. This reaction is catalyzed by both base (which generates the nucleophilic phenoxide) and acid (which activates the enone), and its rate increases significantly with temperature.[4]
-
Troubleshooting & Solutions:
-
Maintain Low Temperature: This is the most critical factor. Performing the reaction and, crucially, the work-up at low temperatures (below 25°C) significantly reduces the rate of cyclization.[3]
-
Control pH During Work-up: When quenching the reaction with acid, add the acid slowly to the reaction mixture (or vice-versa) with efficient cooling and stirring to avoid localized pH extremes and temperature spikes. Neutralize the mixture carefully and avoid letting the product sit in strongly acidic or basic conditions for extended periods.[3]
-
Prompt Isolation: Once the chalcone has precipitated, filter, wash, and dry it promptly. Leaving the crude product in the acidic or basic mother liquor can promote cyclization over time.[3]
-
Summary of Common Side Products
The following table summarizes the most common impurities, their causes, and strategies for minimization.
| Side Product | Reason for Formation | Key Analytical Signature | Prevention / Minimization Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient time, or low temperature. | Signals corresponding to 2'-hydroxyacetophenone and/or an aldehyde proton signal (~9.8 ppm) in ¹H NMR. | Ensure proper stoichiometry and monitor reaction by TLC until starting materials are consumed.[3] |
| β-Hydroxyketone (Aldol Adduct) | Incomplete E1cB dehydration of the intermediate. | Disappearance of α,β-unsaturated proton signals and appearance of signals for a hydroxyl group and a CH-CH₂ system. | Ensure sufficient reaction time; a slight increase in temperature or an acidic work-up can promote dehydration.[3] |
| Flavanone | Intramolecular cyclization of the 2'-hydroxychalcone, catalyzed by acid, base, or heat. | Disappearance of the α,β-unsaturated protons and appearance of signals corresponding to the flavanone structure in the NMR spectrum. | Use milder reaction conditions (lower temp, shorter time). Careful control of pH during work-up is crucial.[3][4] |
| 3,4-Dimethoxybenzoic Acid & Benzyl Alcohol | Cannizzaro reaction of 3,4-dimethoxybenzaldehyde in the presence of a strong base. | Carboxylic acid proton signal in ¹H NMR (broad, D₂O exchangeable). | Use a less concentrated base or add the base slowly to the reaction mixture at low temperature.[3] |
| Self-Condensation Product of Ketone | Self-condensation of 2'-hydroxyacetophenone, although less favored than the reaction with the aldehyde. | Complex aromatic and vinyl signals in the NMR spectrum. | Use a slight excess of the aldehyde to favor the crossed condensation reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for scaling up this reaction? A1: For scale-up, an aqueous-alcoholic system is generally preferred for its cost-effectiveness and ease of handling.
-
Solvent: Ethanol is the most common and effective solvent.[1] Isopropyl alcohol has also been shown to give excellent results and can sometimes improve the crystalline nature of the product.[5]
-
Base: An aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at a concentration of 40-60% is standard.[5][6] NaOH is often chosen for its lower cost at an industrial scale. The key is not the choice between NaOH and KOH, but the controlled manner of its addition.
Q2: What are the key safety considerations for this synthesis at an industrial scale? A2:
-
Exothermic Reaction: The Claisen-Schmidt condensation is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is mandatory to maintain temperature control, especially during base addition.
-
Handling of Corrosives: Concentrated NaOH/KOH solutions are highly corrosive. Appropriate personal protective equipment (PPE), including face shields, gloves, and aprons, is essential. Automated dosing systems should be used for adding the base at large scales.
-
Flammable Solvents: Ethanol and other alcoholic solvents are flammable. The reactor and all transfer equipment must be properly grounded to prevent static discharge, and the process should be carried out in a well-ventilated area away from ignition sources.
Q3: Are there greener or more efficient synthesis methods for large-scale production? A3: Yes, several modern methods offer potential advantages for scale-up.
-
Ultrasound-Assisted Synthesis: Sonication can dramatically reduce reaction times (from 24 hours to 1-2 hours) and often improves yields by creating localized high-energy microenvironments, a phenomenon known as acoustic cavitation.[6]
-
Mechanochemistry (Ball Milling): Solvent-free or liquid-assisted grinding methods have shown excellent yields (often >90%) in very short reaction times for chalcone synthesis.[7] This approach minimizes solvent waste, making it an attractive green chemistry alternative, though it requires specialized milling equipment for scale-up.
-
Phase-Transfer Catalysis: For reactions with solubility challenges or to minimize side reactions in the aqueous phase (like the Cannizzaro reaction), a biphasic system with a phase-transfer catalyst can be designed to bring the reactants together at the interface, offering better control.[8][9]
Q4: What are the most effective large-scale purification techniques for this chalcone? A4: While column chromatography is excellent for lab-scale purification, it is generally not economically viable for large-scale production.
-
Recrystallization: This is the method of choice for industrial scale. A suitable solvent system must be identified where the chalcone is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a common and effective choice for this compound.[1][3] The key to successful large-scale recrystallization is slow, controlled cooling to obtain large, pure crystals that are easy to filter.
-
Slurry Washing: If the crude product is of reasonable purity (>90%), it can be purified by stirring it as a slurry in a solvent that dissolves the impurities but not the product (e.g., cold ethanol or water). This is a fast and efficient way to upgrade material quality.
Experimental Protocols
Protocol 1: Optimized Scale-Up (100g Scale) Claisen-Schmidt Condensation
This protocol incorporates the troubleshooting advice for improved yield and purity.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Set the reactor cooling system to 0-5°C.
-
Charge Reactants: To the reactor, add 2'-hydroxyacetophenone (90.7 g, 0.666 mol, 1.0 equiv) and 3,4-dimethoxybenzaldehyde (116.5 g, 0.699 mol, 1.05 equiv). Add 600 mL of ethanol.
-
Stir and Cool: Begin stirring the mixture to form a clear solution and cool the contents to below 5°C.
-
Base Addition: Prepare a solution of sodium hydroxide (66.6 g, 1.665 mol) in 100 mL of deionized water. Add this solution to the dropping funnel. Add the NaOH solution dropwise to the stirred reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A yellow precipitate will begin to form.
-
Reaction Monitoring: After the base addition is complete, allow the mixture to stir at 5-10°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent), checking for the complete consumption of 2'-hydroxyacetophenone.
-
Work-up and Isolation: In a separate vessel, prepare a mixture of 1.5 L of crushed ice and 150 mL of concentrated hydrochloric acid. Once the reaction is complete, slowly transfer the reaction slurry into the stirred ice/acid mixture over 20-30 minutes. Maintain vigorous stirring.
-
Filtration and Washing: The bright yellow product will precipitate. Stir the slurry for another 30 minutes, then collect the solid by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. Expected yield: 160-175 g (85-92%).
Protocol 2: Large-Scale Purification via Recrystallization
-
Dissolution: Transfer the crude, dry this compound (100 g) to a reactor equipped with a stirrer, condenser, and heating system. Add ethanol (approx. 300-400 mL, or 3-4 mL per gram of crude product).
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. The solid should completely dissolve to give a clear, orange-yellow solution. If not, add small additional portions of ethanol until it does.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, further cool the mixture in an ice bath for at least 1-2 hours to maximize product recovery.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C. The expected recovery is typically 85-95%. The final product should be a bright yellow crystalline solid with a melting point of 113-115°C.[10]
References
- BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone. BenchChem Technical Guides. Available online
- Guidechem. (2023). How can 2'-hydroxyacetophenone be synthesized?. Guidechem FAQs. Available online
- PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone. PrepChem. Available online
- Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
- Google Patents. (1987). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Available online
- BenchChem. (2025). Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. BenchChem Technical Support. Available online
- Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212. Available online
- BenchChem. (2025). Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. BenchChem Technical Guides. Available online
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. BenchChem Technical Guides. Available online
- Vatèle, J. M. (1983). The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1169-1173. Available online
- BenchChem. (n.d.). This compound.
- H. et al. (2026). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A, 9(5), 890-903. Available online
- Basyar, M. et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1845. Available online
- Wang, Y. et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Green Chemistry, 24(21), 8235-8242. Available online
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Technical Support Center: Stability and Degradation of 2'-Hydroxychalcones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2'-hydroxychalcones. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the experimental use of these versatile compounds. As a class of open-chain flavonoids, 2'-hydroxychalcones are prized for their diverse biological activities. However, their inherent chemical reactivity can lead to degradation, impacting experimental reproducibility and the interpretation of results.
This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you understand, identify, and mitigate the degradation of your 2'-hydroxychalcone compounds.
Frequently Asked Questions (FAQs)
Q1: My 2'-hydroxychalcone is losing bioactivity in my cell culture assay over time. What is the likely cause?
This is a common issue often attributable to the instability of the chalcone scaffold in aqueous, buffered media (pH ~7.4) used for cell culture.[1] The primary degradation pathway under these near-neutral to slightly alkaline conditions is the intramolecular cyclization of the 2'-hydroxychalcone into its corresponding flavanone isomer, which often possesses a different, and typically lower, biological activity profile. This transformation is a reversible equilibrium reaction that is significantly influenced by pH.[2]
Q2: What are the main chemical pathways through which 2'-hydroxychalcones degrade?
2'-Hydroxychalcones are susceptible to several degradation pathways, primarily influenced by pH, light, and the presence of oxidative agents. The key pathways are:
-
Intramolecular Cyclization to Flavanones: This is the most common degradation pathway in aqueous solutions, especially under neutral to basic conditions (pH > 7).[2] The phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a conjugate addition reaction to form a six-membered ring.[2]
-
Oxidative Cyclization to Flavones and Aurones: In the presence of oxidizing agents or certain catalytic systems (e.g., transition metals, iodine), 2'-hydroxychalcones can undergo oxidative cyclization to form the more stable aromatic flavone or, alternatively, the five-membered aurone ring structure.[3]
-
Hydrolytic Cleavage (Retro-Aldol Reaction): Under strongly alkaline aqueous conditions, the chalcone backbone can undergo a retro-Claisen-Schmidt (retro-aldol) reaction.[4][5] This cleaves the Cα-Cβ bond, breaking the molecule down into its original precursors: a 2'-hydroxyacetophenone derivative and a benzaldehyde derivative.
-
Photodegradation: Exposure to light, particularly UV or high-energy visible light, can provide the energy for photochemical cyclization into flavanones.[6][7] This is a crucial consideration for compounds in transparent containers or during assays involving fluorescence microscopy.
Q3: How can I quickly check if my compound is degrading in my experimental medium?
The most direct method is to perform an incubation control. Incubate your 2'-hydroxychalcone in the complete experimental medium (e.g., cell culture media with serum) under the exact conditions of your experiment (temperature, CO₂, light exposure) but without cells. At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the medium, and analyze it by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent chalcone and/or the appearance of new peaks indicates degradation.[1]
Q4: Are there any structural features that make a 2'-hydroxychalcone more or less stable?
Yes, the substitution pattern on both aromatic rings can influence stability. While a comprehensive structure-stability relationship is complex, some general observations have been made. For instance, the rate of cyclization to the flavanone is influenced by the electronic properties of substituents, which affect the pKa of the 2'-hydroxyl group and the electrophilicity of the β-carbon.[2] However, studies have shown that for many common substituents, the differences in cyclization rates are relatively small, within one order of magnitude.[2]
Visualizing the Degradation Pathways
The primary degradation routes for 2'-hydroxychalcones are summarized in the diagram below. Understanding these pathways is the first step in troubleshooting stability issues.
Caption: Major degradation pathways of 2'-hydroxychalcones.
Troubleshooting Guide: Compound Instability in Biological Assays
This guide provides a systematic approach to diagnosing and solving stability-related problems in your experiments.
Issue: Inconsistent or lower-than-expected bioactivity.
Caption: Workflow for troubleshooting low bioactivity of 2'-hydroxychalcones.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Intrinsic Stability
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of your 2'-hydroxychalcone, which is crucial for developing a stability-indicating analytical method.[4]
Objective: To intentionally degrade the 2'-hydroxychalcone under various stress conditions and analyze the resulting products.
Materials:
-
2'-hydroxychalcone sample
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or DAD detector
-
pH meter
-
Thermostatic oven and UV light chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the 2'-hydroxychalcone in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial. Prepare an unstressed control by diluting 1 mL of stock with 1 mL of the analysis solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4-8 hours (basic conditions often cause rapid degradation).
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours, then dissolve to the final concentration.
-
Photolytic Degradation: Expose a solution of the chalcone (e.g., 100 µg/mL) to UV light (254 nm) for 24 hours. Protect a control sample from light.
-
-
Neutralization and Dilution: Before analysis, cool the acid and base hydrolysis samples to room temperature and neutralize them (base with HCl, acid with NaOH). Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples and the unstressed control using a suitable HPLC method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 10-30% degradation to ensure that the analytical method can resolve the degradants from the parent peak.[4]
Protocol 2: Stability-Indicating HPLC Method for 2'-Hydroxychalcones
This protocol provides a general starting point for a reverse-phase HPLC (RP-HPLC) method capable of separating the parent 2'-hydroxychalcone from its major degradation products (e.g., the corresponding flavanone).
Objective: To quantify the 2'-hydroxychalcone and monitor its degradation over time.
| Parameter | Recommended Setting |
| HPLC System | Standard system with pump, autosampler, column oven, and DAD/UV detector |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient Elution (Example Profile Below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | Diode Array Detector (DAD) monitoring 220-400 nm, or a fixed wavelength around the chalcone's λmax (typically 320-370 nm) |
| Injection Vol. | 10 µL |
Example Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Method Validation Notes:
-
Specificity: The method's ability to resolve the parent chalcone from its degradation products (generated in Protocol 1), impurities, and other matrix components is paramount.
-
Linearity, Accuracy, Precision: These parameters should be validated according to standard ICH guidelines to ensure the method is reliable for quantitative analysis.[5][8]
References
- BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Bromochalcone. BenchChem Tech Support.
- Journal of the Chemical Society, Perkin Transactions 2. (1982). Photochemical cyclization of 2′-hydroxychalcones. RSC Publishing.
- Journal of the Chemical Society, Perkin Transactions 2. (1980). The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. RSC Publishing.
- Guthrie, J. P., Cossar, J., Cullimore, P. A., Kamkar, N. M., & Taylor, K. F. (1983). The retroaldol reaction of chalcone. Canadian Journal of Chemistry, 61(11), 2621-2626.
- Bulletin of the Chemical Society of Japan. (1980). Photocyclization of 2′-Hydroxychalcones to 4-Flavanones. Oxford Academic.
- PubMed. (2012).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chalcones. BenchChem Tech Support.
- Journal of Applied Pharmaceutical Science. (2023).
- Guthrie, J. P. (1983). The retroaldol reaction of chalcone. Canadian Science Publishing.
- ResearchGate. (2022). (PDF)
- Google Patents. (1988).
- Organic Chemistry Portal. (2012). Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium.
- Khan Academy. Retro-aldol and retrosynthesis.
- PMC - PubMed Central. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities.
- PMC - PubMed Central. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2025). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals.
- PMC - PubMed Central. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
- ETDEWEB. (2004).
- ACS Publications. (1980). Epoxidation and cleavage of .alpha.,.beta.-unsaturated ketones with alkaline hydrogen peroxide.
- PMC - PubMed Central. (2016). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability.
- PMC - NIH. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
- PMC - PubMed Central. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Frontiers. (2021).
- ResearchGate. (2023). log k pH = f ( pH )
- PubMed. (2022). Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- PMC - NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- SciSpace. (2019).
- TSI Journals. (2014). synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf.
- Chemistry LibreTexts. (2021).
- YouTube. (2024).
- ACS Fall 2025.
- PMC - NIH. (2025).
- PMC - NIH. (2019). Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers.
- BenchChem. (2025).
- ResearchGate. (2021).
- ResearchGate. (2025).
- PMC - NIH. (2016). α,β-Unsaturated Carbonyl System of Chalcone-Based Derivatives is Responsible for Broad Inhibition of Proteasomal Activity and Preferential Killing of Human Papilloma Virus (HPV)-Positive Cervical Cancer Cells.
- PubChem. 2'-Hydroxychalcone | C15H12O2 | CID 638276.
- Bio-Techne. ELISA Troubleshooting Guide.
- BioAssay Systems. Troubleshooting.
- Abcam.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- R&D Systems. Protocols & Troubleshooting Guides.
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Technical Support Center: Enhancing the Bioavailability of Chalcone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a critical challenge in the development of chalcone-based therapeutics: overcoming their inherently low bioavailability. Chalcones, a class of aromatic ketones with a 1,3-diphenyl-2-propen-1-one core, are celebrated for their vast pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their journey from a promising compound in the lab to an effective therapeutic is often stalled by poor pharmacokinetics.
This document moves beyond standard protocols to offer a troubleshooting-focused, question-and-answer guide. We will delve into the mechanistic reasons behind common experimental failures and provide validated strategies to enhance the solubility, permeability, and ultimately, the in vivo efficacy of your chalcone derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the preclinical development of chalcone derivatives.
Q1: Why do my chalcone derivatives consistently show low oral bioavailability in animal studies?
A1: This is the most prevalent issue for this class of compounds. The low oral bioavailability of chalcones is typically not due to a single factor, but a combination of physicochemical and physiological barriers.[4][5]
-
Poor Aqueous Solubility: Chalcones are predominantly lipophilic (fat-soluble) and often have very low solubility in water.[4][6] This is a major rate-limiting step, as a drug must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed into the bloodstream.[7]
-
Slow Dissolution Rate: Consequent to poor solubility, the rate at which the solid chalcone powder dissolves in the gut is often too slow to allow for significant absorption within the GI transit time.
-
Intestinal and Hepatic First-Pass Metabolism: After absorption into the intestinal wall, chalcones can be extensively metabolized by Phase II enzymes (like UDP-glucuronosyltransferases and sulfotransferases) before they even reach systemic circulation.[8][9] This "first-pass effect" significantly reduces the amount of active drug that reaches its target.
-
P-glycoprotein (P-gp) Efflux: Many chalcone derivatives are identified as substrates for efflux transporters like P-glycoprotein (P-gp).[4][10] These transporters act as cellular "pumps" in the intestinal lining, actively pumping the absorbed drug back into the GI lumen, thereby reducing net absorption.[4]
Caption: Key barriers limiting the oral bioavailability of chalcones.
Q2: What are the primary formulation strategies to enhance the bioavailability of chalcones?
A2: The choice of strategy depends on the primary barrier identified (e.g., solubility, metabolism, or efflux). Several advanced drug delivery technologies have been successfully employed.[4][11][12] A comparative overview is presented below.
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Nanoformulations | Encapsulates the drug in nanocarriers (e.g., Solid Lipid Nanoparticles, Polymersomes, Nanoemulsions), increasing surface area and solubility. Can protect the drug from degradation and alter absorption pathways.[4][11][13] | Significant increase in bioavailability, potential for targeted delivery, protection from metabolic enzymes.[4][14] | Complex manufacturing process, potential for instability, requires specialized characterization. |
| Solid Dispersions | Disperses the chalcone at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This improves wettability and dissolution rate.[11] | Relatively simple to prepare (e.g., solvent evaporation), significant improvement in dissolution, scalable.[11][15] | The amorphous drug can recrystallize over time, leading to stability issues. Polymer selection is critical. |
| Cyclodextrin Complexation | Forms an inclusion complex where the lipophilic chalcone molecule fits inside the hydrophobic cavity of a cyclodextrin, while the exterior remains hydrophilic, thus increasing aqueous solubility.[11][16] | Dramatically increases solubility, simple preparation methods (kneading, co-precipitation), well-established technology.[7] | High amounts of cyclodextrin may be needed, which can lead to toxicity concerns (especially renal). Can be limited by the size of the chalcone derivative. |
| Lipid-Based Systems | Solubilizes the lipophilic drug in oils or lipidic excipients. Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine emulsions in the GI tract, facilitating absorption.[7][16] | Enhances absorption via lymphatic pathways, potentially bypassing first-pass metabolism. Good for highly lipophilic compounds. | Potential for drug precipitation upon dilution in the GI tract. Excipient selection is crucial for performance. |
| Prodrug Approach | Chemically modifies the chalcone by adding a hydrophilic promoiety (e.g., phosphate, amino acid). The prodrug is inactive and more soluble, and is converted back to the active chalcone in the body.[6][17] | Overcomes solubility issues directly. Can be designed to target specific enzymes for activation.[6] | Requires synthetic chemistry expertise, the conversion rate in vivo can be variable, potential for altered pharmacology of the prodrug itself. |
Q3: My chalcone precipitates out of solution when I add it to cell culture medium for in vitro assays. What can I do?
A3: This is a common problem that can lead to inaccurate and inconsistent bioactivity data.[18] The observed "low activity" might simply be a result of low compound concentration in the medium.
Troubleshooting Steps:
-
Confirm Precipitation: First, visually inspect the media after adding your compound. Look for cloudiness, crystals, or a film on the surface. You can also centrifuge a sample of the media and look for a pellet.
-
Optimize the Co-Solvent: Most researchers use DMSO to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. Try preparing a more dilute stock solution to reduce the concentration shock upon addition to the aqueous medium.
-
pH Adjustment: The solubility of chalcones with ionizable groups (e.g., hydroxyl or amino functions) can be pH-dependent.[18] You can try small, careful adjustments to the medium's pH, but you must remain within the viable range for your specific cell line.
-
Use of Serum: Components in fetal bovine serum (FBS) can sometimes bind to compounds and either help keep them in solution or, conversely, cause them to precipitate.[18] Try comparing results in serum-containing vs. serum-free media.
-
Formulate for In Vitro Use: Consider using a solubilizing agent like a cyclodextrin (e.g., HP-β-CD) to prepare your treatment solution. This can significantly increase the aqueous solubility of the chalcone without interfering with many cellular assays.
Q4: How can I determine if poor membrane permeability or active efflux is the primary absorption barrier for my chalcone?
A4: The gold standard in vitro model for assessing intestinal permeability and identifying P-gp efflux is the Caco-2 permeability assay.[11][18] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells that mimic the intestinal barrier, complete with efflux transporters like P-gp.
The assay measures the transport of your compound from the apical (AP, gut lumen) side to the basolateral (BL, blood) side, and vice-versa.
-
Apparent Permeability (Papp): The rate of transport is calculated as the apparent permeability coefficient (Papp).
-
A high AP-to-BL Papp suggests good passive absorption.
-
A low AP-to-BL Papp suggests poor absorption.
-
-
Efflux Ratio (ER): This is the key parameter for identifying active efflux. It is calculated as: ER = Papp (BL to AP) / Papp (AP to BL)
-
An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[4]
-
Caption: A simplified workflow for the Caco-2 permeability assay.
Section 2: Troubleshooting In Vivo Pharmacokinetic (PK) Studies
This section provides actionable solutions for specific problems encountered during animal PK studies.
Issue 1: Consistently low or undetectable plasma concentrations of my chalcone after oral gavage.
-
Highest Probability Cause: Poor aqueous solubility and an inadequate dissolution rate in the GI tract are the most likely culprits.[4] The compound is likely passing through the animal without ever being significantly absorbed.
-
Actionable Solution: You must employ a bioavailability enhancement strategy. For rapid screening, creating a solid dispersion is often one of the most straightforward and effective methods.[11] This technique involves dispersing your chalcone within a hydrophilic polymer, which can significantly improve its dissolution rate upon administration.
Issue 2: High variability in plasma concentration data between individual animals in the same treatment group.
-
Highest Probability Cause: This often points to inconsistency in the formulation or the administration procedure.[4] It can also be caused by physiological differences, but procedural errors should be ruled out first.
-
Actionable Solution: Implement a strict, standardized protocol.
-
Formulation Consistency: If using a suspension, ensure it is homogenized thoroughly and that each dose is drawn while the suspension is being actively mixed to prevent settling. If using a solid dispersion, ensure the manufacturing process is highly reproducible.
-
Administration Technique: Use precise oral gavage techniques. Ensure the gavage needle is correctly placed and the full dose is delivered without loss. The volume and concentration must be accurate for each animal based on its body weight.[4]
-
Standardize Animal Conditions: A standardized fasting period before dosing is critical, as food in the GI tract can significantly and variably affect drug absorption.[4] Ensure all animals are sourced from the same supplier and are of a similar age and weight.
-
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key experiments discussed in this guide.
Protocol 1: Preparation of a Chalcone-Loaded Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from established methods for improving the dissolution of poorly soluble compounds.[11]
1. Materials & Reagents:
-
Chalcone derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) - must dissolve both the chalcone and the polymer.
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
2. Step-by-Step Methodology:
-
Selection of Carrier: Choose a suitable hydrophilic polymer. A good starting point is Polyvinylpyrrolidone (PVP) K30.
-
Dissolution: Dissolve both the chalcone derivative and the polymer in a common volatile solvent in a round-bottom flask. The drug-to-polymer ratio is a critical parameter to optimize; start with ratios of 1:1, 1:5, and 1:10 (w/w) to screen for the most effective combination.[11]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inside of the flask.
-
Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask. Gently pulverize the material into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powder through a sieve to ensure a uniform particle size. Store the final solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines the key steps for a basic PK study to evaluate the oral bioavailability of a chalcone formulation.[4]
1. Animals & Housing:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
House animals under standard conditions with a 12-hour light/dark cycle.
-
Fast animals overnight (approx. 12 hours) before administration, with free access to water.
2. Formulation & Administration:
-
Prepare the chalcone formulation (e.g., suspension in 0.5% methylcellulose, or a reconstituted solid dispersion) at the desired concentration.
-
Accurately weigh each rat and calculate the dose volume.
-
Administer the formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg). Ensure the formulation is well-suspended immediately before dosing each animal.
3. Blood Sampling:
-
Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site into heparinized tubes.
-
Collect samples at predefined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[4]
4. Plasma Separation and Storage:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.[4]
5. Bioanalysis and Pharmacokinetic Analysis:
-
Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) for quantifying the chalcone concentration in the plasma samples. This involves protein precipitation followed by analysis.[11]
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
References
- ResearchGate. (n.d.). Novel Drug Delivery Systems for Chalcone-Based Compounds.
- Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. PubMed Central.
- Zheng, Y., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PubMed Central.
- Fotie, J., et al. (2022). Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. PubMed Central.
- Słoczyńska, K., et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- ResearchGate. (n.d.). The derivatives of Chalcones from natural sources.
- Zhang, Y., et al. (2024). Biological effects and mechanisms of dietary chalcones: latest research progress, future research strategies, and challenges. PubMed.
- Pinto, M., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. PubMed Central.
- OUCI. (n.d.). Chalcone Derivatives: Promising Starting Points for Drug Design.
- Hijova, E. (2006). Bioavailability of chalcones. ResearchGate.
- Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.
- Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vosooghi, M., et al. (2010). Identification of chalcones as in vivo liver monofunctional phase II enzymes inducers. PubMed.
- Mathew, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Ferreira, H., et al. (2024). Polymersomes for Sustained Delivery of a Chalcone Derivative Targeting Glioblastoma Cells. MDPI.
- Nanotechnology Perceptions. (n.d.). Nano-Assisted Synthesis And Structural Characterization Of Chalcone Derivatives.
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Validation & Comparative
A Comparative Guide to the Antioxidant Activities of 3,4-Dimethoxy-2'-hydroxychalcone and Quercetin
Prepared by: A Senior Application Scientist
For researchers and professionals in drug development, the selection of compounds with potent antioxidant activity is a critical step in addressing pathologies rooted in oxidative stress. This guide provides an in-depth, objective comparison of two noteworthy compounds: 3,4-Dimethoxy-2'-hydroxychalcone, a synthetic chalcone derivative, and Quercetin, a widely studied natural flavonoid. Our analysis moves beyond simple data reporting, delving into the structural and mechanistic underpinnings of their antioxidant potential and providing the experimental frameworks necessary for their empirical evaluation.
Introduction: Structural and Mechanistic Foundations
Antioxidants neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage that contributes to a host of chronic diseases.[1][2] The efficacy of an antioxidant is intrinsically linked to its chemical structure. Here, we dissect the molecular features of our two compounds of interest.
Quercetin: The Flavonoid Benchmark
Quercetin is arguably one of the most potent and abundant dietary flavonoids, recognized for its powerful antioxidant effects.[3][4] Its activity stems from a specific arrangement of functional groups that allow for highly efficient radical scavenging.[3]
-
Key Structural Features:
-
Catechol Group (ortho-dihydroxy) in the B-ring: This is the primary site for radical scavenging, as it can donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.[3][5]
-
3-Hydroxyl Group in the C-ring: This group, in conjunction with the C2-C3 double bond, participates actively in electron delocalization, enhancing the molecule's ability to donate electrons.[3]
-
C2-C3 Double Bond: Allows for conjugation between the A and B rings, which is crucial for radical stabilization.
-
5- and 7-Hydroxyl Groups: Also contribute to the overall antioxidant capacity.
-
-
Mechanisms of Action: Quercetin's protective effects are multifaceted. It not only directly scavenges free radicals but also modulates the body's endogenous defense systems.[6][7] It can chelate transition metal ions, preventing them from catalyzing the formation of ROS. Furthermore, quercetin influences critical signaling pathways, such as the Nrf2-ARE pathway, to upregulate the expression of protective enzymes and increase levels of glutathione (GSH), a vital intracellular antioxidant.[6][7][8][9]
This compound: A Privileged Scaffold
Chalcones are open-chain flavonoids that serve as precursors for flavonoid synthesis in plants and are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities.[10] The antioxidant potential of this compound is conferred by its unique combination of hydroxyl and methoxy substituents.
-
Key Structural Features:
-
2'-Hydroxyl Group on the A-ring: This phenolic hydroxyl group is the principal site for hydrogen donation to neutralize free radicals.[1][10]
-
α,β-Unsaturated Carbonyl System: This reactive group contributes to the molecule's electronic properties and can interact with biological nucleophiles.[10]
-
3,4-Dimethoxy Groups on the B-ring: Methoxy groups are known to contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups.[11] They influence the molecule's electronic and pharmacokinetic properties.
-
-
Mechanisms of Action: Like quercetin, chalcones can exert their antioxidant effects through direct radical scavenging.[1] They have also been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, and can activate the protective Nrf2 pathway.[1]
In Vitro Evaluation: A Trio of Assays
To empirically compare the antioxidant activities, a multi-assay approach is essential. Simple chemical-based assays provide a measure of direct radical scavenging, while cell-based assays offer a more biologically relevant perspective.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a foundational assay for screening antioxidant potential. Its simplicity and reliability make it an excellent first-pass evaluation tool.[12]
-
Causality Behind the Method: The DPPH assay is based on the principle of electron or hydrogen atom transfer. The stable DPPH free radical has a deep purple color with a maximum absorbance around 517 nm.[12][13] When a compound with antioxidant properties is added, it donates a hydrogen atom or electron to DPPH, reducing it to the non-radical form, DPPH-H. This reaction is visually apparent as the solution turns from purple to a pale yellow, and the decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[12][13] A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) signifies higher antioxidant potency.[12]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle in the dark.
-
Prepare a series of concentrations for the test compounds (this compound and Quercetin) and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or control solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
-
Incubation:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark. The incubation period is critical as the reaction kinetics can vary between compounds.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[12]
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[14]
-
Causality Behind the Method: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[14] The pre-formed radical is stable and has a characteristic absorbance at 734 nm.[14] When an antioxidant is introduced, it quenches the radical cation, causing the solution to decolorize. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency.[14] This method is less affected by the steric hindrance of a compound compared to the DPPH assay.
Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[14]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Add 20 µL of the diluted test compound or standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation:
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Read the absorbance at 734 nm.[15]
-
-
Calculation:
-
Calculate the percentage inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
This assay bridges the gap between simple chemical reactions and complex biological systems, measuring antioxidant potential within living cells.
-
Causality Behind the Method: The CAA assay is a more biologically relevant method because it accounts for cellular uptake, metabolism, and localization of the antioxidant compound.[16] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[17] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. A free radical initiator (like AAPH) is then added, which generates peroxyl radicals that oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17][18] An effective antioxidant will enter the cell and quench these radicals, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[16] Quercetin is often used as the standard for this assay, highlighting its high efficacy in a cellular context.[16][17]
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a density that will yield a confluent monolayer after 24 hours.[17]
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compounds at various concentrations plus 25 µM DCFH-DA.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour to allow for compound uptake and probe de-esterification.
-
-
Radical Initiation:
-
Wash the cells again with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader. Measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[17]
-
-
Calculation:
-
Calculate the area under the curve from the kinetic fluorescence readings.
-
Determine the CAA value, often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Comparative Data Analysis
While direct, side-by-side experimental data for this compound and quercetin is sparse in the literature, we can infer a comparative performance based on their structural features and data from analogous compounds. Generally, flavonoids exhibit better antioxidant activity than their corresponding chalcones.[19]
| Assay | Compound | Expected IC50 / Activity | Rationale |
| DPPH Scavenging | Quercetin | Low IC50 (High Potency) | The catechol B-ring and 3-OH group provide superior hydrogen-donating capacity and radical stabilization.[3][5] |
| This compound | Moderate IC50 | The single 2'-OH group is the primary radical scavenging site. Methoxy groups contribute less to H-donation.[11] | |
| ABTS Scavenging | Quercetin | Low IC50 (High Potency) | Multiple hydroxyl groups readily react with the ABTS radical cation. |
| This compound | Moderate IC50 | Effective, but likely less potent than the poly-hydroxylated quercetin. | |
| CAA Assay | Quercetin | High CAA Value (Standard) | Excellent radical scavenging combined with good cellular uptake and activity. It is the benchmark standard for this assay.[16] |
| This compound | Moderate to High CAA Value | The chalcone's lipophilicity may enhance cellular uptake, potentially leading to significant activity despite lower chemical scavenging power. |
Synthesis and Conclusion: From Benchtop to Biological System
Synthesis of Findings: The evidence strongly suggests that Quercetin is the more potent direct antioxidant. Its poly-hydroxylated structure, particularly the catechol moiety, is optimized for scavenging a wide range of free radicals through multiple mechanisms.[3][6][9] It serves as a high benchmark in both chemical and cellular antioxidant assays.
This compound is a compound of significant interest with demonstrable antioxidant properties.[10] Its activity is primarily driven by the 2'-hydroxyl group, and its overall efficacy in a biological system may be influenced by favorable pharmacokinetic properties conferred by the methoxy groups and chalcone backbone.
Implications for Researchers: For projects requiring maximal, broad-spectrum antioxidant activity for in vitro applications, quercetin is an exceptional choice. However, for drug development, the story is more complex. While this compound may be a less potent direct radical scavenger, its "privileged scaffold" may offer advantages in terms of metabolic stability, cell permeability, and the ability to modulate specific enzyme or receptor targets beyond simple antioxidation.
Ultimately, the choice between these compounds—or any antioxidant candidate—must be guided by empirical data. The protocols provided herein offer a robust framework for such an evaluation. An initial screening with DPPH and ABTS assays should be followed by the more biologically informative CAA assay to generate a comprehensive and reliable profile of a compound's true antioxidant potential.
References
- Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxip
- Antioxidant Activities of Quercetin and Its Complexes for Medicinal Applic
- Antioxidant Activities of Quercetin and Its Complexes for Medicinal Applic
- Antioxidant Activity of Quercetin: A Mechanistic Review.
- Evaluation of Antioxidant Activity of Chalcones and Flavonoids. sphinxsai.com.[Link]
- Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. Taylor & Francis Online.[Link]
- Cell Based Exogenous Antioxidant Assay.
- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PubMed Central.[Link]
- Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.[Link]
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]
- Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More. PubMed Central.[Link]
- The Antioxidant Activity of Quercetin in W
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.[Link]
- Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Bentham Science.[Link]
- Mechanism of antioxidant properties of quercetin and quercetin-DNA complex.
- DPPH Antioxidant Assay. G-Biosciences.[Link]
- ABTS Antioxidant Capacity Assay. G-Biosciences.[Link]
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Antioxidant activity of chalcones: The chemiluminescence determination of the reactivity and the quantum chemical calculation of the energies and structures of reagents and intermediates.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- The possible antioxidant activity mechanism of the chalcone.
- Genesis and development of DPPH method of antioxidant assay. PubMed Central.[Link]
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Abbexa.[Link]
- DPPH Radical Scavenging Assay. MDPI.[Link]
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.[Link]
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
- Evaluation of antioxidant activity of chalcones and flavonoids.
- (PDF) Synthesis and antioxidant activity of some chalcones and flavanoids.
- syntheses and antioxidant activities of some hydroxy dimethoxy chalcone derivatives.
- X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. MDPI.[Link]
- 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI.[Link]
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A Senior Scientist's Guide to Validating the Mechanism of Action of 3,4-Dimethoxy-2'-hydroxychalcone as a Tubulin Polymerization Inhibitor
Introduction
Chalcones, a class of aromatic ketones that are precursors to flavonoids, represent a "privileged scaffold" in medicinal chemistry due to their synthetic accessibility and broad range of biological activities.[1] The compound 3,4-Dimethoxy-2'-hydroxychalcone (DMHCH) is a synthetic derivative that has demonstrated significant potential as an anticancer agent, with evidence suggesting it induces apoptosis and cell cycle arrest.[1][2] For researchers in drug development, rigorously validating the precise mechanism of action (MoA) is a critical step in advancing such a compound from a promising hit to a viable clinical candidate.
This guide provides a comprehensive framework for validating the hypothesized MoA of DMHCH as a tubulin polymerization inhibitor. We will compare its profile with that of a well-established agent, Combretastatin A-4, and detail the essential experimental workflows required to build a self-validating case for its activity, from direct target engagement to downstream cellular consequences.
Section 1: The Hypothesized Mechanism of Action of DMHCH
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer therapeutics.[3] A large class of cytotoxic agents, including many chalcone derivatives, function by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4]
The prevailing hypothesis for DMHCH is that it functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules. The resulting disruption of the microtubule network is predicted to trigger the Spindle Assembly Checkpoint (SAC), leading to a sustained arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, culminating in programmed cell death.
Below is a diagram illustrating this proposed signaling cascade.
Figure 1. Proposed signaling pathway for DMHCH as a tubulin polymerization inhibitor.
Section 2: Comparative Analysis with an Alternative Agent: Combretastatin A-4
To contextualize the potential efficacy of DMHCH, we compare it to Combretastatin A-4 (CA-4) . CA-4 is a natural stilbene isolated from the African bush willow, Combretum caffrum, and is one of the most potent clinical-stage tubulin polymerization inhibitors that binds to the colchicine site.[5] Its simple structure and well-defined MoA make it an ideal benchmark for evaluating new compounds targeting this mechanism.
Performance Comparison
| Compound | Structure | Mechanism of Action | Direct Target | Reported IC50 (MCF-7 Cells) | Reported Tubulin Polymerization IC50 |
| This compound (DMHCH) | Microtubule Destabilizer | β-Tubulin (Colchicine Site) | ~1-10 µM (Hypothetical) | ~5-15 µM (Hypothetical) | |
| Combretastatin A-4 (CA-4) | Microtubule Destabilizer | β-Tubulin (Colchicine Site) | ~0.01-0.05 µM[1] | ~0.5-2 µM |
Note: IC50 values can vary significantly based on the cell line and specific assay conditions.
Section 3: A Self-Validating Experimental Workflow
To rigorously validate the MoA, a multi-step experimental plan is required. The logic is to first confirm cytotoxic activity, then demonstrate direct target engagement, and finally, link target engagement to the observed downstream cellular phenotypes (cell cycle arrest and apoptosis). The correlation of effective concentrations across these assays forms a self-validating system.
Figure 2. Experimental workflow for validating the mechanism of action of DMHCH.
Protocol 1: Cell Viability Assay (MTT)
Causality: This initial experiment confirms that DMHCH possesses cytotoxic activity against cancer cells and determines the half-maximal inhibitory concentration (IC50). This value is crucial for defining the appropriate concentration range for subsequent mechanistic assays.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DMHCH and the comparator, CA-4, in complete culture medium. Treat the cells for a defined period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
Causality: This is the key target-engagement assay. It directly measures the effect of DMHCH on the polymerization of purified tubulin protein in a cell-free system. This isolates the compound's activity on its putative target from all other cellular variables. A fluorescence-based method is described here.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine or bovine brain tubulin in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL. Keep on ice.
-
Assay Plate Setup: In a pre-warmed (37°C) 96-well, half-area, black-walled plate, add your test compounds (DMHCH, CA-4) and controls (Paclitaxel for polymerization promotion, Nocodazole for inhibition) diluted in assay buffer.
-
Reaction Initiation: Prepare a master mix of the tubulin solution containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules). Dispense the master mix into the wells to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. The vehicle control should produce a sigmoidal curve representing nucleation, growth, and steady-state phases. Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 of inhibition by plotting the percent inhibition against compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: If DMHCH inhibits tubulin polymerization, it should disrupt mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. This assay quantifies that arrest, directly linking the biochemical activity from Protocol 2 to a cellular consequence.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates. Treat with DMHCH at concentrations near its predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a period sufficient to allow for one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in thousands of individual cells.
-
Analysis: Gate the cell populations based on their DNA content. G1 cells have 2N DNA content, G2/M cells have 4N content, and S-phase cells are in between. Quantify the percentage of cells in the G2/M phase for each treatment condition and compare it to the vehicle control. A significant increase in the G2/M population validates the hypothesized MoA.
Protocol 4: Western Blot for Apoptosis Markers
Causality: Prolonged mitotic arrest induced by microtubule-disrupting agents typically leads to apoptosis. This experiment confirms that the G2/M arrest observed in Protocol 3 results in the activation of the apoptotic cell death pathway by measuring key protein markers.
Methodology:
-
Protein Lysate Preparation: Treat cells as in Protocol 3. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against an apoptosis marker. A key marker is Cleaved Caspase-3 , the activated form of a primary executioner caspase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: The appearance or increased intensity of a band for Cleaved Caspase-3 in DMHCH-treated samples compared to the control confirms the induction of apoptosis. Use a loading control like β-actin or GAPDH to verify equal protein loading.
Section 4: Data Interpretation and Building a Self-Validating System
The trustworthiness of the MoA validation comes from the logical consistency of the data across all experiments.
-
Concentration Correlation: The IC50 value from the in vitro tubulin polymerization assay should be in a similar range to the IC50 from the cell viability assay. A significant discrepancy (e.g., orders of magnitude) might suggest off-target effects or issues with cell permeability.
-
Phenotypic Link: The concentrations of DMHCH that cause significant G2/M arrest in the cell cycle assay should correlate with the concentrations that induce cytotoxicity.
-
Mechanism to Outcome: The appearance of apoptotic markers like cleaved caspase-3 should occur at time points following the observation of G2/M arrest and at similar effective concentrations.
References
- Toogood, P. L. (2002). The biology of the combretastatins as tumour vascular targeting agents. The British Journal of Radiology, 75(suppl_1), S14-S17.
- Taylor & Francis Online. (n.d.). Combretastatin a4 – Knowledge and References.
- Dark, G. G., et al. (2002). Combretastatin A4 phosphate: a review of its development as a vascular-targeting agent. Expert Opinion on Investigational Drugs, 11(8), 1143-1152.
- Li, Q., et al. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Scientific Reports, 6, 28139.
- Rizvi, S. U. F., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. RSC Medicinal Chemistry, 12(10), 1629-1647.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.
- Sim, G. E., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(5), 724-734.
- Komar, D., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2169.
- Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1361-1382.
- Klenke, B., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12271.
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A Researcher's Guide to Methoxylated Chalcones: A Structure-Activity Relationship Comparison
In the dynamic field of medicinal chemistry, the chalcone scaffold stands out as a privileged structure, a versatile backbone for the development of novel therapeutic agents. These (E)-1,3-diphenylpropen-1-ones, precursors to all flavonoids, possess a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The simple, yet elegant, structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.[1][3]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of a specific, yet crucial, class of these compounds: methoxylated chalcones. The introduction of methoxy (-OCH₃) groups to the aromatic rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[4][5] We will explore how the number and position of these methoxy substituents dictate the efficacy of chalcones across various therapeutic areas, supported by experimental data and mechanistic insights. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of next-generation chalcone-based therapeutics.
The Architectural Blueprint: General Chalcone Structure
The fundamental chalcone framework consists of two aromatic rings, designated as ring A (derived from acetophenone) and ring B (derived from benzaldehyde), connected by a three-carbon α,β-unsaturated carbonyl bridge. This conjugated system is a key determinant of the molecule's biological activity.[1]
Caption: The core structure of a chalcone, highlighting the two aromatic rings (A and B) and the α,β-unsaturated carbonyl system.
Anticancer Activity: The Impact of Methoxy Positioning
The anticancer potential of chalcones is one of their most extensively studied properties.[1][4] The presence and location of methoxy groups on the aromatic rings play a pivotal role in their cytotoxic and antiproliferative effects.
General Trends:
-
Increased Methoxy Groups, Increased Potency: Studies have frequently shown that an increase in the number of methoxy groups on the chalcone scaffold correlates with enhanced anticancer activity.[1][4] For instance, trimethoxylated chalcones often exhibit greater potency than their mono- or dimethoxylated counterparts.
-
Ring B Substitution: Methoxylation on ring B, particularly at the 2', 4', and 6' positions, has been shown to be favorable for cytotoxicity in various cancer cell lines.[6]
-
Combretastatin A-4 Analogs: Chalcones with a substitution pattern similar to the natural anticancer agent combretastatin A-4, which features trimethoxy substitution, often display potent antitubulin activity by binding to the colchicine site.[1][5]
Comparative Analysis of Methoxylated Chalcones' Anticancer Activity:
| Compound/Substitution Pattern | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Key SAR Insight | Reference(s) |
| 2′-hydroxy-4-methoxychalcone | A549 (Lung) | Potent antitumor activity | Methoxy group on ring B contributes to activity. | [7] |
| 4-Methoxy substitution on ring A | HepG2 (Liver) | Generally moderate to high inhibition | Electron-donating groups like methoxy on ring A are favorable. | [6] |
| 3,4,5-Trimethoxy on ring B | Multiple cell lines | Potent tubulin polymerization inhibitors | Mimics the active pattern of combretastatin A-4. | [4][5] |
| 4-Methoxy on ring B | MCF-7, HepG2, HCT116 | IC₅₀ = 3.44 - 6.31 µM | A single methoxy group at the 4-position of ring B can confer significant activity. | [8] |
| 2',6'-Dimethoxy on ring B | HepG2, HeLa, MCF-7, A549, SW1990 | Promising activity in several compounds | Methoxy groups at the 2' and 6' positions of ring B are a favorable substitution pattern. | [6] |
Mechanistic Insight: Tubulin Polymerization Inhibition
A primary mechanism by which many methoxylated chalcones exert their anticancer effects is through the disruption of microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.
Caption: Simplified pathway of anticancer action via tubulin polymerization inhibition.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Chalcones have demonstrated significant anti-inflammatory properties, and methoxylation patterns are key to this activity.[9][10]
General Trends:
-
Inhibition of Pro-inflammatory Mediators: Methoxylated chalcones can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11][12]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][11]
-
Electrophilicity and Thiol Alkylation: The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing chalcones to react with nucleophilic cysteine residues on proteins involved in inflammatory signaling. The electrophilicity of this system can be fine-tuned by substituents on the aromatic rings.[9]
Comparative Analysis of Methoxylated Chalcones' Anti-inflammatory Activity:
| Compound/Substitution Pattern | Biological Target/Assay | Reported Effect | Key SAR Insight | Reference(s) |
| 2′,3,4,4′-Tetramethoxychalcones | iNOS and cytokine expression | Inhibition of inflammatory responses | Methoxy groups contribute to the modulation of inflammatory pathways. | [9] |
| 2-Hydroxy-4′-methoxychalcone (AN07) | LPS-induced inflammation in RAW 264.7 cells | Decreased iNOS and COX-2 protein levels | A specific methoxylation pattern can confer potent anti-inflammatory effects. | [11] |
| 4-Hydroxy-4′-methoxychalcone | TNF-α and IL-6 release | Inhibition of cytokine release | The combination of hydroxyl and methoxy groups can be beneficial for anti-inflammatory activity. | [12] |
Antioxidant Activity: The Role of Methoxy vs. Hydroxy Groups
Oxidative stress is implicated in the pathogenesis of many diseases. While flavonoids are well-known antioxidants, the role of methoxylation in chalcones is more nuanced.
General Trends:
-
Hydroxyl Groups are Key: The primary determinant of a chalcone's radical scavenging ability is the presence of free hydroxyl (-OH) groups.[7][12] These groups can readily donate a hydrogen atom to neutralize free radicals.
-
Methoxylation's Indirect Role: Methoxy groups are generally considered to have a less direct contribution to antioxidant activity compared to hydroxyl groups.[7] However, they can influence the electronic properties of the molecule, which may indirectly affect its antioxidant potential. In some cases, methoxy groups have been associated with potent antioxidant activity.[13]
-
Number and Position Matter: For hydroxylated chalcones, the antioxidant activity increases with the number of hydroxyl groups. The 4'-hydroxyl group on ring B is particularly important.[12]
Comparative Insight:
While a direct comparison table for methoxylated chalcones' antioxidant activity is less straightforward due to the dominant role of hydroxyl groups, a key takeaway is that for antioxidant purposes, the presence of hydroxyl groups is generally more critical than methoxy groups. However, some methoxy-substituted chalcones have demonstrated notable antioxidant effects, suggesting that the overall substitution pattern should be considered.[13][14]
Antimicrobial Activity: Targeting Microbial Growth
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones have shown promise in this area, with methoxylation influencing their spectrum and potency.
General Trends:
-
Broad-Spectrum Potential: Methoxylated chalcones have demonstrated activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi.[7][15]
-
Ring A Substitution: The presence of methoxy groups on ring A has been suggested to sometimes reduce activity against certain bacterial species, indicating that the substitution pattern needs to be carefully optimized for specific microbial targets.[7]
-
Synergistic Effects: Some chalcones can enhance the efficacy of conventional antibiotics, suggesting a potential role in combination therapies to combat drug resistance.[16][17]
Comparative Analysis of Methoxylated Chalcones' Antibacterial Activity (MIC in µg/mL):
| Compound/Substitution Pattern | S. aureus (Gram +) | E. coli (Gram -) | Key SAR Insight | Reference(s) |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | 250 | Dimethoxy substitution on ring B combined with a hydroxyl group on ring A shows excellent activity. | [15] |
| 2,4,5-Trimethoxy Chalcones | Active | Active | Trimethoxy substitution can lead to broad-spectrum antimicrobial agents. | [18] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone derivatives | 645 | 812 | The specific arrangement of methoxy groups on ring A influences antibacterial potency. | [17] |
Experimental Protocols: Synthesis and Evaluation
The synthesis and biological evaluation of methoxylated chalcones are crucial steps in their development as therapeutic agents.
Representative Synthesis: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[3][19]
Workflow for Synthesis:
Caption: A typical workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Step-by-Step Protocol:
-
Dissolution: In a flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a suitable solvent, typically ethanol.[6][20]
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6][19]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[19]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[19]
-
Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the chalcone product precipitates out of the solution.[19]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then purify it by recrystallization from a suitable solvent like ethanol.[19]
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized methoxylated chalcones for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The methoxy group is a powerful tool in the medicinal chemist's arsenal for modifying the biological activity of chalcones. This guide has demonstrated that the number and position of methoxy substituents are critical determinants of their anticancer, anti-inflammatory, and antimicrobial properties. While general trends exist, the optimal substitution pattern is often specific to the desired biological activity and target. The synthetic accessibility of chalcones, coupled with the profound impact of methoxylation, ensures that these compounds will remain an exciting and fruitful area of research for the development of novel therapeutics. Future work should continue to explore novel methoxylation patterns and their effects on a wider range of biological targets to unlock the full therapeutic potential of this remarkable scaffold.
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- Synthesis of Bioactive Chalcones from 2-Acetylnaphthalene: Application Notes and Protocols for Researchers.
- Anticancer Activity of N
- Synthesis and Cytotoxic Evaluation of Alkoxyl
- Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site.
- Recent Developments on the Synthetic and Biological Applic
- Anticancer Activity of Chalcones and Its Deriv
- Application Notes and Protocols for the Synthesis of Chalcones
- Two Important Anticancer Mechanisms of N
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Practical Synthesis of Chalcone Deriv
- Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available n
- Chalcone Deriv
- Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Deriv
- Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents.
- Structure-Activity Relationship (SAR)
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments.
- QSAR Modelling Of A Novel Series Of Methoxylated Chalcones As Antioxidant Agents Against Gram-positive Bacteria Staphylococcus Aureus.
- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Deriv
- Synthesis, antioxidant evaluation, and quantitative structure–activity rel
- Chemistry and synthetic methodologies of chalcones and their deriv
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- Hydroxy Chalcones and Analogs with Chemopreventive Properties.
- Biological activities and novel applic
- Antioxidant and Anti-inflammatory Related Activities of Selected Synthetic Chalcones: Structure-Activity Relationship Studies Using Comput
- Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling.
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus.
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
- Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone.
- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones.
- Synthesis, characterization and pharmacological evaluation of chalcones and its deriv
- Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflamm
- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities.
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
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The Tale of Two Chalcones: A Comparative Guide to Natural vs. Synthetic Scaffolds in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the chalcone scaffold represents a privileged structure—a versatile and biologically active motif ripe for therapeutic exploration. These aromatic ketones, characterized by a three-carbon α,β-unsaturated carbonyl system, are abundant in nature and readily accessible through chemical synthesis.[1] This dual availability presents a critical choice at the outset of any research program: should one pursue the isolation of a natural chalcone or the de novo synthesis of a bespoke analogue?
This guide provides an in-depth, objective comparison of natural and synthetic chalcones, moving beyond a simple list of pros and cons to explore the nuanced realities of their sourcing, biological performance, and therapeutic potential. By grounding our discussion in experimental data and established protocols, we aim to equip you with the insights necessary to make informed strategic decisions in your research endeavors.
At a Glance: A Comparative Overview
The fundamental differences between natural and synthetic chalcones can be distilled into a few key areas: complexity, scalability, and the potential for optimization. Natural chalcones offer the intricate chemical diversity honed by evolution, while synthetic chalcones provide a blank canvas for rational design and iterative improvement.
| Feature | Natural Chalcones | Synthetic Chalcones |
| Source | Extracted from plant materials (e.g., fruits, vegetables, spices).[1] | Prepared in the laboratory via chemical reactions (e.g., Claisen-Schmidt condensation).[2] |
| Structural Diversity | Limited to naturally occurring analogues, which can be structurally complex. | Virtually unlimited; amenable to extensive structural modification and analogue generation. |
| Yield & Purity | Yield is often low and variable (e.g., 0.3-1% w/w for Licochalcone A from Glycyrrhiza inflata), dependent on the natural source.[3][4] Purity can be high (>90%) after extensive purification.[5][6] | Yield can be moderate to high (e.g., up to 98% for some analogues via Claisen-Schmidt condensation) and is reproducible.[7][8] High purity is readily achievable through standard purification techniques. |
| Cost & Scalability | Can be expensive and difficult to scale due to reliance on agricultural factors, extraction, and purification costs.[9] | Generally more cost-effective and scalable, especially for simpler analogues. |
| Biological Activity | Possess a broad spectrum of inherent biological activities.[10] | Activity can be tailored and potentially enhanced through structural modifications. |
| Intellectual Property | Can be challenging to secure patents on unmodified natural products. | Novel synthetic analogues are readily patentable. |
The Path to a Pure Compound: Extraction vs. Synthesis
The journey from a crude starting material to a highly purified chalcone for biological testing is a critical consideration. Below, we outline the typical workflows for obtaining a natural chalcone, using Licochalcone A from licorice root as an example, and for synthesizing a chalcone derivative via the widely used Claisen-Schmidt condensation.
Experimental Protocol 1: Extraction and Isolation of Licochalcone A from Glycyrrhiza inflata
This protocol is a composite of established methods for the extraction and purification of Licochalcone A.
Materials:
-
Dried and powdered roots of Glycyrrhiza inflata
-
Ethanol (or another suitable solvent like chloroform)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, chloroform, methanol, water mixtures)
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Step-by-Step Methodology:
-
Extraction: Macerate the powdered licorice root with ethanol at room temperature or under reflux. Repeat the extraction multiple times to ensure exhaustive recovery of the target compound.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity to separate the components based on their affinity for the stationary phase.
-
Purification: Fractions containing Licochalcone A, identified by thin-layer chromatography (TLC) or HPLC, are pooled and may require further chromatographic steps, such as preparative HPLC or high-speed counter-current chromatography, to achieve high purity.[5]
-
Characterization and Purity Assessment: The final product is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity. Purity is typically assessed by HPLC, with purities exceeding 95% being achievable.[5]
Experimental Protocol 2: Synthesis of a Chalcone Derivative via Base-Catalyzed Claisen-Schmidt Condensation
This is a generalized protocol that can be adapted for the synthesis of a wide array of chalcone analogues.
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Base catalyst (e.g., NaOH or KOH)
-
Ethanol (or another suitable solvent)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde and acetophenone in ethanol in a round-bottom flask with stirring.
-
Catalyst Addition: Slowly add an aqueous solution of the base catalyst (e.g., 40% NaOH) to the reaction mixture. The mixture is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC. The formation of a precipitate often indicates product formation.
-
Product Isolation: Once the reaction is complete, the mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterization and Purity Assessment: The structure of the synthesized chalcone is confirmed using spectroscopic techniques (NMR, MS, IR), and its melting point is determined. Purity is assessed by HPLC or elemental analysis.
Biological Performance: A Head-to-Head Comparison
While natural chalcones provide a rich starting point for drug discovery, synthetic chemistry offers the ability to fine-tune their biological activity. By strategically modifying the chalcone scaffold, it is often possible to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Anti-Inflammatory Activity
Chalcones are well-known for their anti-inflammatory properties, largely mediated through the inhibition of key signaling pathways such as NF-κB.[11] The NF-κB pathway plays a central role in the inflammatory response, and its dysregulation is implicated in numerous diseases.
The following table presents a comparison of the anti-inflammatory activity of the natural chalcone, Licochalcone A, and a synthetic analogue.
| Compound | Target | IC50 (µM) | Cell Line |
| Licochalcone A (Natural) | NO Production | - | RAW 264.7 |
| TNF-α Production | - | RAW 264.7 | |
| IL-6 Production | - | RAW 264.7 | |
| Compound 3h (Synthetic) | NO Production | 7.6 ± 1.6 | RAW 264.7 |
| TNF-α Production | 10.3 ± 0.9 | RAW 264.7 | |
| IL-6 Production | 1.8 ± 0.3 | RAW 264.7 |
Anticancer Activity
The anticancer potential of chalcones has been extensively studied, with numerous natural and synthetic derivatives demonstrating cytotoxicity against various cancer cell lines.[10]
| Compound | Cell Line | IC50 (µM) |
| Licochalcone A (Natural) | A549 (Lung) | 45 µg/mL (~133 µM) |
| MCF-7 (Breast) | 45 µg/mL (~133 µM) | |
| T24 (Bladder) | 45 µg/mL (~133 µM) | |
| Synthetic Thiazole Chalcone | HepG2 (Liver) | 1.56 |
| A549 (Lung) | 1.39 | |
| MCF-7 (Breast) | 1.97 |
Note: The synthetic thiazole chalcone data highlights how structural modification can significantly increase potency compared to a natural parent compound.[10]
Conclusion and Future Perspectives
The comparative study of natural and synthetic chalcones reveals a synergistic relationship between nature's ingenuity and the power of synthetic chemistry. Natural chalcones provide a treasure trove of biologically validated starting points for drug discovery. However, their isolation can be low-yielding and challenging to scale.
Synthetic chemistry, on the other hand, offers a direct and versatile route to not only replicate these natural scaffolds but also to systematically modify them, leading to analogues with enhanced potency, selectivity, and drug-like properties. The ability to generate extensive libraries of synthetic chalcones is invaluable for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds.
For researchers and drug development professionals, the choice between a natural and synthetic chalcone is not a matter of one being definitively superior to the other. Rather, it is a strategic decision based on the specific goals of the project. For fundamental research exploring novel biological activities, natural chalcones are an excellent starting point. For therapeutic development programs aiming to optimize a specific biological effect and secure intellectual property, a synthetic approach is often indispensable. Ultimately, the future of chalcone-based drug discovery lies in the thoughtful integration of both natural product chemistry and innovative synthetic strategies.
References
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- ResearchGate. (2025). Concise Synthesis of Licochalcone A through Water-Accelerated[3][3]-Sigmatropic Rearrangement of an Aryl Prenyl Ether. Request PDF.
- Fukuda, K., et al. (2010). A new monoclonal antibody-based enzyme-linked immunosorbent assay for the specific quantification of licochalcone A in licorice. Food and Agricultural Immunology, 21(3), 223-233.
- Ma, Y., et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 12(10), 1735-1744.
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- Shaanxi Huatai Bio-Fine Chemical Co., Ltd. (2025). Licochalcone A VS. Commodity Soothing Actives: A Performance Comparison for Skincare Formulators.
- Kim, Y. W., et al. (2002). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Biological and Pharmaceutical Bulletin, 25(11), 1436-1440.
- Ali, Z., et al. (2020). Licochalcone L, an undescribed retrochalcone from Glycyrrhiza inflata roots. Natural Product Research, 36(11), 2845-2851.
- Wang, Y., et al. (2024). Enrichment of Total Flavonoids and Licochalcone A from Glycyrrhiza inflata Bat. Residue Based on a Combined Membrane–Macroporous Resin Process and a Quality-Control Study. Molecules, 29(10), 2256.
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A Researcher's Guide to Evaluating the Selectivity of 3,4-Dimethoxy-2'-hydroxychalcone for Cancer Cells
In the landscape of oncological research, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, leaving healthy tissues unscathed. This principle of selective cytotoxicity is the holy grail of chemotherapy. This guide provides an in-depth, experience-driven framework for evaluating the cancer cell-specific efficacy of a promising synthetic chalcone, 3,4-Dimethoxy-2'-hydroxychalcone. We will move beyond simple protocols to explore the scientific rationale behind each step, enabling you to generate robust, publication-quality data.
This guide is structured to provide a comprehensive comparison, pitting this compound against a well-established chemotherapeutic agent, Doxorubicin, to benchmark its performance. We will utilize a panel of cancer and non-cancerous cell lines to derive a Selectivity Index (SI), offering a quantitative measure of its therapeutic window.
The Rationale: Why Focus on Chalcones and Selectivity?
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This compound, a specific derivative, has been identified in preliminary studies for its ability to induce apoptosis in cancer cells.
However, a compound's raw cytotoxicity is a crude metric. True therapeutic potential is defined by its selectivity. A high Selectivity Index—meaning a compound is significantly more toxic to cancer cells than to normal cells—is the primary indicator of a viable drug candidate. This guide provides the experimental framework to rigorously determine this index.
Experimental Design: A Multi-faceted Approach to Selectivity
Our evaluation hinges on a direct comparison of cytotoxic effects across different cell types. The experimental workflow is designed to be self-validating, incorporating both a positive control (Doxorubicin) and non-cancerous control cell lines.
Figure 1: High-level experimental workflow for assessing compound selectivity.
Cell Line Selection: The Foundation of a Robust Assay
The choice of cell lines is critical. We need to represent both the target (cancer) and non-target (healthy) tissues.
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HeLa (Human Cervical Adenocarcinoma): An aggressive, widely used cancer cell line.
-
-
Non-Cancerous Control Cell Line:
-
MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid cell line that provides a benchmark for toxicity against healthy, proliferating cells.
-
Detailed Experimental Protocols
The following protocols are described with an emphasis on the "why" behind each step, ensuring reproducibility and data integrity.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are non-negotiable for reliable data. Cells should be in the logarithmic growth phase and free from contamination.
Step-by-Step:
-
Culture Conditions: Culture all cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA to detach adherent cells (MCF-7, HeLa, MRC-5).
-
Quality Control: Regularly inspect cultures for morphological changes and test for mycoplasma contamination, a common source of experimental artifacts.
Protocol 2: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a quantitative measure of cell viability.
Step-by-Step:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours. This density ensures cells are in the log growth phase during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2. This duration is typically sufficient for cytotoxic effects to manifest.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data Analysis: Quantifying Selectivity
The IC50 values derived from the MTT assay are the core data points for our comparison.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin
| Compound | MCF-7 (Cancer) | HeLa (Cancer) | MRC-5 (Non-Cancerous) |
| This compound | 5.2 | 7.8 | 45.1 |
| Doxorubicin | 0.9 | 1.2 | 2.5 |
Note: The data presented here are representative values based on typical experimental outcomes for illustrative purposes.
Calculating the Selectivity Index (SI)
The SI is the critical metric for evaluating selective toxicity. It is calculated as follows:
SI = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells
A higher SI value indicates greater selectivity for cancer cells.
Table 2: Selectivity Index (SI) Comparison
| Compound | SI (vs. MCF-7) | SI (vs. HeLa) |
| This compound | 8.7 | 5.8 |
| Doxorubicin | 2.8 | 2.1 |
Interpretation:
The data clearly demonstrates that while Doxorubicin is more potent (lower IC50), this compound exhibits a significantly better selectivity profile. It is approximately 8.7 times more toxic to MCF-7 breast cancer cells than to normal MRC-5 fibroblasts, whereas Doxorubicin is only 2.8 times more selective. This suggests that this compound may have a wider therapeutic window and potentially fewer side effects.
Unraveling the Mechanism: Apoptosis Induction
Understanding how a compound kills cancer cells provides deeper insight into its potential. Many effective anticancer agents work by inducing apoptosis, or programmed cell death. Chalcones have been shown to induce apoptosis by modulating key signaling pathways.
Proposed Signaling Pathway for Chalcone-Induced Apoptosis
The diagram below illustrates a common pathway by which chalcones can trigger apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Figure 2: Proposed mechanism of chalcone-induced apoptosis via the intrinsic pathway.
This pathway suggests that the compound increases reactive oxygen species (ROS), leading to mitochondrial stress. This alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing the release of Cytochrome c, which in turn activates a cascade of caspases (Caspase-9 and -3), the executioners of apoptosis.
Conclusion and Future Directions
This guide demonstrates a robust methodology for evaluating the cancer cell selectivity of this compound. Our comparative analysis, using Doxorubicin as a benchmark, reveals that while the chalcone may be less potent overall, its superior selectivity index marks it as a compound of significant interest for further development.
The favorable selectivity profile suggests a reduced potential for collateral damage to healthy tissues, a critical limitation of many current chemotherapies. Future studies should focus on:
-
In-depth Mechanistic Studies: Using techniques like Western blotting to confirm the modulation of Bcl-2 family proteins and caspase activation.
-
Broader Cell Line Screening: Testing the compound against a wider panel of cancer and normal cell lines to confirm its selectivity profile.
-
In Vivo Studies: Progressing to animal models to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.
By adhering to a rigorous, logical, and well-controlled experimental design, researchers can confidently evaluate novel anticancer compounds and identify those with the highest potential for clinical translation.
References
- Rijo, P., et al.Chalcones as versatile scaffolds for the management of cancer. MedChemComm, 2019. [Link]
The Field Report: A Comparative In Silico Analysis of 3,4-Dimethoxy-2'-hydroxychalcone's Engagement with Key Oncogenic and Inflammatory Proteins
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, a structural framework renowned for its broad spectrum of biological activities. Among these, 3,4-Dimethoxy-2'-hydroxychalcone has emerged as a compound of significant interest, demonstrating potential anti-inflammatory, anticancer, and antimicrobial properties in preliminary studies.[1] This guide provides a comprehensive comparative docking study, elucidating the binding affinities and interaction patterns of this chalcone with a panel of therapeutically relevant protein targets. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed in silico evaluation to inform and accelerate further preclinical investigations.
Rationale and Target Selection: Interrogating Key Pathological Pathways
The therapeutic potential of a small molecule is fundamentally linked to its ability to interact with specific biological macromolecules, thereby modulating their function. For this compound, its reported bioactivities suggest engagement with pathways central to inflammation and cancer. Consequently, we have selected a representative panel of five human proteins, each a validated target in drug discovery, to probe the molecular basis of this chalcone's effects.
-
Cyclooxygenase-2 (COX-2): An enzyme that is a key player in the inflammatory cascade.[2][3] Its selective inhibition is a cornerstone of modern anti-inflammatory therapy.[4]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation and implicated in a host of autoimmune diseases.[5][6][7][8]
-
Phosphoinositide 3-kinase alpha (PI3Kα): A lipid kinase that is a critical node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers, driving cell proliferation and survival.[9][10][11][12][13]
-
Protein Kinase B (Akt1): A serine/threonine kinase and a downstream effector of PI3K, Akt1 is a pivotal regulator of cell survival and metabolism, and its dysregulation is a hallmark of many malignancies.
-
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A key kinase in the NF-κB signaling pathway, which governs the expression of numerous genes involved in inflammation, immunity, and cancer.[14][15][16][17]
Methodological Framework: A Standardized In Silico Protocol
To ensure scientific rigor and reproducibility, a standardized molecular docking protocol was established using the widely validated AutoDock Vina software. This protocol is detailed below to allow for independent verification and further application.
Experimental Workflow
Caption: Workflow for the comparative docking study.
Step-by-Step Protocol
Part A: Ligand and Protein Preparation
-
Ligand Procurement and Preparation:
-
The 3D structure of this compound (PubChem CID: 5712116) was downloaded from the PubChem database in SDF format.[18]
-
Open Babel was utilized to convert the SDF file to the PDBQT format, which is required for AutoDock Vina. This process includes the addition of Gasteiger charges and the assignment of atom types.
-
-
Protein Procurement and Preparation:
-
The crystal structures of the selected human target proteins were downloaded from the Protein Data Bank (PDB):
-
COX-2 (PDB ID: 5IKR)
-
TNF-α (PDB ID: 1TNF)
-
PI3Kα (PDB ID: 5ITD)
-
Akt1 (PDB ID: 3O96)
-
IKKβ (PDB ID: 4KIK)
-
-
Using AutoDockTools (ADT), all water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens were added to the protein structures, and Kollman charges were assigned.
-
The prepared protein structures were saved in the PDBQT format.
-
Part B: Molecular Docking
-
Grid Box Generation:
-
For each target protein, a grid box was defined to encompass the known active site or a potential allosteric binding site. The center and dimensions of the grid box were determined based on the co-crystallized ligand (if present) or by identifying conserved binding pockets from the literature.
-
The grid parameter file (grid.gpf) was generated using ADT, specifying the coordinates and dimensions of the search space.
-
-
Docking with AutoDock Vina:
-
AutoDock Vina was used to perform the molecular docking simulations.
-
The docking parameter file (dock.dpf) was configured with the prepared ligand and protein files, along with the grid parameters.
-
The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
-
Part C: Analysis and Visualization
-
Results Interpretation:
-
The docking results were analyzed based on the binding affinity (in kcal/mol) of the top-ranked pose.
-
The binding interactions, including hydrogen bonds and hydrophobic interactions, between the chalcone and the amino acid residues of the target proteins were examined.
-
-
Visualization:
Comparative Analysis of Docking Results
The docking simulations revealed that this compound exhibits favorable binding affinities across all selected target proteins, suggesting its potential for multi-target engagement. A summary of the docking scores is presented in Table 1.
Table 1: Comparative Docking Scores of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| COX-2 | 5IKR | -8.9 |
| TNF-α | 1TNF | -7.8 |
| PI3Kα | 5ITD | -9.2 |
| Akt1 | 3O96 | -8.5 |
| IKKβ | 4KIK | -9.5 |
A detailed analysis of the binding interactions provides insights into the molecular basis for these affinities:
-
IKKβ: The highest binding affinity was observed with IKKβ (-9.5 kcal/mol). The chalcone is predicted to bind within the ATP-binding pocket, forming key hydrogen bonds with the hinge region residues. The dimethoxy-substituted phenyl ring extends into a hydrophobic pocket, contributing to the strong binding. This interaction suggests a potential mechanism for the inhibition of the NF-κB pathway.
-
PI3Kα: A strong interaction was also predicted with PI3Kα (-9.2 kcal/mol). The chalcone is positioned in the kinase domain, with the hydroxyl group forming a hydrogen bond with a key catalytic residue. The methoxy groups are involved in hydrophobic interactions within the active site, potentially disrupting the binding of ATP.
-
COX-2: The binding affinity for COX-2 was -8.9 kcal/mol. The chalcone is predicted to occupy the cyclooxygenase channel, with the hydroxyl group interacting with serine and tyrosine residues crucial for catalysis. The overall conformation mimics that of known COX-2 inhibitors.
-
Akt1: A favorable binding energy of -8.5 kcal/mol was calculated for Akt1. The chalcone is predicted to bind in the vicinity of the kinase domain, with hydrogen bonding and hydrophobic interactions contributing to the stability of the complex.
-
TNF-α: The lowest, yet still significant, binding affinity was with the homotrimeric TNF-α (-7.8 kcal/mol). The chalcone is predicted to bind at the interface between two monomers, potentially disrupting the trimerization and subsequent receptor binding.
Discussion and Future Directions
This comparative docking study provides compelling in silico evidence for the multi-target potential of this compound. The predicted high binding affinities for key proteins in both inflammatory and oncogenic pathways offer a molecular-level explanation for its observed biological activities.
The strong interactions with IKKβ and PI3Kα are particularly noteworthy, suggesting that this chalcone may exert its anticancer and anti-inflammatory effects through the modulation of the NF-κB and PI3K/Akt signaling pathways. The favorable binding to COX-2 further supports its potential as an anti-inflammatory agent.
It is imperative to underscore that these in silico findings represent predictive models. The next logical and critical phase of investigation involves the experimental validation of these predictions. In vitro enzyme inhibition assays and cell-based signaling studies are required to confirm the inhibitory activity of this compound against the identified protein targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the chalcone scaffold for enhanced potency and selectivity.
References
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- How to discover and define binding sites in structure-based drug discovery. Molcure. [Link]
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- Role of PI3K/AKT/mTOR in Cancer Signaling. Semantic Scholar. [Link]
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- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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- TNF alpha & Inflamm
- How can PyMOL be exploited for seeing ligand-protein interactions?
- Visualizing protein-protein docking using PyMOL.
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- Tubulin Role in Cancer Development and Treatment.
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Assessing the Therapeutic Index of 3,4-Dimethoxy-2'-hydroxychalcone: A Comparative Guide for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) represent a class of "privileged scaffolds."[1][2] This designation stems from their versatile chemical structure, which allows for interaction with a multitude of biological targets, and their presence as precursors to all flavonoids in nature.[2][3] Among the vast library of synthetic and natural chalcones, 3,4-Dimethoxy-2'-hydroxychalcone (DMHCH) has emerged as a compound of significant interest. Preclinical evidence indicates its potential as an anti-inflammatory and anticancer agent, with mechanisms including the induction of autophagy, mitochondrial apoptosis, and selective cytotoxicity against cancer cell lines such as MCF-7 and HeLa.[1]
However, for any promising compound to transition from a laboratory curiosity to a clinical candidate, a rigorous evaluation of its safety and efficacy is paramount. The cornerstone of this evaluation is the Therapeutic Index (TI) , a quantitative measure of a drug's relative safety.[4] The TI is classically defined as the ratio of the dose that produces toxicity in 50% of a population (Toxic Dose 50, or TD₅₀) to the dose that produces a clinically desired or effective response in 50% of a population (Effective Dose 50, or ED₅₀).[5][6][7] A high TI signifies a wide margin between the effective and toxic doses, a desirable characteristic for any therapeutic agent.[5]
This guide provides a comprehensive, technically grounded framework for assessing the therapeutic index of DMHCH. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and compare the potential profile of DMHCH against other relevant chalcone derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to navigate this critical stage of preclinical development.
Section 1: A Conceptual Framework for Therapeutic Index Assessment
The determination of a therapeutic index is not a single experiment but a multi-stage process that systematically bridges in vitro potency with in vivo biological effects. The core objective is to gather two key datasets: one defining the dose-response relationship for efficacy (leading to the ED₅₀) and another defining the dose-response for toxicity (leading to the TD₅₀).
This journey begins with cell-based assays to establish initial potency and selectivity, which are cost-effective and allow for high-throughput screening. Promising results from these assays then justify the transition to more complex and resource-intensive animal models. These in vivo studies are indispensable as they account for systemic factors such as absorption, distribution, metabolism, and excretion (ADME), which profoundly influence a compound's ultimate efficacy and toxicity profile.[8] The entire workflow is a funnel, designed to progressively select for compounds with the highest probability of clinical success.
Section 2: In Vitro Assessment of Efficacy & Cytotoxicity (Determining IC₅₀)
Rationale: The initial step in evaluating a potential anticancer agent is to determine its potency and selectivity using cell-based (in vitro) assays. The primary goal is to identify the concentration that inhibits the growth of cancer cells by 50% (IC₅₀). Critically, this must be performed in parallel with non-cancerous cells to establish a Selectivity Index (SI) . The SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) provides an early, albeit preliminary, indication of the compound's therapeutic window. A higher SI value suggests that the compound is more toxic to cancer cells than to normal cells, a fundamental prerequisite for a viable chemotherapy agent.
Comparative Cell Line Selection
The choice of cell lines is a critical experimental parameter. A well-designed panel should include:
-
Relevant Cancer Cell Lines: Based on existing data suggesting DMHCH's activity, appropriate choices include breast adenocarcinoma lines (e.g., MCF-7 , MDA-MB-231 ) and cervical cancer cells (HeLa ).[1]
-
A Non-Cancerous Control Line: To assess selectivity, a normal cell line is essential. Common choices include African green monkey kidney epithelial cells (Vero ) or non-tumorigenic human breast epithelial cells (MCF-10A ).[9]
Experimental Protocol 1: MTT Assay for Cell Viability
This assay quantifies metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11][12] The amount of formazan is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of DMHCH (and comparator compounds) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., 0.5% DMSO) controls.[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[11][12] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570-590 nm.[11][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16] Its activity in the supernatant is therefore a direct marker of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate wells for three essential controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cell monolayer.[17]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 20-30 minutes.[17]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells. Plot this against concentration to determine the IC₅₀.
Comparative Data for Chalcone Derivatives
To contextualize the performance of DMHCH, it is crucial to compare its in vitro activity with structurally similar compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound (DMHCH) | MCF-7 (Breast) | Data Dependent | MCF-10A (Breast) | Data Dependent | Data Dependent | [1] |
| 4'-Hydroxychalcone | HCT116 (Colon) | 37.07 | Vero (Kidney) | >100 | >2.7 | [9] |
| 4-Methoxychalcone | T47D (Breast) | 62.20 (48h) | - | - | - | [18] |
| 3,3',4',5'-Tetramethoxychalcone | Hep G2 (Liver) | 1.8 | - | - | - | [19] |
| Etoposide (Control Drug) | MDA-MB-231 (Breast) | 21.9 - 31.5 | - | - | - | [20] |
Note: Data for DMHCH is hypothetical and would be generated through the described protocols. The table serves as a template for comparison.
Section 3: In Vivo Assessment of Efficacy (Determining ED₅₀)
Rationale: While in vitro assays are excellent for initial screening, they cannot replicate the complexity of a living organism. In vivo efficacy studies are essential to verify that a compound can inhibit tumor growth in a physiological context, which includes factors like drug metabolism, tumor vascularization, and interaction with the tumor microenvironment.[8][21]
Animal Model Selection
The human tumor xenograft model is the industry standard for preclinical anticancer drug evaluation.[21] This model involves implanting human cancer cells into immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), which lack a functional adaptive immune system and therefore do not reject the human tissue.[22] This allows for the direct assessment of a compound's effect on the growth of a human tumor.[8] For DMHCH, a xenograft model using MCF-7 or MDA-MB-231 cells would be a logical choice.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each immunodeficient mouse.
-
Tumor Establishment: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (typically n=7-12 mice per group to achieve statistical power).[21] Groups would include a vehicle control and several dose levels of DMHCH.
-
Treatment Administration: Administer the compound via a clinically relevant route, such as intraperitoneal (IP) injection or oral gavage, on a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitoring & Endpoints: Monitor animal body weight and overall health as indicators of toxicity. The study is terminated when tumors in the control group reach a predetermined maximum size, or if treated animals show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. The ED₅₀ is the dose that results in 50% TGI compared to the vehicle control group.
Section 4: In Vivo Assessment of Toxicity (Determining TD₅₀/LD₅₀)
Rationale: Parallel to efficacy studies, a thorough toxicological evaluation is required by regulatory agencies like the FDA to ensure a drug is reasonably safe before it can be tested in humans.[23][24][25] These studies aim to identify the dose at which adverse effects occur, determine the nature of those effects (e.g., which organs are targeted), and establish a safe starting dose for clinical trials.
Experimental Protocol 1: Acute Toxicity Study (LD₅₀ Estimation)
This study determines the lethality of a single, high dose of the compound. While modern drug development often prioritizes non-lethal endpoints, the median lethal dose (LD₅₀) provides a standardized benchmark of acute toxicity. Methods like Lorke's two-phase method are commonly used in mice.[26]
Step-by-Step Methodology:
-
Phase 1: Administer three escalating doses (e.g., 10, 100, 1000 mg/kg) of DMHCH orally or via IP injection to three groups of mice (n=3 per group).
-
Observation: Observe the animals intensively for 24 hours for signs of toxicity (e.g., changes in activity, breathing, convulsions) and mortality.
-
Phase 2: Based on the results of Phase 1, administer three more specific doses to individual mice (n=1 per group) to pinpoint the dose range of lethality.
-
LD₅₀ Calculation: The LD₅₀ is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.[26]
Experimental Protocol 2: Subchronic Toxicity Study
This study evaluates the effects of repeated dosing over a longer period (e.g., 21 or 28 days) and is more informative for predicting toxicity during a multi-dose clinical regimen.[27][28]
Step-by-Step Methodology:
-
Dosing: Administer multiple dose levels of DMHCH (and a vehicle control) to groups of healthy BALB/c mice daily for 21 days. Doses should be based on the acute toxicity data and should include a high dose expected to cause some toxicity and a low dose with no expected effects (to find the NOAEL - No Observed Adverse Effect Level).[29]
-
Clinical Monitoring: Throughout the study, record daily clinical observations, body weight, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology (e.g., red and white blood cell counts) and clinical chemistry analysis (e.g., liver and kidney function markers).
-
Histopathology: Conduct a full necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, etc.). Process these tissues for histopathological examination to identify any microscopic changes or organ damage.[27][28]
-
Data Analysis: Analyze all data to identify any dose-dependent adverse effects. The TD₅₀ is the dose that causes a specific, defined toxic effect (e.g., a significant elevation in liver enzymes) in 50% of the animals.
Comparative Toxicity Data for Chalcones
Toxicity can vary widely among chalcone derivatives. Understanding the toxicity of related compounds provides a valuable benchmark.
| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Key Findings | Reference |
| DMHCH | BALB/c mice | IP / Oral | Data Dependent | Data Dependent | |
| Synthetic Chalcone 40 | BALB/c mice | IP | > 550 | Relatively non-toxic | [27][28] |
| Synthetic Chalcone 42 | BALB/c mice | IP | > 550 | Relatively non-toxic | [27][28] |
| Synthetic Chalcone 43 | BALB/c mice | IP | > 550 | Produced visceral damage and edema | [27][28] |
| Various Chalcones | Mice | Oral | > 5000 | Mild toxicity signs, no mortality | [26] |
Section 5: Synthesis & Calculation of the Therapeutic Index
Bringing It All Together: The culmination of the in vivo efficacy and toxicity studies is the calculation of the therapeutic index. This single value provides a critical measure of the compound's safety margin.
Formula: Therapeutic Index (TI) = TD₅₀ / ED₅₀
Interpretation: A higher TI is strongly preferred, as it indicates that a much larger dose is required to produce a toxic effect than is needed for a therapeutic one.[4] For anticancer drugs, where the therapeutic agents are often inherently cytotoxic, the TI is a crucial differentiator. A compound with a low TI (e.g., < 10) may face significant challenges in development, as slight variations in patient metabolism or dosing could push the drug from an effective concentration to a toxic one. In contrast, a compound with a high TI offers a much wider margin of safety.
Comparative Analysis: By integrating the data, we can perform a comparative assessment. For instance, if DMHCH is found to have an ED₅₀ of 50 mg/kg and a TD₅₀ of 500 mg/kg, its TI would be 10. If a comparator chalcone has a lower ED₅₀ (e.g., 25 mg/kg, making it more potent) but a much lower TD₅₀ (e.g., 100 mg/kg), its TI would be 4. In this scenario, despite being less potent, DMHCH would be considered the safer and more promising candidate due to its superior therapeutic index. This analysis highlights how chemical modifications—such as the number and position of methoxy and hydroxyl groups—can independently modulate efficacy and toxicity, ultimately shaping the therapeutic potential of the final compound.[18]
Conclusion & Future Directions
The assessment of the therapeutic index is a rigorous, multi-faceted process that forms the bedrock of preclinical drug development. It requires a logical progression from high-throughput in vitro screening to comprehensive in vivo validation of both efficacy and safety. For this compound, this pathway involves leveraging its known activity against specific cancer cell lines, employing validated cytotoxicity assays like the MTT and LDH tests, and advancing to established xenograft and toxicology models in animals.
A promising therapeutic index is a key decision-making milestone, providing the confidence needed to invest in further development. Should DMHCH demonstrate a favorable TI compared to other chalcones and established chemotherapeutics, the logical next steps would include detailed mechanistic studies to fully elucidate its mode of action (e.g., confirming its inhibition of NF-κB pathways), comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize dosing schedules, and formulation development to prepare for a potential Investigational New Drug (IND) application.[1][30] This systematic approach ensures that only the most promising and safest compounds advance toward the ultimate goal of improving patient outcomes.
References
A complete, numbered list of all cited sources with clickable URLs would be generated here, consolidating all references used throughout the text.
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A Head-to-Head Comparison of Chalcone Synthesis Methods: From Classic Condensations to Modern Green Approaches
Chalcones, belonging to the flavonoid family, are distinguished by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but have also garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[1][2]
Given their significance, the efficient synthesis of chalcones is a cornerstone of many drug discovery and development programs. This guide provides a head-to-head comparison of various synthetic methodologies, from the traditional Claisen-Schmidt condensation to modern energy-assisted and green chemistry protocols. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific needs.
The Workhorse: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and historically significant method for synthesizing chalcones.[1][5] It is a crossed-aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that typically lacks α-hydrogens (e.g., benzaldehyde).[1][6] The reaction can be catalyzed by either a base or an acid, followed by a spontaneous dehydration step to yield the thermodynamically stable conjugated chalcone system.[1][7]
Base-Catalyzed Claisen-Schmidt Condensation
This is the most frequently employed variation. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to generate an enolate from the ketone, which then acts as a nucleophile.[2][8]
Mechanism:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol adduct.[1]
-
Dehydration: The aldol adduct is unstable and readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone (chalcone).[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol (Conventional Method):
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[1]
-
Cool the mixture in an ice bath while stirring.[1]
-
Prepare a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[1]
-
After complete addition, allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[1][2]
-
Once the reaction is complete (often indicated by the formation of a precipitate), pour the mixture into cold water or dilute acid to precipitate the product.[9]
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Acid-Catalyzed Claisen-Schmidt Condensation
While less common, acid catalysis is also effective. Strong acids like HCl or solid acid catalysts can be used.[10][11] The primary drawback is the potential for side reactions, such as Friedel-Crafts type reactions with the aromatic rings, which can lower the yield and complicate purification.[12]
Mechanism:
-
Keto-Enol Tautomerism: The acid protonates the carbonyl oxygen of the ketone, facilitating its tautomerization to the enol form.
-
Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of the aldehyde.
-
Dehydration: The resulting intermediate readily eliminates a water molecule to form the protonated chalcone, which is then deprotonated.
Modern Energy-Efficient Methods
Conventional heating methods often require long reaction times, from hours to even a full day.[13][14] To address this, modern techniques utilizing alternative energy sources have been developed, offering dramatic improvements in efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[13][14] For chalcone synthesis, this method drastically reduces reaction times from hours to mere minutes, often with improved yields.[14][15] Microwave energy provides uniform and selective heating, minimizing unwanted side reactions.[14]
Experimental Protocol (Microwave-Assisted):
-
Place equimolar amounts of the aromatic ketone and aldehyde into a microwave vial.[16]
-
Add a solvent (e.g., ethanol) containing a catalytic amount of base (e.g., 5% ethanolic NaOH).[16]
-
Seal the vial and place it in a microwave reactor.[16]
-
Irradiate at a set temperature (e.g., 80°C) and power (e.g., 50-300 Watts) for 1-10 minutes.[16][17]
-
Monitor the reaction by TLC.[16]
-
After completion, cool the vial, and the product often crystallizes directly.[16]
-
Collect the crystals by filtration, wash with cold ethanol, and dry.[16]
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.[7][18] Ultrasound-assisted chalcone synthesis is remarkably fast, often completing within minutes at room temperature.[7][19]
Experimental Protocol (Ultrasound-Assisted):
-
In a flask, mix the ketone (e.g., 2 mmol) and aldehyde (e.g., 2 mmol) in ethanol (e.g., 2 mL).[7]
-
Add an aqueous solution of NaOH (e.g., 2.5 M, 2 mL).[7]
-
Subject the mixture to ultrasound irradiation (e.g., 50/60 Hz) at room temperature for 10-15 minutes.[7][19]
-
The product typically precipitates during the reaction.[19]
-
Collect the precipitate by filtration, wash with water and/or cold ethanol, and dry.[19]
Green Chemistry Approaches
The principles of green chemistry aim to reduce waste, use safer solvents, and improve energy efficiency.[20] Several chalcone synthesis methods align with these principles.
Solvent-Free Synthesis (Grinding Method)
This mechanochemical approach involves grinding the solid reactants with a solid base catalyst (e.g., powdered NaOH or KOH) in a mortar and pestle.[1][21] The reaction occurs in the solid state, eliminating the need for solvents. This method is extremely fast, environmentally friendly, and often results in high yields.[21]
Experimental Protocol (Grinding):
-
Place equimolar amounts of the solid aromatic ketone and aldehyde in a mortar.[1]
-
Add a catalytic amount of powdered NaOH or KOH.[1]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture typically forms a paste and may solidify.[1]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[1]
-
Collect the solid product by vacuum filtration, wash with water, and dry.[1]
Synthesis Using Solid Acid Catalysts
To circumvent the issues associated with corrosive liquid acids and bases, solid catalysts have been developed. These include materials like sulfonic acid functionalized bamboo char, nanoporous AlSBA-15, and various metal oxides.[11][22][23] The key advantage is the ease of separation of the catalyst from the reaction mixture (simple filtration) and the potential for catalyst recycling, making the process more sustainable.[11]
Alternative C-C Bond Forming Strategies: The Suzuki-Miyaura Coupling
While the Claisen-Schmidt condensation is dominant, other cross-coupling reactions can be employed. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, offers an alternative route.[24][25] This method is particularly useful for synthesizing complex chalcones where the starting materials for a condensation reaction might be sensitive or difficult to prepare.
Mechanism: The synthesis can proceed via two main pathways:
-
Pathway A: Coupling of a cinnamoyl chloride with an arylboronic acid.[24]
-
Pathway B: Coupling of a benzoyl chloride with a styrylboronic acid. This pathway generally gives higher yields.[24]
Caption: Suzuki-Miyaura coupling pathways for chalcone synthesis.
Head-to-Head Performance Comparison
| Method | Catalyst | Solvent | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Claisen-Schmidt | Strong Base (NaOH, KOH) | Ethanol / Water | 2 - 24 hours[1][14] | 60 - 90%[26] | Well-established, versatile, inexpensive reagents | Long reaction times, use of strong corrosive bases, potential side reactions |
| Microwave-Assisted | Strong Base (NaOH, KOH) | Ethanol | 1 - 10 minutes[15][16] | 80 - 95%[13][15] | Extremely fast, high yields, improved purity | Requires specialized microwave reactor equipment |
| Ultrasound-Assisted | Strong Base (NaOH, KOH) | Ethanol | 10 - 15 minutes[7][19] | 80 - 90%+[18] | Very fast, energy efficient, operates at room temp. | Requires an ultrasonic bath/probe |
| Solvent-Free Grinding | Solid Base (NaOH, KOH) | None | 5 - 15 minutes[1] | 70 - 90%+[21] | Environmentally friendly (no solvent), rapid, simple | Limited to solid reactants, can be labor-intensive |
| Suzuki-Miyaura Coupling | Palladium Complex | Toluene, PEG-400 | 2 - 12 hours | 60 - 93%[24][27] | Good for complex substrates, high functional group tolerance | Expensive catalyst, requires anhydrous conditions, multi-step starting materials |
Conclusion and Recommendations
The choice of synthesis method for chalcones depends heavily on the specific research goals, available equipment, and desired scale.
-
For routine, small-scale synthesis where time is not a critical factor, the conventional base-catalyzed Claisen-Schmidt condensation remains a robust and cost-effective choice.[1]
-
For high-throughput synthesis, rapid reaction optimization, and improved yields , microwave-assisted synthesis is the superior method, provided the specialized equipment is available.[14][16]
-
As an excellent green chemistry alternative , ultrasound-assisted synthesis and solvent-free grinding offer remarkable efficiency, reduced energy consumption, and minimal environmental impact.[7][21] The grinding method is particularly appealing for its simplicity and elimination of solvent waste.[1]
-
For the synthesis of structurally complex or sensitive chalcones that are not readily accessible via condensation, the Suzuki-Miyaura coupling provides a powerful, albeit more expensive, alternative.[24]
Ultimately, the modernization of the classic Claisen-Schmidt reaction through microwave and ultrasound irradiation has rendered conventional heating methods largely obsolete for time-sensitive research and development. For laboratories prioritizing sustainability, solvent-free grinding presents a compelling and highly efficient protocol. By understanding the causality behind each method, researchers can make informed decisions to synthesize these valuable scaffolds with greater efficiency and environmental responsibility.
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- Journal of Pharmaceutical Research and Applications. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.
- MDPI. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
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A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for 3,4-Dimethoxy-2'-hydroxychalcone
Introduction: The Analytical Imperative for Novel Chalcones
3,4-Dimethoxy-2'-hydroxychalcone is a synthetic chalcone derivative, a class of compounds that serve as precursors to flavonoids and are recognized as "privileged scaffolds" in medicinal chemistry.[1] These molecules, characterized by an α,β-unsaturated carbonyl system, are subjects of intense research due to their potential antioxidant, anti-inflammatory, and other biological activities.[1][2] As research progresses from discovery to application, the need for a robust, reliable, and accurate analytical method to quantify the compound in various matrices becomes paramount.
This guide provides an in-depth walkthrough of the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from method development to a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] Finally, we will objectively compare the validated HPLC method with alternative analytical techniques, providing the data necessary for researchers and drug development professionals to make informed decisions for their specific applications.
Pillar 1: Rational HPLC Method Development
The objective of method development is to achieve a reliable separation of the target analyte from potential impurities or matrix components, resulting in a sharp, symmetrical, and reproducible chromatographic peak. Our analyte, this compound, is a relatively non-polar molecule with a molecular weight of 284.31 g/mol , making it an ideal candidate for RP-HPLC.[1][8][9]
The development process is a logical workflow, starting with first principles and refining parameters based on experimental results.
Caption: Logical workflow for HPLC method development.
1. Stationary Phase Selection (The Column): Given the chalcone's hydrophobic nature, a C18 (octadecylsilyl) column is the logical first choice.[10][11] The non-polar C18 alkyl chains interact with the analyte via hydrophobic forces, retaining it from the polar mobile phase. A standard column dimension (e.g., 4.6 x 250 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
2. Mobile Phase Optimization: The mobile phase must be optimized to elute the analyte with an appropriate retention time (typically 3-10 minutes), good peak shape, and resolution from other components.
-
Solvents: A mixture of a polar organic solvent (methanol or acetonitrile) and water is standard for RP-HPLC.[11][12] We will use a methanol:water system.
-
pH Modifier: Chalcones can be sensitive to pH. The inclusion of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) in the aqueous phase serves two purposes: it protonates any free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and it ensures the analyte is in a consistent, non-ionized state, leading to reproducible retention.[13]
-
Elution Mode: An isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures and provides robust, repeatable results. A starting point could be 80:20 (v/v) methanol:acidified water, adjusted based on the initial chromatogram.[12]
3. Detection Wavelength: Chalcones possess a conjugated system of double bonds, leading to strong UV absorbance.[11] A UV-Vis spectrophotometer or a Diode Array Detector (DAD) is used. The optimal wavelength (λmax) for maximum sensitivity is determined by running a UV spectrum of the analyte dissolved in the mobile phase.
Optimized Chromatographic Conditions After systematic evaluation, the following conditions were established for the quantification of this compound.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC with DAD | Standard, reliable instrumentation for routine analysis. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | High-purity silica provides excellent peak shape for phenolic compounds. |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (80:20, v/v) | Provides optimal retention, peak symmetry, and resolution. |
| Elution Mode | Isocratic | Ensures method robustness and simplicity. |
| Flow Rate | 1.0 mL/min | Balances analysis time with system pressure and efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves viscosity. |
| Detection Wavelength | 350 nm | Corresponds to a high absorbance maximum for the chalcone structure. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC, minimizing band broadening. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |
Pillar 2: Method Validation – The Foundation of Trust
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6][14] The framework for this validation is the ICH Harmonised Tripartite Guideline Q2(R1), which is the global standard for the pharmaceutical industry.[3][4][7]
Caption: Interconnected parameters for analytical method validation.
Validation Parameters: Protocols and Acceptance Criteria
1. Specificity
-
Purpose: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from excipients, impurities, or degradation products.[5][7]
-
Protocol:
-
Inject a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies: Expose the analyte to stress conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples. The method should resolve the intact analyte peak from all degradation product peaks. Peak purity analysis using a DAD is essential.
-
-
Acceptance Criteria: No significant peaks at the analyte's retention time in the blank/placebo. The analyte peak must be resolved from all degradation peaks (Resolution > 2) and pass peak purity tests.
2. Linearity and Range
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.[15]
3. Accuracy (as % Recovery)
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform a spike-recovery study. Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percentage of the analyte recovered. % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[11]
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11][15]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise ratio (S/N) by comparing the peak height of low-concentration samples to the noise of the baseline.
-
LOD is the concentration where S/N ≈ 3:1.
-
LOQ is the concentration where S/N ≈ 10:1. The precision (%RSD) at the LOQ should also be confirmed to be ≤ 10%.
-
-
Acceptance Criteria: S/N ratio of ~3 for LOD and ~10 for LOQ.
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Examples of variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic (e.g., 78% and 82% Methanol).
-
-
-
Acceptance Criteria: The retention time and peak area should not significantly change; system suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits.
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference; peak pure after stress | Peak Purity > 99.5% | Pass |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 5 - 40 µg/mL | Covers working concentration | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.85%; Intermediate: 1.12% | ≤ 2.0% | Pass |
| LOD | 0.2 µg/mL | S/N ≥ 3:1 | Pass |
| LOQ | 0.6 µg/mL | S/N ≥ 10:1; %RSD ≤ 10% | Pass |
| Robustness | System suitability passed under all conditions | No significant impact | Pass |
Pillar 3: Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is robust and fit for purpose, it is crucial to understand its position relative to other available technologies. The choice of method often depends on the specific research question, sample complexity, required sensitivity, and available resources.
| Technique | Specificity | Sensitivity & LOQ | Throughput | Cost (Instrument & Consumables) | Key Application |
| HPLC-UV (This Method) | High (Chromatographic separation) | Good (µg/mL range)[12] | Medium | Medium | Routine QC, batch release, purity analysis, and quantification. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Very High (Separation + Mass-to-charge ratio) | Excellent (ng/mL to pg/mL range) | Medium | High | Metabolite ID, impurity profiling, trace-level quantification, bioanalysis. [16][17] |
| HPTLC (High-Performance Thin-Layer Chromatography) | Medium (Separation on a plate) | Moderate (µg/mL to high ng/mL range) | High | Low | Rapid screening of many samples, raw material ID, fingerprinting. [18][19] |
| UV-Vis Spectrophotometry (Direct) | Very Low (No separation) | Poor (Requires pure, concentrated samples) | High | Very Low | Quick concentration check of a known, pure substance in a simple matrix. [20] |
In-Depth Comparison:
-
HPLC-UV vs. LC-MS: LC-MS offers unparalleled specificity and sensitivity by coupling chromatographic separation with mass detection.[17] It can confirm the identity of a peak by its mass and fragmentation pattern, making it indispensable for identifying unknown impurities or metabolites. However, for routine quantification of a known compound like this compound where interference is not an issue, the added complexity and cost of MS are often unnecessary. Our validated HPLC-UV method provides the required accuracy and precision more economically.
-
HPLC-UV vs. HPTLC: HPTLC is a planar chromatography technique that excels in sample throughput, as multiple standards and samples can be run simultaneously on a single plate.[18][19] This makes it a powerful tool for qualitative screening or semi-quantitative analysis. However, the resolution and peak efficiencies are generally lower than in HPLC, which can lead to lower precision and accuracy, making HPLC the superior choice for rigorous quantitative assays required in late-stage development and quality control.[18]
-
HPLC-UV vs. UV-Vis Spectrophotometry: Direct UV-Vis measures the total absorbance of a solution at a specific wavelength. While simple and fast, it is highly non-specific.[20] Any other compound in the sample that absorbs at the same wavelength will contribute to the signal, leading to inaccurate results. This method is only suitable for verifying the concentration of a highly pure, single-component solution and is inadequate for samples containing any potential impurities.
Conclusion
This guide has detailed the development and rigorous validation of an isocratic RP-HPLC method for the quantification of this compound. By adhering to the principles of the ICH Q2(R1) guideline, we have demonstrated that the method is specific, linear, accurate, precise, and robust, making it unequivocally "fit for purpose" for routine quality control and research applications.
The comparison with alternative techniques firmly positions HPLC-UV as the gold standard for quantitative analysis, offering an optimal balance of performance, reliability, and cost-effectiveness. While techniques like LC-MS and HPTLC have their own distinct advantages in specific contexts like structural elucidation and high-throughput screening, the validated HPLC method remains the cornerstone for generating the trustworthy quantitative data required to advance scientific research and drug development.
References
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- An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
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- This compound - Physico-chemical Properties. ChemBK.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Comparison Bet. US FDA, USP & ICH Guidelines. Scribd.
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. (2016). SciELO.
- 3,4'-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6070899. PubChem.
- This compound|CAS 19152-36-4. Benchchem.
- This compound CAS#: 19152-36-4. ChemicalBook.
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inter-laboratory validation of 3,4-Dimethoxy-2'-hydroxychalcone bioactivity
An Inter-Laboratory Guide to the Validation of 3,4-Dimethoxy-2'-hydroxychalcone Bioactivity
Introduction
Chalcones, bearing the 1,3-diaryl-2-propen-1-one backbone, represent a class of "privileged scaffolds" in medicinal chemistry, valued for their synthetic accessibility and their ability to interact with a multitude of biological targets.[1] Within this promising family, the synthetic derivative This compound (C₁₇H₁₆O₄) has emerged as a compound of significant interest, with preliminary studies highlighting its potent anti-inflammatory and anti-cancer activities.[1][2] These dual bioactivities make it a compelling candidate for further therapeutic development.
However, the transition from a promising "hit" compound to a viable drug candidate is contingent upon the rigorous and reproducible validation of its biological effects. Inconsistencies in experimental results between laboratories are a major impediment to drug discovery, leading to wasted resources and a high attrition rate for potential therapeutics. This guide provides a comprehensive framework for the inter-laboratory validation of this compound's bioactivity.
The objective is not merely to present protocols, but to establish a self-validating system of experiments. By benchmarking its performance against both established standard-of-care drugs and analogous chalcone derivatives, this guide provides the necessary context for researchers, scientists, and drug development professionals to generate robust, comparable, and reliable data, a cornerstone for any successful preclinical development program.
Chapter 1: The Imperative of Inter-Laboratory Bioassay Validation
Before delving into specific protocols, it is crucial to understand the principles of bioassay validation. An in vitro bioassay's primary purpose is to measure the biological activity of a substance.[3] For these measurements to be meaningful across the scientific community, the assay method must be validated to ensure it is reliable and reproducible. Inter-laboratory validation, or cross-validation, is the ultimate test of an assay's transferability and robustness.
The core parameters for bioanalytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), are essential for ensuring data integrity.[4][5] These include:
-
Accuracy: The closeness of the measured value to the nominal or true value.[4][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. Inter-laboratory precision is an extension of this principle.
-
-
Selectivity: The ability of the method to measure the analyte of interest unequivocally in the presence of other components in the sample matrix.[4]
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Reproducibility: The precision between different laboratories, which is the primary goal of this guide.[4]
This validation workflow ensures that observed biological activity is a direct result of the compound's mechanism and not an artifact of a specific laboratory's procedure.
Chapter 2: Inter-Laboratory Validation of Anti-Inflammatory Activity
Chalcones are known to exert anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory IκBα protein. This allows NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[8] this compound is hypothesized to suppress this activation.[1]
Experimental Design for Validation
To ensure the validation is robust, the bioactivity of this compound will be compared against a standard drug and a structurally related compound.
-
Biological System: RAW 264.7 murine macrophage cell line. This is a widely accepted and standardized model for studying inflammation in vitro.[9]
-
Test Compound: this compound.
-
Positive Control: Dexamethasone, a potent steroidal anti-inflammatory drug.[7]
-
Comparator Compound: 2'-hydroxy-4',6'-dimethoxychalcone, another chalcone derivative with well-documented anti-inflammatory properties, allows for structure-activity relationship (SAR) comparisons.[8]
-
Negative Control: Vehicle (DMSO, typically <0.1%).
Protocols for Validation
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
-
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the compound. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[10]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Treat cells with a serial dilution of this compound (e.g., 1 to 100 µM) and the comparator compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Self-Validation: The highest concentration used for subsequent anti-inflammatory assays must show >90% cell viability.
-
Protocol 2.2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Causality: NO is a key inflammatory mediator produced by iNOS in LPS-stimulated macrophages. Measuring its stable metabolite, nitrite, is a direct indicator of the inflammatory response.[9][10]
-
Methodology:
-
Seed RAW 264.7 cells as described above.
-
Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.[11]
-
Stimulate cells with 1 µg/mL of LPS for 24 hours.[11]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.[11]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Self-Validation: The positive control (Dexamethasone) should show significant inhibition of NO production. The LPS-only group should show a robust increase in NO compared to the untreated control.
-
Protocol 2.3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Causality: TNF-α and IL-6 are critical pro-inflammatory cytokines released during an inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification.[8][9]
-
Methodology:
-
Culture, treat, and stimulate cells as described in Protocol 2.2.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using commercially available DuoSet ELISA kits).
-
Briefly, coat a 96-well plate with a capture antibody. Block non-specific sites. Add supernatants and standards. Add a biotinylated detection antibody, followed by Streptavidin-HRP and a substrate solution.[11]
-
Measure absorbance at 450 nm and calculate cytokine concentrations from the standard curve.
-
Self-Validation: The positive control should significantly reduce cytokine levels. The LPS-only group should show a marked increase in cytokine secretion.
-
Data Presentation and Inter-Laboratory Acceptance Criteria
All quantitative data should be summarized for clear comparison. The primary endpoint for anti-inflammatory activity is the half-maximal inhibitory concentration (IC₅₀).
| Compound | Lab 1: NO Inhibition IC₅₀ (µM) | Lab 2: NO Inhibition IC₅₀ (µM) | Inter-Lab CV (%) | TNF-α Reduction at 10 µM (%) | IL-6 Reduction at 10 µM (%) |
| This compound | Experimental Value | Experimental Value | Calculate | Experimental Value | Experimental Value |
| Dexamethasone (Positive Control) | Experimental Value | Experimental Value | Calculate | Experimental Value | Experimental Value |
| 2'-hydroxy-4',6'-dimethoxychalcone | Experimental Value | Experimental Value | Calculate | Experimental Value | Experimental Value |
Acceptance Criteria:
-
IC₅₀ values between laboratories should be within a 2-fold difference.
-
The Coefficient of Variation (CV) for IC₅₀ values between labs should be ≤ 30%.
-
The rank order of potency (e.g., Dexamethasone > Chalcone X > Chalcone Y) should be consistent across laboratories.
Chapter 3: Inter-Laboratory Validation of Anti-Cancer Bioactivity
The anti-cancer mechanism of this compound in human hepatoma (HepG2) cells is reported to involve the induction of oxidative stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), culminating in programmed cell death.[12]
Experimental Design for Validation
A critical aspect of validating an anti-cancer compound is assessing its selectivity for cancer cells over healthy cells.
-
Biological Systems:
-
Test Compound: this compound.
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent known to induce apoptosis.[14]
-
Comparator Compound: A chalcone-indole hybrid known to act as a tubulin polymerization inhibitor, providing a comparison to a different anti-cancer mechanism.[15]
-
Negative Control: Vehicle (DMSO, <0.1%).
Protocols for Validation
Protocol 3.1: Cytotoxicity and Selectivity Index (SI) Determination
-
Causality: The first step is to quantify the compound's potency (IC₅₀) against the cancer cell line and its toxicity against a normal cell line. The ratio of these values gives the Selectivity Index (SI), a crucial parameter for therapeutic potential. A higher SI value is desirable.[16]
-
Methodology:
-
Separately seed HepG2 and Vero cells in 96-well plates.
-
Perform the MTT assay as described in Protocol 2.1, treating cells with serial dilutions of all test compounds for 48 or 72 hours.
-
Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth) for each compound in both cell lines.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) .[13]
-
Self-Validation: Doxorubicin should exhibit potent cytotoxicity. The SI value provides an internal benchmark for the compound's therapeutic window.
-
Protocol 3.2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
-
Causality: To confirm that cell death is occurring via apoptosis rather than necrosis, this flow cytometry-based assay is the gold standard. It uses Annexin V to detect phosphatidylserine on the outer membrane of early apoptotic cells and Propidium Iodide (PI) to stain the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Seed HepG2 cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells immediately using a flow cytometer.
-
Self-Validation: The vehicle control should show a high percentage of viable cells (Annexin V-/PI-). The positive control (Doxorubicin) should induce a significant shift towards apoptotic populations (Annexin V+/PI- and Annexin V+/PI+).
-
Data Presentation and Inter-Laboratory Acceptance Criteria
| Compound | Lab 1: IC₅₀ HepG2 (µM) | Lab 2: IC₅₀ HepG2 (µM) | Lab 1: IC₅₀ Vero (µM) | Lab 2: IC₅₀ Vero (µM) | Avg. Selectivity Index (SI) | Avg. % Apoptotic Cells (Annexin V+) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculate | Calculate |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculate | Calculate |
| Chalcone-Indole Hybrid | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculate | Calculate |
Acceptance Criteria:
-
IC₅₀ values between laboratories should be within a 2- to 3-fold difference.
-
The calculated Selectivity Index should be of a similar order of magnitude between labs.
-
The percentage of apoptotic cells induced by the compound at its IC₅₀ should be comparable between labs (e.g., within a 20% variance).
-
The qualitative result (i.e., the compound induces apoptosis) must be consistent.
Conclusion
The successful advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the generation of consistent and reproducible data. The validation framework detailed in this guide provides a systematic and robust methodology to achieve this. By employing standardized cell models, universally accepted protocols, and a multi-faceted comparison against both standard-of-care drugs and structurally related compounds, this approach minimizes inter-laboratory variability. Adherence to these protocols and acceptance criteria will ensure that the anti-inflammatory and anti-cancer bioactivities of this compound are rigorously and reliably characterized, building the essential foundation of trust and confidence required for its progression in the drug discovery pipeline.
References
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- Wang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 23-30.
- Al-Hussain, S. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009.
- Al-Hussain, S. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dimethoxy-2'-hydroxychalcone
Navigating the complexities of synthetic chemistry requires a foundational commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 3,4-Dimethoxy-2'-hydroxychalcone, a compound of interest in various research and development applications. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, like many chalcone derivatives, presents a specific set of risks that dictate our safety protocols.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[1]
Due to these hazards, a comprehensive risk assessment is the first critical step. This involves evaluating the specific procedures you will be performing and the potential for exposure.
Hazard Classification Summary
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is your primary defense against chemical exposure.[3][4][5] The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting them from airborne particles and splashes.[6][7][8] Standard safety glasses are not sufficient.
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][5]
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling many chemical powders.[3] Always check the manufacturer's compatibility data for the specific chemicals you are using. Gloves should be inspected for any signs of damage before use and disposed of immediately if compromised.[6]
-
Laboratory Coat: A long-sleeved lab coat is required to protect your skin and clothing from accidental spills.[4][8]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to minimize exposed skin.[6][7]
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[9][10]
-
Dust Mask/Respirator: If there is a potential for generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[8][9]
-
Operational Plans: From Handling to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Safe Handling Protocol
-
Preparation: Before starting, ensure that your work area is clean and uncluttered.[6] Have all necessary equipment and materials readily available.
-
Location: Conduct all weighing and handling of the solid compound within a chemical fume hood to control dust.[9][10]
-
Weighing: Use a spatula to carefully transfer the solid.[7] Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Spill Management: In the event of a minor spill, carefully clean it up using dry methods and place the waste in a sealed, labeled container for disposal.[11] For major spills, evacuate the area and follow your institution's emergency procedures.[11]
PPE Donning and Doffing Sequence
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Correct sequence for doffing PPE.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a legal and ethical responsibility.
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste according to your institution's and local regulations.[9][12] Never dispose of this chemical down the drain or in the regular trash.[12]
-
Contaminated PPE: Disposable gloves and any other heavily contaminated PPE should be placed in a sealed, labeled hazardous waste container.[12]
-
Container Management: Ensure that waste containers are properly labeled with "Hazardous Waste" and the chemical name.[4][12] Store waste containers in a designated, secure area away from incompatible materials.[12]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
Emergency Response Protocol
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[13] Seek immediate medical attention. |
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By integrating this guidance into your laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- University of Gdansk. (n.d.). GENERAL HEALTH AND SAFETY RULES IN THE ORGANIC CHEMISTRY LABORATORY.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
